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Swep

Cat. No.: B167609
CAS No.: 1918-18-9
M. Wt: 220.05 g/mol
InChI Key: WOZQBERUBLYCEG-UHFFFAOYSA-N
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Description

Swep, with the CAS registry number 1918-18-9, is a chemical compound available for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Physical properties of this compound include a boiling point of approximately 620.40 K and a melting point of 382.70 K . Its calculated free energy of formation (ΔfG°) is -58.76 kJ/mol, and its calculated gas-phase formation enthalpy (ΔfH°gas) is -217.67 kJ/mol . One supplier lists this compound as being used for a medicinal purpose, indicating its relevance in pharmaceutical and life sciences research . Researchers are advised to consult specialized chemical databases and scientific literature for comprehensive information on this compound's specific applications and mechanism of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B167609 Swep CAS No. 1918-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(3,4-dichlorophenyl)carbamate
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InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
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InChI Key

WOZQBERUBLYCEG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7Cl2NO2
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DSSTOX Substance ID

DTXSID7042437
Record name Swep
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Molecular Weight

220.05 g/mol
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Physical Description

White solid; [HSDB]
Record name Swep
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Boiling Point

BP: 110-113 °C /Technical/
Record name SWEP
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Solubility

INSOL IN WATER; INSOL IN KEROSENE; IN ACETONE 46% & DIISOBUTYL KETONE 19%; IN DIMETHYLFORMAMIDE 64% & ISOPHORONE 33%; IN XYLENE LESS THAN 2.5%, Insoluble in water and kerosene; soluble in acetone and dimethylformamide, In water, 50 mg/L at 25 °C /Estimated/
Record name SWEP
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Vapor Pressure

0.00139 [mmHg], 1.4X10-3 mm Hg at 25 °C /Estimated/
Record name Swep
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Record name SWEP
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Color/Form

WHITE CRYSTALS

CAS No.

1918-18-9
Record name Methyl N-(3,4-dichlorophenyl)carbamate
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Record name Swep [ANSI]
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Record name Swep
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Record name SWEP.;methyl 3,4-dichlorophenylcarbanilate
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Record name METHYL N-(3,4-DICHLOROPHENYL)CARBAMATE
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Record name SWEP
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Melting Point

113 °C
Record name SWEP
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Foundational & Exploratory

Swep Herbicide: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swep [methyl N-(3,4-dichlorophenyl)carbamate] is a selective carbamate herbicide primarily used for the control of various annual weeds in rice, cotton, and other crops. Its herbicidal activity stems from a dual mechanism of action, primarily targeting critical processes in plant cell division and secondary metabolism. This technical guide provides an in-depth analysis of this compound's molecular interactions, focusing on its roles as a mitotic disrupter and an inhibitor of 4-coumarate:CoA ligase. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive understanding for research and development applications.

Introduction

Carbamate herbicides are a well-established class of agrochemicals known for their diverse modes of action. This compound, a member of this class, exhibits a multifaceted approach to weed control. While broadly understood to interfere with metabolic processes and inhibit cell division, a deeper dive into its molecular targets reveals a more nuanced mechanism.[1] This guide elucidates the two primary pathways through which this compound exerts its phytotoxic effects: the disruption of microtubule organization during mitosis and the inhibition of a key enzyme in the phenylpropanoid pathway, 4-coumarate:CoA ligase.

Primary Mechanism of Action: Disruption of Mitosis

As a carbamate herbicide, a primary mechanism of action for this compound is the disruption of mitosis, the process of cell division.[1] Unlike dinitroaniline herbicides that inhibit the polymerization of tubulin subunits, carbamates like this compound interfere with the organization of the mitotic spindle.

Molecular Target: Spindle Microtubule Organization

This compound and other carbamate herbicides alter the organization of spindle microtubules, leading to the formation of multiple spindles within a single dividing cell. This disruption prevents the proper segregation of chromosomes during anaphase. Instead of moving to two distinct poles, chromosomes are pulled towards multiple poles, resulting in the formation of multinucleated cells and abnormal, branched cell walls. This chaotic cell division ultimately leads to arrested growth and cell death.

Experimental Protocol: Observation of Mitotic Disruption

A common method to observe the effects of herbicides on mitosis involves treating plant root tips, which are regions of active cell division, and then microscopically examining the cells for abnormalities.

Protocol:

  • Plant Material: Onion (Allium cepa) bulbs are commonly used due to their large chromosomes and readily available root tips.

  • Herbicide Treatment: Germinate onion bulbs in a series of concentrations of this compound solution. A control group should be germinated in distilled water.

  • Root Tip Fixation: After a set exposure time (e.g., 24, 48, and 72 hours), excise the root tips and fix them in a suitable fixative, such as Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1).

  • Hydrolysis and Staining: Hydrolyze the root tips in 1N HCl to soften the tissue, followed by staining with a chromosome-specific stain like acetocarmine or Feulgen stain.

  • Microscopic Examination: Prepare squash mounts of the stained root tips on microscope slides and examine under a light microscope.

  • Data Analysis: Observe and record the frequency of different mitotic stages (prophase, metaphase, anaphase, telophase) and the presence of chromosomal aberrations, such as multipolar anaphases, chromosome bridges, and micronuclei.

G cluster_0 Normal Mitosis cluster_1 Mitosis with this compound Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Disrupted Spindle Organization Disrupted Spindle Organization Telophase Telophase Anaphase->Telophase Two Daughter Cells Two Daughter Cells Telophase->Two Daughter Cells This compound This compound This compound->Disrupted Spindle Organization Multipolar Anaphase Multipolar Anaphase Disrupted Spindle Organization->Multipolar Anaphase Multinucleated Cell Multinucleated Cell Multipolar Anaphase->Multinucleated Cell Cell Death Cell Death Multinucleated Cell->Cell Death

Diagram of this compound's effect on mitotic pathway.

Secondary Mechanism of Action: Inhibition of 4-Coumarate:CoA Ligase

In addition to its effects on mitosis, this compound has been shown to inhibit the activity of 4-coumarate:CoA ligase (4CL), a critical enzyme in the phenylpropanoid pathway.[2] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including lignin, flavonoids, and phytoalexins, which are essential for plant growth, development, and defense.

Molecular Target: 4-Coumarate:CoA Ligase (4CL)

4CL catalyzes the final step in the general phenylpropanoid pathway, the conversion of 4-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA. This molecule serves as a key precursor for the synthesis of various downstream products. By inhibiting 4CL, this compound effectively blocks the production of these essential compounds, leading to impaired cell wall integrity, reduced defense capabilities, and ultimately, plant death.

Quantitative Data: Inhibition of 4-Coumarate:CoA Ligase

In vitro studies have quantified the inhibitory effect of this compound on 4CL activity. The half-maximal inhibitory concentration (IC50) of this compound for tobacco 4CL was determined to be 6 µM.[2] For comparison, the related herbicide propanil exhibited an IC50 of 39.6 µM for the same enzyme.[2] The inhibition by this compound was found to be uncompetitive with respect to the substrate, 4-coumaric acid.[2]

HerbicideTarget EnzymeSubstrateIC50 (µM)Inhibition TypeSource
This compound 4-Coumarate:CoA Ligase (Tobacco)4-Coumaric Acid6Uncompetitive[2]
Propanil4-Coumarate:CoA Ligase (Tobacco)4-Coumaric Acid39.6Uncompetitive[2]
Experimental Protocol: In Vitro 4-Coumarate:CoA Ligase Inhibition Assay

The following is a general protocol for determining the inhibitory effect of a compound on 4CL activity, based on the methodology used in the cited research.[3]

Protocol:

  • Enzyme Preparation: Clone and express the full-length gene of 4CL (e.g., from tobacco, Nicotiana tabacum) in Escherichia coli. Purify the recombinant 4CL protein using chromatography techniques.

  • Assay Reaction: The assay is typically performed in a 96-well microplate. The reaction mixture contains the purified 4CL enzyme, the substrate (4-coumaric acid), ATP, and coenzyme A in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (or other potential inhibitors) to the reaction wells. A control with no inhibitor is also included.

  • Spectrophotometric Measurement: The activity of 4CL is determined by measuring the formation of the product, 4-coumaroyl-CoA, which has a specific absorbance maximum. The rate of the reaction is monitored using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid 4-Coumaric Acid 4-Coumaric Acid Cinnamic Acid->4-Coumaric Acid 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric Acid->4-Coumaroyl-CoA 4CL Lignin Lignin 4-Coumaroyl-CoA->Lignin Flavonoids Flavonoids 4-Coumaroyl-CoA->Flavonoids Other Phenylpropanoids Other Phenylpropanoids 4-Coumaroyl-CoA->Other Phenylpropanoids This compound This compound 4CL 4CL This compound->4CL Inhibition

Phenylpropanoid pathway and the site of this compound inhibition.

Conclusion

The herbicidal efficacy of this compound is attributed to its ability to disrupt two fundamental processes in plants: mitotic cell division and the biosynthesis of essential secondary metabolites. By inducing multipolar spindle formation during mitosis, this compound causes fatal errors in chromosome segregation. Concurrently, its inhibition of 4-coumarate:CoA ligase halts the production of lignin, flavonoids, and other critical phenylpropanoid compounds. This dual mechanism of action provides a robust and effective means of weed control. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the precise molecular interactions of this compound and for the development of novel herbicidal compounds with similar or enhanced modes of action.

References

Toxicological Profile of Swep Herbicide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swep, chemically known as methyl N-(3,4-dichlorophenyl) carbamate, is a carbamate herbicide that was formerly used for the control of seedling annual weeds and grasses in various crops.[1] Although now considered obsolete in many regions, its toxicological profile remains of interest for environmental risk assessment and for understanding the broader class of carbamate pesticides. This technical guide provides a comprehensive overview of the available toxicological data on this compound, its primary metabolite 3,4-dichloroaniline (3,4-DCA), and its mechanism of action.

Chemical and Physical Properties

PropertyValue
Chemical Namemethyl N-(3,4-dichlorophenyl)carbamate
CAS Number1918-18-9
Molecular FormulaC₈H₇Cl₂NO₂
Molecular Weight220.05 g/mol
Physical StateCrystalline solid
Water SolubilityInformation not available
SynonymsMCC, Methyl 3,4-dichlorocarbanilate

Mechanism of Action

The primary herbicidal action of this compound is the inhibition of plant growth through interference with metabolic processes and cell division at the growth point.[2][3][4] While the precise molecular targets are not extensively documented, it is known to be a cell division inhibitor.[5] Carbamate herbicides, as a class, are known to disrupt mitosis.[5] One study has also suggested that this compound may inhibit the enzyme 4-coumarate-CoA ligase.[1]

Furthermore, like other carbamate pesticides, this compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in clinical manifestations similar to those of organophosphate pesticide poisoning.[4][7] However, the binding of carbamates to AChE is reversible, which generally leads to a shorter duration of toxic effects compared to organophosphates.[7]

Toxicological Data

Acute Toxicity

There is a notable discrepancy in the reported acute oral toxicity of this compound in rats. One source reports a median lethal dose (LD50) of 522 mg/kg, while another indicates a significantly higher LD50 of 4197 mg/kg for the technical grade product.[1][4] This variation may be attributable to differences in the formulation, vehicle, or strain of the test animals.

Table 1: Acute Toxicity of this compound

SpeciesRouteValueReference
RatOral (LD50)522 mg/kg[4]
RatOral (LD50)4197 mg/kg (technical)[1]
CarpWater (LC50, 48h)>2.6 mg/L[4]
Subchronic Toxicity

A three-month dietary study was conducted on mice and rats.[1] At the highest dose of 2000 ppm (equivalent to average daily doses of 71 mg/kg for mice and 86 mg/kg for rats), the following effects were observed:

  • Decreased body weight

  • Decreased hemoglobin levels

  • Increased liver and spleen weight

  • Increased urinary urobilinogen (in mice)

At lower doses of 20, 100, and 500 ppm, no significant toxicological changes were reported.[1] Based on this study, a No-Observed-Adverse-Effect Level (NOAEL) could be inferred to be 500 ppm. However, no officially established NOAEL or Acceptable Daily Intake (ADI) by regulatory agencies has been found in the available literature.

Metabolism and Toxicokinetics

This compound can be absorbed through inhalation, ingestion, and dermal contact.[4][7] Following oral administration in mice, this compound was rapidly distributed throughout the body and almost completely excreted within 48 hours, primarily in the urine.[1] In feces, this compound was excreted largely unchanged.[1] In urine, it was metabolized into water-soluble substances conjugated with glucuronic acid and sulfuric acid.[1]

The primary metabolic pathway of this compound in soil and likely in biological systems is the hydrolysis to 3,4-dichloroaniline (3,4-DCA) .[4][8]

Toxicity of the Metabolite: 3,4-Dichloroaniline (3,4-DCA)

3,4-DCA is a significant contributor to the overall toxicity of this compound. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[9]

Table 2: Acute Toxicity of 3,4-Dichloroaniline (3,4-DCA)

SpeciesRouteValue
RatOral (LD50)530 - 880 mg/kg bw
RatInhalation (LC50, 4h)3300 mg/m³
RatDermal (LD50)>1000 mg/kg bw
RabbitDermal (LD50)300 mg/kg bw

The primary toxic effect of 3,4-DCA is the induction of methemoglobinemia, which reduces the oxygen-carrying capacity of the blood, leading to cyanosis, fatigue, and dyspnea. It can also cause skin and eye irritation.[10] Chronic exposure in animal studies has been shown to primarily affect the spleen, liver, and kidneys. There is no evidence to suggest that 3,4-DCA affects fertility.

Experimental Protocols

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_analysis Analysis Phase acclimatization Acclimatization of Animals (e.g., Wistar Rats, 5-7 days) fasting Fasting (Overnight before dosing) acclimatization->fasting dose_prep Dose Preparation (this compound in appropriate vehicle, e.g., corn oil) fasting->dose_prep dosing Oral Gavage Administration (Single dose) dose_prep->dosing observation Clinical Observation (Mortality, clinical signs, body weight changes for 14 days) dosing->observation necropsy Gross Necropsy (At the end of the study) observation->necropsy data_analysis Data Analysis (LD50 calculation using probit analysis) observation->data_analysis histopath Histopathology (Of selected organs, if necessary) necropsy->histopath

Figure 1. Generalized workflow for an acute oral toxicity study.

Signaling Pathways and Metabolic Fate

Due to the limited molecular-level research on this compound, a detailed signaling pathway of its toxic action is not available. However, based on its known mechanisms, the following diagrams illustrate its effect on cell division and its metabolic breakdown.

cell_division_inhibition This compound This compound Mitosis Mitosis This compound->Mitosis Inhibits CellCycle Cell Cycle Progression (G2/M Phase) CellCycle->Mitosis CellDivision Cell Division Mitosis->CellDivision PlantGrowth Plant Growth CellDivision->PlantGrowth

Figure 2. Simplified diagram of this compound's inhibitory action on plant cell division.

swep_metabolism This compound This compound (methyl N-(3,4-dichlorophenyl)carbamate) DCA 3,4-Dichloroaniline (3,4-DCA) (Toxic Metabolite) This compound->DCA Hydrolysis (in soil and biological systems) Conjugates Glucuronide and Sulfate Conjugates (Excreted in urine) This compound->Conjugates Metabolism (in mammals)

Figure 3. Metabolic pathway of this compound.

Conclusion

This compound is a carbamate herbicide with a toxicological profile characterized by acute toxicity in mammals and aquatic organisms. The significant discrepancy in reported oral LD50 values in rats highlights the need for caution when evaluating historical data. Subchronic studies indicate that at high doses, this compound can affect body weight, hematological parameters, and organ weights. A key feature of its toxicology is its metabolism to 3,4-dichloroaniline (3,4-DCA), a toxic compound in its own right that contributes to the overall hazard of this compound. The primary mechanism of herbicidal action is the inhibition of cell division in plants, and like other carbamates, it may also reversibly inhibit acetylcholinesterase. Due to its status as an obsolete pesticide, comprehensive modern toxicological data, including established NOAEL and ADI values, are lacking. This guide summarizes the currently available information to aid researchers and professionals in understanding the toxicological risks associated with this compound.

References

An In-depth Technical Guide to the Biodegradation Pathways of Swep

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biodegradation pathways of the carbamate herbicide Swep (methyl-N-(3,4-dichlorophenyl)carbamate). The document details the microbial consortia and key enzymes involved, presents quantitative degradation data, outlines experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

The biodegradation of this compound is primarily initiated by the hydrolysis of its carbamate linkage, yielding 3,4-dichloroaniline (3,4-DCA) as the principal metabolite. This initial and rate-limiting step is carried out by a specific amidase. Subsequently, a microbial consortium works synergistically to mineralize 3,4-DCA. The complete breakdown of this compound involves a series of enzymatic reactions, ultimately converting the xenobiotic compound into central metabolic intermediates. Understanding these pathways is crucial for developing bioremediation strategies for contaminated sites and for assessing the environmental fate of this herbicide.

Core Biodegradation Pathway of this compound

The microbial degradation of this compound is a multi-step process orchestrated by a synergistic bacterial consortium. A key finding in the study of this compound biodegradation is the isolation of a two-strain consortium from a soil sample from a pesticide factory, which is capable of mineralizing this compound.[1] This consortium consists of Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34.[1]

The degradation process can be divided into two main stages:

  • Initial Hydrolysis of this compound: Comamonas sp. SWP-3 is responsible for the initial transformation of this compound. It hydrolyzes the carbamate bond of the this compound molecule to produce 3,4-dichloroaniline (3,4-DCA).[1] This reaction is catalyzed by a novel amidase, designated as Ppa.[1]

  • Mineralization of 3,4-Dichloroaniline (3,4-DCA): The intermediate, 3,4-DCA, is then mineralized by Alicycliphilus sp. PH-34.[1] While the exact pathway in Alicycliphilus sp. PH-34 is not fully elucidated in the provided search results, the degradation of 3,4-DCA in other bacteria, such as Acinetobacter soli GFJ2, is known to proceed via conversion to a dichlorocatechol, which is then funneled into the ortho-cleavage pathway.

Visualizing the this compound Biodegradation Pathway

The following diagram illustrates the initial steps of this compound biodegradation by the bacterial consortium.

Swep_Biodegradation This compound This compound (methyl-N-(3,4-dichlorophenyl)carbamate) DCA 3,4-Dichloroaniline (3,4-DCA) This compound->DCA Amidase (Ppa) Comamonas sp. SWP-3 Mineralization Mineralization (CO2, H2O, Cl-) DCA->Mineralization Alicycliphilus sp. PH-34

Caption: Initial enzymatic hydrolysis of this compound to 3,4-DCA.

Quantitative Data on this compound Biodegradation

The efficiency of this compound and 3,4-DCA degradation by the bacterial consortium has been quantified in laboratory studies.[1] The following tables summarize the key degradation parameters.

CompoundBacterial Strain(s)Initial Concentration (mg/L)Degradation Time% DegradationReference
This compoundComamonas sp. SWP-33084 hours>95%[1]
3,4-DCAAlicycliphilus sp. PH-34305 days100%[1]
This compoundComamonas sp. SWP-3 & Alicycliphilus sp. PH-3430264 hours100%[1]
3,4-DCAComamonas sp. SWP-3 & Alicycliphilus sp. PH-3430216 hours100%[1]

Table 1: Whole-Cell Degradation of this compound and 3,4-DCA

EnzymeSource OrganismSubstrateOptimal pHOptimal Temperature (°C)Reference
Amidase (Ppa)Comamonas sp. SWP-3This compound8.630[1]

Table 2: Characteristics of the this compound-Hydrolyzing Amidase (Ppa)

Note: Specific Michaelis-Menten constants (Km and Vmax) for the amidase Ppa with this compound as a substrate were not available in the provided search results.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound biodegradation.

Bacterial Strain Cultivation and Biodegradation Assay

Objective: To assess the degradation of this compound and 3,4-DCA by individual bacterial strains and the consortium.

Materials:

  • Comamonas sp. SWP-3

  • Alicycliphilus sp. PH-34

  • Mineral Salt Medium (MSM)

  • Luria-Bertani (LB) agar plates

  • This compound (analytical grade)

  • 3,4-Dichloroaniline (analytical grade)

  • Rotary shaker

  • Spectrophotometer

Protocol:

  • Strain Isolation and Enrichment: The bacterial consortium was initially enriched from this compound-contaminated soil by incubation in MSM containing 30 mg/L this compound at 30°C for 7 days. The enriched culture was subsequently transferred to fresh MSM with this compound and incubated under the same conditions. Individual colonies were isolated by spreading the diluted enrichment culture on LB agar plates containing 30 mg/L of this compound.[1]

  • Individual Degradation Assays:

    • Prepare a suspension of Comamonas sp. SWP-3 or Alicycliphilus sp. PH-34 in MSM and adjust the optical density at 600 nm (OD600) to 1.0.

    • Inoculate 100 mL of MSM containing 30 mg/L of this compound (for SWP-3) or 30 mg/L of 3,4-DCA (for PH-34) to a final OD600 of 0.2.

    • Incubate the cultures at 30°C with shaking at 160 rpm.[1]

    • Collect samples at regular intervals for analysis.

  • Consortium Degradation Assay:

    • Prepare individual suspensions of Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34 in MSM, each adjusted to an OD600 of 1.0.

    • Mix equal volumes of the two bacterial suspensions.

    • Inoculate 100 mL of MSM containing 30 mg/L of this compound or 3,4-DCA with the mixed culture to a final OD600 of 0.2.

    • Incubate under the same conditions as the individual assays (30°C, 160 rpm shaking).[1]

    • Collect samples periodically for analysis.

  • Analytical Method: The concentrations of this compound and 3,4-DCA in the collected samples are determined using High-Performance Liquid Chromatography (HPLC).

Amidase (Ppa) Activity Assay

Objective: To determine the enzymatic activity of the purified amidase Ppa.

Materials:

  • Purified Ppa enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound (10 mg/L solution)

  • Dichloromethane

  • HPLC system

Protocol:

  • Prepare a standard enzymatic assay reaction mixture in a total volume of 3 mL containing 100 mM Tris-HCl buffer (pH 8.0) and 10 mg/L this compound.[1]

  • Initiate the reaction by adding the purified Ppa enzyme to a final concentration of 0.16 µg/mL.[1]

  • Incubate the reaction mixture at 30°C for 30 minutes.[1]

  • Stop the reaction by adding 3 mL of dichloromethane.[1]

  • Extract the remaining this compound and the product 3,4-DCA into the dichloromethane phase.

  • Analyze the concentration of this compound and 3,4-DCA in the organic phase by HPLC to determine the amount of substrate hydrolyzed.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a this compound biodegradation experiment.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Culture Bacterial Culture (Comamonas sp. SWP-3 & Alicycliphilus sp. PH-34) Incubate Incubate at 30°C 160 rpm Culture->Incubate Media Mineral Salt Medium (MSM) + 30 mg/L this compound Media->Incubate Sampling Periodic Sampling Incubate->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC HPLC Analysis (Quantification of this compound & 3,4-DCA) Extraction->HPLC

Caption: Workflow for a typical this compound biodegradation assay.

Putative Mineralization Pathway of 3,4-Dichloroaniline

While the precise mineralization pathway of 3,4-DCA by Alicycliphilus sp. PH-34 is not detailed in the provided search results, a plausible pathway can be constructed based on the degradation of similar compounds in other bacteria. In Acinetobacter soli GFJ2, 3,4-DCA is converted to 4,5-dichlorocatechol. This catechol is then expected to undergo ring cleavage via the ortho-cleavage pathway, a common route for the breakdown of catechols.

The ortho-cleavage pathway involves the following key enzymatic steps:

  • Dioxygenation: A catechol 1,2-dioxygenase cleaves the aromatic ring between the two hydroxyl groups.

  • Cycloisomerization: A muconate cycloisomerase converts the resulting muconic acid into muconolactone.

  • Delactonization and further metabolism: A series of enzymatic reactions further process the muconolactone, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

Visualizing the Putative 3,4-DCA Mineralization Pathway

The following diagram outlines the putative ortho-cleavage pathway for the mineralization of 4,5-dichlorocatechol.

DCA_Mineralization DCA 3,4-Dichloroaniline Dichlorocatechol 4,5-Dichlorocatechol DCA->Dichlorocatechol Dioxygenase/Dehydrogenase (e.g., dcdA, dcdB, dcdC in A. soli) RingCleavage Ring Cleavage Product (Dichloromuconic acid) Dichlorocatechol->RingCleavage Catechol 1,2-Dioxygenase Muconolactone Chloromuconolactone RingCleavage->Muconolactone Muconate Cycloisomerase Maleylacetate Maleylacetate Muconolactone->Maleylacetate Muconolactone Isomerase TCA_Intermediates TCA Cycle Intermediates (e.g., Succinyl-CoA, Acetyl-CoA) Maleylacetate->TCA_Intermediates Maleylacetate Reductase

Caption: Putative ortho-cleavage pathway for 3,4-DCA mineralization.

Conclusion

The biodegradation of this compound is a cooperative process involving at least two bacterial species. The initial hydrolysis by Comamonas sp. SWP-3 and its amidase Ppa is a critical first step, paving the way for the complete mineralization of the resulting 3,4-DCA by Alicycliphilus sp. PH-34. The elucidation of these pathways and the characterization of the involved enzymes provide a solid foundation for the development of effective bioremediation technologies for environments contaminated with this compound and other phenylcarbamate herbicides. Further research to determine the specific enzyme kinetics and the complete mineralization pathway in the identified consortium will enhance our ability to model and optimize these bioremediation processes.

References

An In-depth Technical Guide to the Hydrolysis and Photolysis of Swep

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical degradation of Swep (methyl N-(3,4-dichlorophenyl)carbamate), a carbamate herbicide. The focus is on its two primary abiotic degradation pathways: hydrolysis and photolysis. This document summarizes available quantitative data, details experimental protocols for studying these processes, and visualizes the degradation pathways.

Core Concepts: Hydrolysis and Photolysis of this compound

This compound, like other N-phenylcarbamate herbicides, is susceptible to degradation in the environment through chemical processes that break it down into simpler, and often less toxic, compounds. Understanding the kinetics and mechanisms of these degradation pathways is crucial for environmental risk assessment and the development of new, more sustainable agricultural chemicals.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is highly dependent on pH and temperature. For carbamates like this compound, this process typically involves the cleavage of the ester or amide bond.

Photolysis is the decomposition of a compound by light. This process can occur through direct absorption of light energy by the compound itself (direct photolysis) or be mediated by other light-absorbing molecules in the environment (indirect photolysis). The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction.

Quantitative Degradation Data

While specific experimental data on the abiotic hydrolysis and direct photolysis of this compound is limited in publicly available literature, theoretical calculations and studies on related compounds provide valuable insights. The following tables summarize the available quantitative data.

Table 1: Hydrolysis Data for this compound

ParameterConditionValueNotes
Primary Hydrolysis Product Microbial Degradation3,4-dichloroaniline (3,4-DCA) and MethanolThis is the primary product from the cleavage of the carbamate bond, confirmed in microbial degradation studies which are initiated by enzymatic hydrolysis.[1][2][3][4]
Degradation by Hydroxyl Radicals (Theoretical) Water Environment (298 K)k = 7.73 × 10⁻¹² cm³ molecule⁻¹ s⁻¹This is a calculated rate constant for an oxidative degradation pathway in water, not direct hydrolysis.[5][6]

Table 2: Photolysis Data for this compound

ParameterConditionValueNotes
Photocatalytic Degradation Aqueous solution with TiO₂, medium-pressure mercury lampComplete mineralizationThis compound is degraded to inorganic products like chloride, nitrate, and ammonium under these conditions.[7]
Degradation by Hydroxyl Radicals (Theoretical) Atmospheric Environment (298 K)k = 3.37 × 10⁻¹² cm³ molecule⁻¹ s⁻¹This calculated rate constant is relevant to indirect photolysis in the atmosphere.[5][6]
Potential Photoproducts Theoretical & Photocatalytic StudiesHydroxylated this compound derivativesThe introduction of hydroxyl groups on the aromatic ring is a likely initial step in the photodegradation process.[5][6][7]

Experimental Protocols

Detailed experimental protocols for assessing the hydrolysis and photolysis of this compound are provided below. These are based on established methods for pesticide analysis.

Abiotic Hydrolysis Study

This protocol outlines a typical procedure to determine the rate of this compound hydrolysis at different pH values.

Objective: To determine the hydrolysis rate constant (k) and half-life (t½) of this compound in sterile aqueous buffer solutions at pH 4, 7, and 9.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Sterile, buffered aqueous solutions (pH 4, 7, and 9)

  • Autoclavable vials with Teflon-lined caps

  • Incubator/water bath

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Test Solutions: In separate vials, add a small aliquot of the this compound stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration in the low mg/L range. Ensure the volume of acetonitrile is minimal (e.g., <1%) to avoid co-solvent effects.

  • Incubation: Tightly cap the vials and place them in a constant temperature incubator or water bath in the dark to prevent photolysis.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each vial. The frequency of sampling should be adjusted based on the expected degradation rate (more frequent for basic solutions).

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC-UV method. The primary degradation product, 3,4-dichloroaniline, can also be monitored.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The pseudo-first-order rate constant (k) is the negative of the slope of this line. The half-life is calculated as t½ = 0.693 / k.

Direct Photolysis Study

This protocol describes a method to determine the direct photolysis rate and quantum yield of this compound in water.

Objective: To determine the photodegradation rate constant, half-life, and quantum yield of this compound in purified water under a controlled light source.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Purified water (e.g., Milli-Q)

  • Quartz photolysis cells

  • A photolysis reactor with a specific light source (e.g., xenon arc lamp with filters to simulate sunlight, or low-pressure mercury lamp for specific wavelengths)

  • Chemical actinometer (for measuring light intensity)

  • HPLC-UV system

Procedure:

  • Preparation of Test Solution: Prepare a solution of this compound in purified water at a known concentration. A small amount of acetonitrile can be used as a co-solvent if necessary for solubility.

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer under the same conditions as the sample irradiation.

  • Irradiation: Fill the quartz cells with the this compound test solution and place them in the photoreactor. Irradiate the samples for a set period. A dark control (a cell wrapped in aluminum foil) should be run in parallel to account for any hydrolysis or other non-photolytic degradation.

  • Sampling: At various time points during the irradiation, take samples from the cells.

  • Analysis: Quantify the concentration of this compound in each sample using HPLC-UV.

  • Data Analysis:

    • Calculate the photodegradation rate constant and half-life from the decrease in this compound concentration over time in the irradiated samples, corrected for any loss in the dark control.

    • The quantum yield (Φ) can then be calculated using the degradation rate, the light intensity (from actinometry), and the molar absorption coefficient of this compound at the irradiation wavelength.

Degradation Pathways and Mechanisms

The following diagrams illustrate the proposed degradation pathways for this compound based on the identified products and general chemical principles of carbamate degradation.

Hydrolysis Pathway

Hydrolysis of this compound proceeds via cleavage of the carbamate linkage. This reaction is significantly faster under basic conditions compared to neutral or acidic conditions.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis (H2O, OH⁻) This compound This compound (methyl N-(3,4-dichlorophenyl)carbamate) TransitionState Tetrahedral Intermediate This compound->TransitionState + OH⁻ (Base-catalyzed) + H₂O (Neutral/Acid-catalyzed) Products 3,4-dichloroaniline (3,4-DCA) + Methyl carbamate TransitionState->Products Elimination of CH₃O⁻ FinalProducts 3,4-dichloroaniline + Methanol + CO2 Products->FinalProducts Further Hydrolysis

Caption: Proposed hydrolysis pathway of this compound.

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate group.[8][9][10][11] This is followed by the elimination of the methoxide group to yield 3,4-dichloroaniline and methyl carbamate, which can further hydrolyze to methanol and carbon dioxide.

Photolysis Pathway

The photolysis of this compound is expected to involve initial transformations on the aromatic ring or cleavage of the carbamate bond. The following diagram shows a plausible pathway involving initial hydroxylation, a common reaction for aromatic compounds under photolytic conditions.

Photolysis_Pathway cluster_photolysis Photolysis (hν) This compound This compound (methyl N-(3,4-dichlorophenyl)carbamate) Excitedthis compound Excited State this compound* This compound->Excitedthis compound Light Absorption (hν) Hydroxylatedthis compound Hydroxylated Intermediates (e.g., N-(3-chloro-4-hydroxyphenyl)carbamate) Excitedthis compound->Hydroxylatedthis compound + •OH (Indirect) or Rearrangement RingCleavage Ring Cleavage Products Hydroxylatedthis compound->RingCleavage Further Oxidation Mineralization Mineralization (CO₂, H₂O, Cl⁻, NO₃⁻) RingCleavage->Mineralization

Caption: Proposed photolysis pathway of this compound.

Upon absorption of light, this compound is promoted to an excited state. This can lead to reactions such as hydroxylation of the aromatic ring, as suggested by theoretical studies and photocatalysis experiments.[5][6][7] These initial products can then undergo further degradation, including ring cleavage, eventually leading to complete mineralization under strong oxidizing conditions. For N-arylcarbamates, a photo-Fries rearrangement is also a possible reaction pathway.[12]

References

Microbial Degradation of Swep in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial degradation of the herbicide Swep (methyl N-(3,4-dichlorophenyl)carbamate) in the soil environment. It covers the known degradation pathways, the microorganisms and enzymes involved, quantitative degradation data, and detailed experimental protocols for studying this process. This document is intended to be a valuable resource for researchers in environmental science, microbiology, and toxicology, as well as professionals involved in the development and environmental risk assessment of agrochemicals.

Introduction

This compound, a carbamate herbicide, has been used to control annual weeds in various crops. Its persistence and potential environmental impact are of significant concern. The primary mechanism for the dissipation of this compound from soil is microbial degradation, a process driven by the metabolic activity of soil microorganisms. Understanding the pathways and factors influencing this degradation is crucial for predicting its environmental fate and developing bioremediation strategies.

Microbial Degradation Pathway of this compound

The microbial degradation of this compound is initiated by the hydrolysis of the carbamate bond, a reaction catalyzed by an amidase enzyme. This initial step transforms this compound into 3,4-dichloroaniline (3,4-DCA) and methanol. Subsequently, 3,4-DCA, a more persistent and toxic intermediate, is further mineralized by other microorganisms. In some instances, 3,4-DCA can be transformed into 3,3',4,4'-tetrachloroazobenzene.[1] A key microbial interaction for the complete mineralization of this compound involves a consortium of bacteria, where one species performs the initial hydrolysis and another degrades the resulting intermediate.[2]

Swep_Degradation_Pathway This compound This compound (methyl N-(3,4-dichlorophenyl)carbamate) DCA 3,4-dichloroaniline (3,4-DCA) This compound->DCA Amidase (Ppa) Comamonas sp. SWP-3 TCAB 3,3',4,4'-tetrachloroazobenzene DCA->TCAB Mineralization Mineralization (CO2, H2O, Cl-) DCA->Mineralization Alicycliphilus sp. PH-34

Figure 1: Microbial degradation pathway of this compound.

Quantitative Data on this compound Degradation

The degradation of this compound can be influenced by various factors, including the microbial population present, soil type, pH, temperature, and moisture content. The following tables summarize the available quantitative data on this compound degradation.

Table 1: Microbial Degradation of this compound and 3,4-DCA by a Bacterial Consortium in Liquid Culture

CompoundMicrobial Strain(s)Initial Concentration (mg/L)Time for Complete DegradationKey ObservationsReference
This compoundComamonas sp. SWP-33084 hoursAccumulation of 3,4-DCA[2]
3,4-DCAAlicycliphilus sp. PH-34305 daysComplete mineralization[2]
This compoundComamonas sp. SWP-3 & Alicycliphilus sp. PH-3430264 hoursTransient accumulation of 3,4-DCA, followed by its complete degradation.[2]

Table 2: Optimal Conditions for this compound-Hydrolyzing Amidase (Ppa)

ParameterOptimal ValueReference
pH8.6[3]
Temperature30°C[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of microbial degradation of this compound in soil.

Soil Microcosm Study for this compound Degradation

This protocol outlines a laboratory experiment to assess the degradation of this compound in a controlled soil environment.

Objective: To determine the rate of this compound degradation in soil and identify the formation of its primary metabolite, 3,4-dichloroaniline.

Materials:

  • Test soil, sieved (<2 mm)

  • This compound (analytical grade)

  • Acetone (HPLC grade)

  • Sterile deionized water

  • Glass jars with screw caps

  • Incubator

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

Procedure:

  • Soil Preparation: Air-dry the collected soil and sieve it to remove large debris. Characterize the soil for its physicochemical properties (pH, organic matter content, texture).

  • Spiking: Prepare a stock solution of this compound in acetone. Add the required amount of the stock solution to a known weight of soil to achieve the desired final concentration (e.g., 10 mg/kg). Allow the acetone to evaporate completely in a fume hood.

  • Microcosm Setup: Transfer the spiked soil into replicate glass jars. Adjust the moisture content to 60% of the water-holding capacity with sterile deionized water. Seal the jars and incubate them in the dark at a controlled temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate jars.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent (e.g., methanol or acetonitrile) by shaking or sonication. Centrifuge and filter the extracts.

  • Analysis: Analyze the extracts using HPLC to quantify the concentrations of this compound and 3,4-DCA.

Enrichment and Isolation of this compound-Degrading Microorganisms

This protocol describes the method to isolate bacteria from soil that are capable of degrading this compound.

Isolation_Workflow cluster_0 Enrichment Culture cluster_1 Isolation and Purification cluster_2 Identification and Characterization Soil_Sample Soil Sample with history of this compound application MSM_this compound Mineral Salt Medium (MSM) + this compound (as sole carbon source) Soil_Sample->MSM_this compound Incubation1 Incubate with shaking MSM_this compound->Incubation1 Subculture Serial Subculturing Incubation1->Subculture Plating Plate on MSM-Swep Agar Subculture->Plating Incubation2 Incubate Plating->Incubation2 Colony_Selection Select distinct colonies Incubation2->Colony_Selection Purification Streak for purity Colony_Selection->Purification Degradation_Assay Degradation Assay in liquid culture Purification->Degradation_Assay Identification 16S rRNA gene sequencing Degradation_Assay->Identification

Figure 2: Workflow for the isolation of this compound-degrading bacteria.

Objective: To isolate pure cultures of bacteria capable of utilizing this compound as a source of carbon and energy.

Materials:

  • Soil sample from a this compound-contaminated site

  • Mineral Salt Medium (MSM)

  • This compound

  • Agar

  • Petri dishes

  • Shaking incubator

  • Autoclave

Procedure:

  • Enrichment: Inoculate 1 g of soil into a flask containing 100 mL of sterile MSM supplemented with this compound (e.g., 50 mg/L) as the sole carbon source. Incubate the flask on a rotary shaker at 30°C.

  • Subculturing: After one week, transfer an aliquot of the enrichment culture to a fresh flask of the same medium. Repeat this process several times to enrich for this compound-degrading microorganisms.

  • Isolation: Serially dilute the final enrichment culture and plate onto MSM agar plates containing this compound. Incubate the plates at 30°C until colonies appear.

  • Purification: Select morphologically distinct colonies and streak them onto fresh MSM-Swep agar plates to obtain pure cultures.

  • Identification: Identify the purified isolates based on their morphological, biochemical, and 16S rRNA gene sequence analysis.

  • Degradation Confirmation: Confirm the this compound-degrading ability of the isolates by inoculating them into liquid MSM containing this compound and monitoring the disappearance of the herbicide over time using HPLC.

Enzymatic Assay for this compound-Hydrolyzing Amidase

This protocol provides a method to measure the activity of the amidase enzyme responsible for this compound hydrolysis.

Objective: To quantify the rate of this compound hydrolysis by a crude enzyme extract or purified amidase.

Materials:

  • Bacterial cell culture expressing the amidase

  • Lysis buffer (e.g., Tris-HCl buffer, pH 8.0)

  • This compound solution

  • Spectrophotometer or HPLC

Procedure:

  • Enzyme Preparation: Harvest bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or French press. Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay: Set up a reaction mixture containing the enzyme extract and a known concentration of this compound in a suitable buffer (e.g., Tris-HCl, pH 8.6). Incubate the reaction at the optimal temperature (e.g., 30°C).

  • Quantification of Product: At different time points, stop the reaction (e.g., by adding a solvent like methanol). Measure the formation of the product, 3,4-dichloroaniline, using HPLC.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of product formation over time. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3,4-DCA per minute under the specified conditions.

Analytical HPLC Method for this compound and 3,4-DCA

This protocol details a High-Performance Liquid Chromatography method for the simultaneous quantification of this compound and its primary metabolite, 3,4-DCA.

Objective: To separate and quantify this compound and 3,4-DCA in soil extracts or culture media.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and 3,4-DCA in methanol. Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

  • Sample Preparation: Filter the soil extracts or culture supernatants through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify and quantify the peaks of this compound and 3,4-DCA in the samples by comparing their retention times and peak areas to those of the standards.

Conclusion

The microbial degradation of this compound in soil is a critical process that dictates its environmental persistence. This guide has provided an overview of the degradation pathway, the microorganisms and enzymes involved, and a summary of the available quantitative data. The detailed experimental protocols offer a practical framework for researchers to investigate the microbial degradation of this compound and other carbamate herbicides. Further research is needed to better understand the degradation kinetics of this compound in diverse soil types and under various environmental conditions to refine environmental risk assessments and develop effective bioremediation strategies.

References

In-Depth Technical Guide: The Mode of Action of Swep on Plant Cell Division

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swep [methyl N-(3,4-dichlorophenyl) carbamate] is a selective herbicide belonging to the N-phenylcarbamate class. Its primary mode of action in susceptible plants is the disruption of cell division, a process critical for growth and development. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound interferes with plant mitosis. It details the current understanding of its interaction with the microtubule cytoskeleton, summarizes the available (though limited) quantitative data, outlines relevant experimental protocols for studying its effects, and presents visual representations of the key pathways and processes involved.

Introduction

Cell division in plants is a highly orchestrated process involving the precise segregation of genetic material and the formation of a new cell wall. The microtubule cytoskeleton plays a central role in this process, forming the preprophase band, the mitotic spindle, and the phragmplast. Herbicides that target microtubule organization or dynamics are potent inhibitors of plant growth. This compound has been identified as such a mitotic disrupter, but its mechanism is distinct from many other microtubule-targeting herbicides.[1][2][3] This guide will delve into the specific effects of this compound on the intricate machinery of plant cell division.

Core Mechanism of Action: Disruption of Microtubule Organizing Centers

The primary molecular target of this compound and other N-phenylcarbamate herbicides within the plant cell is not the tubulin protein itself, but rather the microtubule-organizing centers (MTOCs) .[1][2][3] This leads to a characteristic disruption of the mitotic spindle apparatus.

Unlike dinitroaniline herbicides (e.g., trifluralin, oryzalin) which inhibit the polymerization of tubulin dimers into microtubules, this compound does not cause a general depolymerization of microtubules.[1][2] Instead, it interferes with the proper organization and function of the spindle poles.

The key cytological effects of this compound on plant mitosis include:

  • Multipolar Spindle Formation: Instead of a bipolar spindle that ensures the equal segregation of chromosomes to two daughter cells, this compound treatment leads to the formation of multiple spindle poles.[4][5][6] This results in chromosomes being pulled in multiple directions.

  • Abnormal Chromosome Segregation: Due to the presence of multiple poles, chromosomes fail to align properly at the metaphase plate and are segregated unevenly during anaphase.

  • Formation of Multinucleate Cells: The disorganized chromosome segregation often leads to the formation of multiple, often smaller, nuclei within a single cell following a disrupted mitosis.[4]

  • Aberrant Phragmoplast and Cell Plate Formation: The phragmplast, a microtubule structure that guides the formation of the new cell wall, is also disorganized, leading to incomplete or malformed cell plates.

This mechanism suggests that this compound's target is likely a protein component of the MTOCs that is crucial for maintaining the integrity and bipolarity of the mitotic spindle.

Signaling Pathway and Logic Diagram

The following diagram illustrates the proposed mechanism of action of this compound on plant cell division.

Swep_MoA This compound This compound (N-phenylcarbamate) MTOC Microtubule-Organizing Center (MTOC) This compound->MTOC Interferes with Spindle_Pole Spindle Pole Integrity MTOC->Spindle_Pole Maintains Multipolar_Spindle Multipolar Spindle MTOC->Multipolar_Spindle Disruption leads to Bipolar_Spindle Bipolar Mitotic Spindle Spindle_Pole->Bipolar_Spindle Ensures Chromosome_Seg Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Seg Leads to Normal_Mitosis Normal Mitosis & Cell Division Chromosome_Seg->Normal_Mitosis Results in Growth_Inhibition Plant Growth Inhibition Abnormal_Seg Abnormal Chromosome Segregation Multipolar_Spindle->Abnormal_Seg Causes Multinucleate_Cell Multinucleate Cell Abnormal_Seg->Multinucleate_Cell Results in Multinucleate_Cell->Growth_Inhibition Contributes to

Caption: Proposed signaling pathway for this compound's disruption of plant cell division.

Quantitative Data

Quantitative data on the specific effects of this compound on plant cell division is limited in the publicly available literature. Most studies have focused on the qualitative cytological effects. However, data from studies on other N-phenylcarbamate herbicides and general methodologies for quantifying mitotic disruption can be extrapolated.

ParameterHerbicide (Class)Plant SpeciesObserved EffectReference
Mitotic Index GlyphosateVicia fabaDecrease in mitotic index with increasing concentration.
Chromosomal Aberrations GlyphosateVicia fabaIncreased percentage of aberrations (stickiness, bridges, etc.) with increasing concentration.
Mitotic Disruption Isopropyl-N-phenyl carbamate (IPC)Nicotiana sylvestrisMTOC damage and abnormal spindle formation observed at 30 µM.[2]
Cell Division Inhibition CarbetamideAllium cepaInduction of multipolar mitoses.

Note: The lack of specific IC50 values for this compound in relation to mitotic disruption highlights a gap in the current research.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mode of action of herbicides like this compound on plant cell division.

Immunofluorescence Microscopy of Plant Root Tip Microtubules

This protocol is adapted for the visualization of microtubule structures in plant root tip cells treated with a herbicide.

Objective: To visualize the effect of this compound on the organization of the mitotic spindle and other microtubule arrays.

Materials:

  • Seeds of a model plant (e.g., Allium cepa, Vicia faba, or Arabidopsis thaliana)

  • This compound stock solution

  • Microtubule stabilizing buffer (MTSB)

  • Paraformaldehyde (PFA)

  • Cellulase and Pectolyase enzymes

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed Germination and Herbicide Treatment:

    • Germinate seeds in the dark until roots are 1-2 cm long.

    • Treat seedlings with various concentrations of this compound (and a control with no herbicide) for a defined period (e.g., 24-48 hours).

  • Fixation:

    • Excise root tips (1-2 mm) and immediately fix in freshly prepared PFA in MTSB for 1 hour at room temperature.

  • Enzymatic Digestion:

    • Wash the root tips with MTSB.

    • Digest the cell walls with a mixture of cellulase and pectolyase in MTSB to allow antibody penetration. The duration of this step needs to be optimized for the specific plant species.

  • Permeabilization:

    • Wash the root tips with PBS.

    • Permeabilize the cells with Triton X-100 in PBS.

  • Antibody Incubation:

    • Incubate the root tips with the primary anti-tubulin antibody overnight at 4°C.

    • Wash thoroughly with PBS.

    • Incubate with the fluorescently labeled secondary antibody in the dark.

  • DNA Staining and Mounting:

    • Wash with PBS.

    • Stain the nuclei with DAPI.

    • Mount the root tips on a slide with an antifade medium.

  • Microscopy:

    • Observe the samples under a fluorescence microscope, capturing images of the microtubule arrays and chromosomes at different stages of mitosis.

Experimental Workflow Diagram

Immunofluorescence_Workflow Start Seed Germination Treatment Herbicide Treatment (this compound) Start->Treatment Fixation Fixation (PFA) Treatment->Fixation Digestion Cell Wall Digestion (Enzymes) Fixation->Digestion Permeabilization Permeabilization (Triton X-100) Digestion->Permeabilization Primary_Ab Primary Antibody (anti-tubulin) Permeabilization->Primary_Ab Secondary_Ab Secondary Antibody (Fluorescent) Primary_Ab->Secondary_Ab Staining DNA Staining (DAPI) Secondary_Ab->Staining Mounting Mounting Staining->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Workflow for immunofluorescence microscopy of plant microtubules.

In Vitro Tubulin Polymerization Assay

Objective: To determine if this compound directly inhibits the polymerization of tubulin dimers into microtubules. Based on the current understanding, it is expected that this compound will have little to no direct effect in this assay.

Materials:

  • Purified plant tubulin

  • GTP solution

  • Polymerization buffer

  • This compound stock solution

  • A temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Preparation:

    • Prepare a tubulin solution in polymerization buffer on ice.

    • Add GTP to the tubulin solution.

    • Prepare a series of dilutions of this compound in polymerization buffer.

  • Assay:

    • In a microplate, add the tubulin-GTP solution to wells containing the different concentrations of this compound and a control.

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of this compound.

    • Compare the polymerization curves of the this compound-treated samples to the control. A decrease in the rate or extent of polymerization would indicate a direct inhibitory effect.

Conclusion and Future Directions

This compound herbicide acts as a potent inhibitor of plant cell division by disrupting the organization of the mitotic spindle. Its primary target is believed to be the microtubule-organizing centers, leading to the formation of multipolar spindles and subsequent errors in chromosome segregation. This mechanism is distinct from herbicides that directly inhibit tubulin polymerization.

A significant gap in the current knowledge is the lack of specific quantitative data for this compound's effects on mitotic parameters and its direct binding affinity to any cellular components. Future research should focus on:

  • Identifying the specific molecular target(s) of this compound within the MTOC.

  • Conducting dose-response studies to determine the IC50 of this compound for mitotic index reduction and the induction of chromosomal aberrations.

  • Utilizing advanced microscopy techniques to further elucidate the dynamic effects of this compound on spindle formation in living plant cells.

A deeper understanding of the precise molecular interactions of this compound will be invaluable for the development of more effective and selective herbicides and for assessing its potential off-target effects.

References

An In-depth Technical Guide to the Physicochemical Properties of Swep Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide Swep (methyl N-(3,4-dichlorophenyl)carbamate). The information is curated to support research, scientific analysis, and professionals in drug development by presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating key biological pathways and workflows.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding its environmental fate, transport, and biological interactions.

PropertyValueReference(s)
IUPAC Name methyl (3,4-dichlorophenyl)carbamate
CAS Number 1918-18-9[1]
Molecular Formula C₈H₇Cl₂NO₂[2]
Molecular Weight 220.05 g/mol [2]
Melting Point 113 °C[2]
Boiling Point 110-113 °C (Technical)[2]
Water Solubility Insoluble[2]
Solubility in Organic Solvents Acetone: 46%Diisobutyl ketone: 19%Dimethylformamide: 64%Isophorone: 33%Xylene: < 2.5%[2]
Vapor Pressure 0.00139 mmHg[2]
Log K_ow_ (Octanol-Water Partition Coefficient) 3.32[2]
Henry's Law Constant 1.2 x 10⁻⁸ atm·m³/mol (Estimated)[2]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of herbicides like this compound are outlined in the OECD Guidelines for the Testing of Chemicals. The following are summaries of the standard methodologies.

Water Solubility (OECD Guideline 105)

The flask method is a common technique for determining the water solubility of substances.

  • Principle: A specific amount of the test substance is dissolved in water at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the substance in the aqueous phase is determined.

  • Apparatus: A constant temperature bath, flasks with stoppers, and an analytical instrument suitable for quantifying the test substance (e.g., High-Performance Liquid Chromatography - HPLC).

  • Procedure:

    • A supersaturated solution of this compound in water is prepared.

    • The solution is stirred at a constant temperature (e.g., 20 °C) for an extended period (typically 24-48 hours) to reach equilibrium.

    • The solution is then filtered to remove any undissolved particles.

    • The concentration of this compound in the clear aqueous phase is measured using a validated analytical method, such as HPLC with UV detection.

    • The experiment is repeated until at least three consecutive measurements show no significant difference in concentration.

Vapor Pressure (OECD Guideline 104)

Multiple methods can be used to determine vapor pressure, including the gas saturation method.

  • Principle: A stream of inert gas is passed through or over the test substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

  • Apparatus: A constant temperature bath, a system for controlling and measuring gas flow, traps to collect the vaporized substance, and an analytical instrument for quantification.

  • Procedure:

    • A sample of this compound is placed in a thermostatically controlled chamber.

    • A carrier gas (e.g., nitrogen or air) is passed over the sample at a low, constant flow rate for a known period.

    • The vaporized this compound is collected in a sorbent tube or a cold trap.

    • The amount of trapped this compound is quantified using an appropriate analytical technique, such as Gas Chromatography (GC) with a suitable detector.

    • The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake flask method is a straightforward approach to determine the octanol-water partition coefficient (K_ow_).

  • Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The system is shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured.

  • Apparatus: Centrifuge, mechanical shaker, flasks, and a suitable analytical instrument (e.g., HPLC).

  • Procedure:

    • A solution of this compound is prepared in either n-octanol or water.

    • This solution is added to a flask containing a known volume of the other solvent (water or n-octanol, respectively).

    • The flask is shaken at a constant temperature until equilibrium is achieved.

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (K_ow_) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm (Log K_ow_).

Mandatory Visualizations

Mode of Action: Disruption of Mitosis

This compound, as a carbamate herbicide, inhibits plant growth by disrupting the process of mitosis, specifically by interfering with the organization of the spindle microtubules. This leads to abnormal cell division and ultimately, cell death.

G cluster_0 Normal Mitosis cluster_1 Mitosis with this compound Normal_Prophase Prophase: Chromosomes condense Normal_Metaphase Metaphase: Chromosomes align at metaphase plate Normal_Prophase->Normal_Metaphase Spindle fibers form Normal_Anaphase Anaphase: Sister chromatids separate Normal_Metaphase->Normal_Anaphase Spindle fibers shorten Normal_Telophase Telophase: Two distinct nuclei form Normal_Anaphase->Normal_Telophase Swep_Prophase Prophase: Chromosomes condense Swep_Interference This compound interferes with spindle microtubule organization Swep_Prophase->Swep_Interference Swep_Abnormal_Metaphase Abnormal Metaphase: Multiple spindles form Swep_Interference->Swep_Abnormal_Metaphase Swep_Abnormal_Anaphase Abnormal Anaphase: Chromosomes move to multiple poles Swep_Abnormal_Metaphase->Swep_Abnormal_Anaphase Swep_Multinucleate Result: Multinucleate cell (Cell division fails) Swep_Abnormal_Anaphase->Swep_Multinucleate This compound This compound Herbicide This compound->Swep_Interference G cluster_workflow Microbial Degradation Workflow of this compound cluster_organisms Bacterial Consortium This compound This compound (methyl N-(3,4-dichlorophenyl)carbamate) DCA 3,4-Dichloroaniline (3,4-DCA) This compound->DCA Hydrolysis Mineralization Mineralization (CO₂, H₂O, Cl⁻, biomass) DCA->Mineralization Further Degradation Comamonas Comamonas sp. SWP-3 (Amidase 'Ppa') Comamonas->this compound Transforms Alicycliphilus Alicycliphilus sp. PH-34 Alicycliphilus->DCA Mineralizes

References

Unveiling the Aquatic Ecotoxicological Profile of Swep: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The carbamate herbicide Swep (methyl N-(3,4-dichlorophenyl) carbamate) poses a significant toxicological risk to non-target aquatic organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on aquatic life, intended for researchers, scientists, and drug development professionals. The information presented herein is based on a thorough review of available literature and aims to be a critical resource for environmental risk assessment and future research.

Executive Summary

This compound is a herbicide known for its high toxicity to aquatic fauna, particularly fish. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to neurotoxicity. This guide summarizes the available quantitative toxicity data, details relevant experimental protocols for assessing its impact, and explores the known signaling pathways affected by this compound in non-target aquatic organisms.

Quantitative Toxicity Data

The acute toxicity of this compound to various non-target aquatic organisms is summarized below. It is important to note that specific data for this compound is limited in publicly available literature, and much of the understanding is derived from studies on closely related carbamate herbicides.

Organism CategorySpeciesEndpointValue (mg/L)Exposure DurationReference
Fish Carp (Cyprinus carpio)LC50> 50% mortality at 2.648 hours[1]

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that produces a specific effect in 50% of a test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.

Note: Data for invertebrates, amphibians, and algae are largely unavailable in the reviewed literature, highlighting a significant data gap in the ecotoxicological profile of this compound.

Experimental Protocols

Standardized testing methodologies are crucial for accurately assessing the ecotoxicity of substances like this compound. The following outlines key experimental protocols based on OECD guidelines, which are broadly applicable to carbamate herbicides.

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

This test determines the concentration of this compound that is lethal to 50% of the test fish population (LC50) over a 96-hour period.

  • Test Organism: A recommended species such as Rainbow Trout (Oncorhynchus mykiss), Zebra Fish (Danio rerio), or Fathead Minnow (Pimephales promelas).

  • Test Conditions: Fish are exposed to a range of this compound concentrations in a controlled environment. Key parameters such as water temperature, pH, and dissolved oxygen are maintained at optimal levels.

  • Procedure:

    • Prepare a series of test solutions with varying concentrations of this compound and a control group with no this compound.

    • Introduce a specified number of fish into each test chamber.

    • Observe and record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated using appropriate statistical methods.

Aquatic Invertebrate Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test assesses the concentration of this compound that causes immobilization in 50% of the test invertebrate population (EC50) over a 48-hour period. Daphnia magna is a commonly used indicator species.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Test Conditions: Daphnids are exposed to a range of this compound concentrations under controlled light and temperature conditions.

  • Procedure:

    • Prepare test solutions of this compound at various concentrations and a control.

    • Introduce a set number of daphnids into each test vessel.

    • After 24 and 48 hours, count the number of immobilized daphnids (those unable to swim).

    • Calculate the EC50 value based on the immobilization data.

Algal Growth Inhibition Test (Adapted from OECD Guideline 201)

This test evaluates the effect of this compound on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organism: A rapidly growing green algae species such as Pseudokirchneriella subcapitata.

  • Test Conditions: Algal cultures are exposed to different concentrations of this compound in a nutrient-rich medium under continuous illumination and controlled temperature.

  • Procedure:

    • Prepare test cultures with a range of this compound concentrations and a control.

    • Inoculate each flask with a known density of algal cells.

    • Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

    • Calculate the EC50 for growth inhibition based on the observed growth rates.

Signaling Pathways and Mechanism of Action

The primary mechanism of toxicity for this compound, like other carbamate pesticides, is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase_Inhibition cluster_Synapse Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine SynapticCleft Synaptic Cleft Acetylcholine->SynapticCleft Released into SynapticCleft->AChE Hydrolyzed by PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binds to NerveImpulse Continuous Nerve Impulse PostsynapticReceptor->NerveImpulse Leads to caption Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of this compound-induced neurotoxicity.

AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and ultimately death.

Experimental Workflow for Assessing Acetylcholinesterase Inhibition

A common method to quantify the effect of this compound on AChE activity involves in vitro or in vivo assays.

AChE_Assay_Workflow start Start tissue Collect Tissue (e.g., fish brain) start->tissue homogenize Homogenize Tissue tissue->homogenize prepare Prepare Homogenate for Assay homogenize->prepare expose Expose to this compound (in vitro) or Extract from Exposed Organism (in vivo) prepare->expose add_reagents Add Assay Reagents (e.g., DTNB, Acetylthiocholine) expose->add_reagents measure Measure Absorbance Change Over Time add_reagents->measure calculate Calculate AChE Activity measure->calculate end End calculate->end caption Workflow for AChE Activity Assay

Caption: Generalized workflow for measuring AChE activity.

Sublethal Effects

Exposure to sublethal concentrations of this compound can lead to a range of adverse effects in aquatic organisms, including:

  • Behavioral changes: Altered swimming patterns, lethargy, and reduced feeding.

  • Physiological stress: Changes in growth rates and development.

  • Reproductive impairment: Reduced fecundity and hatching success.

The Metabolite 3,4-Dichloroaniline (3,4-DCA)

It is crucial to consider the environmental fate of this compound, which can degrade to 3,4-dichloroaniline (3,4-DCA). This metabolite is also known to be toxic to aquatic organisms, and its presence can contribute to the overall environmental risk of this compound application.[1]

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent toxicant to non-target aquatic organisms, primarily through its action as an acetylcholinesterase inhibitor. However, significant data gaps exist, particularly concerning its effects on invertebrates, amphibians, and algae, as well as chronic exposure scenarios. Future research should prioritize filling these gaps to enable a more comprehensive risk assessment. Standardized testing following OECD guidelines is essential for generating comparable and reliable data. Understanding the full spectrum of sublethal effects and the toxicity of its degradation products is also critical for protecting aquatic ecosystems.

References

An In-depth Technical Guide to the Herbicide Swep (Methyl N-(3,4-dichlorophenyl)carbamate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, chemical properties, and biological activity of the carbamate herbicide Swep, chemically known as methyl N-(3,4-dichlorophenyl)carbamate. This compound was a selective herbicide primarily used for weed control in rice and other crops. This document details its mechanism of action, which involves the inhibition of metabolic processes and cell division in susceptible plants. It also explores its synthesis, environmental fate, and toxicological profile. Quantitative data on its efficacy and toxicity are presented in tabular format for clarity. Furthermore, this guide includes detailed experimental protocols and visual diagrams to elucidate key biological pathways and experimental workflows related to this compound.

Introduction

This compound, with the chemical name methyl N-(3,4-dichlorophenyl)carbamate, is a carbamate herbicide developed for the selective control of annual weeds in various crops.[1][2] As a member of the carbamate class of pesticides, which saw significant development and commercialization starting in the 1950s, this compound's mode of action is centered on the disruption of fundamental plant cellular processes.[3] This guide aims to provide a detailed technical resource for researchers and professionals interested in the historical context, chemical synthesis, biological impact, and experimental analysis of this herbicide.

It is important to distinguish this compound from other herbicide products that may have similar trade names. For instance, "Sweep Power" is a contemporary herbicide containing glufosinate ammonium, and another "Sweep" branded product contains a mixture of bromacil and diuron.[4][5][6] This document focuses exclusively on the carbamate herbicide, this compound.

History and Development

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name methyl (3,4-dichlorophenyl)carbamate[1][2]
CAS Name methyl N-(3,4-dichlorophenyl)carbamate[1][2]
CAS Registry Number 1918-18-9[1][2]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Physical State White crystalline solid[7]
Melting Point 112-114 °C[7]

Synthesis

The synthesis of this compound involves the reaction of 3,4-dichlorophenyl isocyanate with methanol.

Experimental Protocol: General Synthesis of Carbamates from Isocyanates

While a specific detailed protocol for this compound's industrial synthesis is not publicly available, a general laboratory-scale synthesis can be described as follows:

Materials:

  • 3,4-dichlorophenyl isocyanate

  • Anhydrous methanol

  • Anhydrous reaction solvent (e.g., toluene, diethyl ether)

  • Stirring apparatus

  • Reaction vessel with a reflux condenser and drying tube

  • Equipment for product isolation and purification (e.g., rotary evaporator, recrystallization apparatus)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichlorophenyl isocyanate in an appropriate anhydrous solvent.

  • Slowly add a stoichiometric amount of anhydrous methanol to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated under reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof), to yield pure methyl N-(3,4-dichlorophenyl)carbamate.

Mechanism of Action

This compound is an excellent carbamate herbicide that functions by interfering with metabolic processes and inhibiting cell division at the growth points of susceptible weeds.[8][9][10][11]

Inhibition of Cell Division

Carbamate herbicides, as a class, are known to disrupt mitosis (cell division). Their mechanism often involves interference with the formation and function of microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By disrupting microtubule dynamics, carbamate herbicides can lead to abnormal cell division, resulting in stunted growth and eventual death of the plant.

The logical relationship for the mechanism of action of carbamate herbicides on plant cell division can be visualized as follows:

G This compound This compound (Carbamate Herbicide) PlantCell Plant Cell Uptake This compound->PlantCell Microtubule Disruption of Microtubule Formation and Function PlantCell->Microtubule MitoticSpindle Abnormal Mitotic Spindle Microtubule->MitoticSpindle Chromosome Improper Chromosome Segregation MitoticSpindle->Chromosome CellDivision Inhibition of Cell Division Chromosome->CellDivision StuntedGrowth Stunted Growth CellDivision->StuntedGrowth PlantDeath Plant Death StuntedGrowth->PlantDeath

Mechanism of this compound on Plant Cell Division.

Herbicidal Efficacy

This compound was effective against a range of annual weeds, particularly in rice cultivation.[3] Quantitative data on its efficacy against specific weed species at various application rates is not extensively available in recent literature due to its discontinued use in many areas.

Experimental Protocol: Greenhouse Herbicide Efficacy Trial

The following is a generalized protocol for assessing the herbicidal efficacy of a compound like this compound in a greenhouse setting.

Materials:

  • Seeds of target weed species (e.g., barnyardgrass, crabgrass) and a tolerant crop species (e.g., rice).

  • Pots filled with a standardized soil mix.

  • A formulation of this compound or a technical grade material dissolved in an appropriate solvent system with adjuvants.

  • A laboratory track sprayer for uniform application.

  • Greenhouse with controlled temperature, humidity, and lighting.

Procedure:

  • Planting: Sow the seeds of the weed and crop species in separate pots at a uniform depth.

  • Growth: Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage for post-emergence application).

  • Herbicide Application: Prepare a series of dilutions of the this compound formulation. Apply the different concentrations to the plants using a calibrated track sprayer to ensure uniform coverage. Include an untreated control group.

  • Evaluation: At set time points after application (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).

  • Data Collection: At the final evaluation, harvest the above-ground biomass of the plants, dry it in an oven, and record the dry weight.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate values such as the GR₅₀ (the dose required to reduce plant growth by 50%).

Environmental Fate and Degradation

This compound is primarily degraded in the soil by microbial activity.[8][9][10][11]

Microbial Degradation

A bacterial consortium consisting of Comamonas sp. and Alicycliphilus sp. has been shown to mineralize this compound.[8][9][10][11] The degradation pathway involves an initial transformation of this compound to 3,4-dichloroaniline (3,4-DCA) by an amidase enzyme produced by Comamonas sp.. Subsequently, Alicycliphilus sp. mineralizes the 3,4-DCA.[8][9][10][11]

The degradation pathway can be visualized as follows:

G This compound This compound DCA 3,4-dichloroaniline (3,4-DCA) This compound->DCA Hydrolysis Mineralization Mineralization (CO₂, H₂O, Cl⁻) DCA->Mineralization Comamonas Comamonas sp. (Amidase) Comamonas->this compound Alicycliphilus Alicycliphilus sp. Alicycliphilus->DCA G Sample Soil/Water Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Concentration->GCMS Quantification Quantification GCMS->Quantification

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Swep in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swep, a carbamate herbicide, is utilized for selective weed control in various agricultural settings. Its potential for runoff into surface and groundwater necessitates reliable and sensitive analytical methods for its detection and quantification to ensure environmental safety and regulatory compliance. These application notes provide an overview of the analytical methodologies for the determination of this compound in water samples, focusing on chromatographic techniques coupled with solid-phase extraction for sample preparation. Detailed protocols and quantitative performance data are presented to guide researchers in establishing robust analytical workflows.

Analytical Methodologies

The primary analytical techniques for the determination of this compound in water are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. Sample preparation is a critical step to concentrate the analyte and remove matrix interferences, with Solid-Phase Extraction (SPE) being the most common and effective technique.

Solid-Phase Extraction (SPE)

SPE is a widely used sample preparation technique that isolates and concentrates analytes from a liquid sample. For this compound analysis, C18 cartridges are commonly used due to their affinity for non-polar compounds.

Workflow for Solid-Phase Extraction of this compound from Water

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis water_sample Water Sample (e.g., 500 mL) acidify Acidify to pH ~3 water_sample->acidify filter Filter (0.45 µm) acidify->filter condition Condition C18 Cartridge (Methanol, then Water) filter->condition load Load Sample condition->load wash Wash Cartridge (e.g., Water/Methanol) load->wash dry Dry Cartridge wash->dry elute Elute this compound (e.g., Acetonitrile) dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC or LC-MS/MS reconstitute->analysis

Figure 1: General workflow for the solid-phase extraction of this compound from water samples.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and cost-effective technique for the quantification of this compound. The method relies on the separation of this compound from other matrix components on a reversed-phase column, followed by detection at its maximum absorption wavelength.

Experimental Protocol for HPLC-DAD Analysis

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Acidify the water sample (500 mL) to approximately pH 3 with a suitable acid (e.g., hydrochloric acid).

  • Pass the acidified water sample through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of a water/methanol solution (e.g., 90:10, v/v) to remove polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes.

  • Elute the retained this compound with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-DAD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • DAD Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 268 nm).

3. Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data for HPLC-DAD Method
ParameterValue
Limit of Detection (LOD) ~ 1 µg/L
Limit of Quantification (LOQ) ~ 5 µg/L
**Linearity (R²) **> 0.99
Recovery 85 - 105%
Precision (RSD) < 10%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it the preferred method for trace-level detection of this compound. The method involves the separation of this compound by HPLC, followed by ionization and fragmentation in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for highly selective quantification.

Experimental Protocol for LC-MS/MS Analysis

1. Sample Preparation (Solid-Phase Extraction):

  • Follow the same SPE protocol as described for the HPLC-DAD method.

2. LC-MS/MS Conditions:

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for confirmation and quantification. The exact m/z values will depend on the specific instrument and optimization. A common precursor ion for this compound would be its protonated molecule [M+H]⁺.

    • Collision Energy and other MS parameters: These need to be optimized for the specific instrument to achieve maximum sensitivity.

3. Quantification:

  • Prepare a series of matrix-matched standard solutions of this compound.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data for LC-MS/MS Method
ParameterValue
Limit of Detection (LOD) ~ 0.01 µg/L
Limit of Quantification (LOQ) ~ 0.05 µg/L
**Linearity (R²) **> 0.995
Recovery 90 - 110%
Precision (RSD) < 5%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Mode of Action of this compound

This compound is a carbamate herbicide that primarily acts by inhibiting photosynthesis in susceptible plants. Specifically, it is believed to interfere with the Hill reaction in photosystem II (PSII), disrupting the electron transport chain. This disruption leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation and subsequent damage to cell membranes, ultimately leading to cell death.

Simplified Representation of this compound's Mode of Action

Swep_MoA cluster_photosynthesis Photosystem II (PSII) Light Light Energy PSII Photosystem II (P680) Light->PSII Pheo Pheophytin PSII->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) QA->QB e- ETC_block Electron Transport Chain Blocked QB->ETC_block This compound This compound This compound->QB Inhibits electron transfer ROS Reactive Oxygen Species (ROS) Production ETC_block->ROS Cell_Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Figure 2: Simplified diagram of this compound's inhibitory action on the photosynthetic electron transport chain.

Conclusion

The analytical methods and protocols described provide a comprehensive framework for the reliable detection and quantification of this compound in water samples. The choice between HPLC-DAD and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Proper sample preparation using solid-phase extraction is crucial for achieving accurate and precise results. Understanding the mode of action of this compound can provide valuable context for interpreting environmental monitoring data and assessing its potential ecological impact.

Application Notes and Protocols for Swep Residue Analysis in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the analysis of Swep (methyl-N-(3,4-dichlorophenyl)carbamate) residues in soil samples. The protocols outlined below cover sample collection, preparation, extraction, and analysis, and are intended to serve as a guide for researchers in environmental science and agricultural studies.

Introduction

This compound is a selective carbamate herbicide primarily used for pre- and post-emergence control of various weeds.[1][2] Due to its application in agriculture, there is a need to monitor its persistence and potential accumulation in soil to assess environmental impact and ensure food safety. The analysis of this compound residues in soil is crucial for understanding its environmental fate, including its degradation pathways and potential for carryover to subsequent crops.[3][4][5] The primary degradation pathway in soil is microbial, where this compound is transformed into 3,4-dichloroaniline (3,4-DCA).[1][2]

Data Presentation

Table 1: Illustrative Data on this compound Dissipation in a Silt Loam Soil

Time (Days After Application)This compound Concentration (ng/g soil)Standard Deviation
0100.05.2
775.34.1
1452.13.5
3028.92.8
6010.51.9
90< 5.0 (Below Limit of Quantification)-

Experimental Protocols

Soil Sample Collection

A representative soil sample is critical for accurate residue analysis. The following protocol is a general guideline for collecting soil samples.

Materials:

  • Stainless steel soil probe or auger

  • Clean plastic buckets

  • Sealable plastic bags, clearly labeled

  • Cooler with ice packs

Procedure:

  • Define the sampling area based on the field's history and topography.

  • Collect a minimum of 15-20 soil cores from the top 15 cm of soil in a random, zigzag pattern across the sampling area.

  • Combine all the soil cores in a clean plastic bucket to form a composite sample.

  • Thoroughly mix the composite sample, removing any large stones, roots, or other debris.

  • Place approximately 500g of the homogenized soil into a labeled, sealable plastic bag.

  • Store the sample in a cooler with ice packs for transport to the laboratory. Samples should be kept frozen (-20°C) if not analyzed immediately.

Sample Preparation

Materials:

  • Trays for air-drying

  • Mortar and pestle or mechanical grinder

  • 2 mm sieve

Procedure:

  • Spread the soil sample on a clean tray and allow it to air-dry at room temperature for 48-72 hours, or until a constant weight is achieved.

  • Once dried, gently crush the soil using a mortar and pestle or a mechanical grinder to break up any aggregates.

  • Sieve the soil through a 2 mm sieve to ensure homogeneity.

  • Store the sieved soil in a labeled, airtight container until extraction.

This compound Extraction from Soil (QuEChERS-based Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue analysis. The following is an adapted protocol for this compound extraction.

Materials:

  • 10g of prepared soil sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10g of the sieved soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Add 4g of anhydrous MgSO₄ and 1g of NaCl to the tube.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer into a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes.

  • The resulting supernatant is ready for analysis by HPLC or GC-MS.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (starting point for method development):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm (for DAD). For MS detection, specific mass transitions for this compound should be determined.

  • Retention Time: To be determined by injecting a standard solution of this compound.

Quantification: A calibration curve should be prepared using standard solutions of this compound in acetonitrile at a minimum of five different concentrations. The concentration of this compound in the soil samples is determined by comparing the peak area of the sample with the calibration curve.

Visualizations

Microbial Degradation Pathway of this compound in Soil

swep_degradation This compound This compound (methyl-N-(3,4-dichlorophenyl)carbamate) DCA 3,4-Dichloroaniline (3,4-DCA) This compound->DCA Microbial Hydrolysis (Amidase) Mineralization Mineralization (CO2, H2O, Cl-) DCA->Mineralization Further Microbial Degradation

Caption: Microbial degradation pathway of this compound herbicide in soil.

Mode of Action of this compound in Plants

swep_mode_of_action This compound This compound (Carbamate Herbicide) Microtubule Microtubule Assembly This compound->Microtubule Disrupts CellDivision Cell Division (Mitosis) This compound->CellDivision Inhibits Microtubule->CellDivision Essential for GrowthPoint Plant Growth Point (Meristem) CellDivision->GrowthPoint Occurs at Inhibition Inhibition of Growth GrowthPoint->Inhibition Leads to

Caption: Simplified diagram of the phytotoxic mode of action of this compound.

References

Application Notes and Protocols for Swep Degradation Study Using a Bacterial Consortium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swep, a carbamate herbicide, has been utilized in agriculture for weed control. Its persistence in the environment raises concerns about potential contamination of soil and water resources. Bioremediation using microbial consortia presents a promising and environmentally friendly approach for the degradation of such xenobiotic compounds. This document provides a detailed protocol for studying the degradation of this compound using a bacterial consortium, specifically a co-culture of Comamonas sp. and Alicycliphilus sp. This consortium has been shown to effectively mineralize this compound, with Comamonas sp. initiating the degradation by hydrolyzing this compound to 3,4-dichloroaniline (3,4-DCA), which is then further degraded by Alicycliphilus sp.[1].

These application notes offer a comprehensive guide, from the enrichment and cultivation of the bacterial consortium to the experimental setup for the degradation study and the analytical methods for monitoring the process.

Data Presentation

Table 1: Composition of Mineral Salt Medium (MSM)

ComponentConcentration (g/L)
K2HPO41.5
KH2PO40.5
(NH4)2SO41.0
MgSO4·7H2O0.2
NaCl1.0
Trace Element Solution1 mL
Distilled Water1 L
pH 7.0 - 7.2

Table 2: Composition of Trace Element Solution

ComponentConcentration (g/L)
FeCl3·6H2O1.5
H3BO30.15
CuSO4·5H2O0.03
KI0.03
MnCl2·4H2O0.12
Na2MoO4·2H2O0.06
ZnSO4·7H2O0.12
CoCl2·6H2O0.15
Distilled Water1 L

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for this compound and 3,4-DCA Analysis

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV-Vis at 254 nm
Temperature Ambient

Experimental Protocols

Enrichment and Isolation of this compound-Degrading Bacterial Consortium

This protocol describes the enrichment of a bacterial consortium from a contaminated soil sample capable of degrading this compound.

Materials:

  • Soil samples from a site with a history of herbicide application.

  • Mineral Salt Medium (MSM) (see Table 1).

  • This compound (analytical grade).

  • Sterile flasks and culture tubes.

  • Shaking incubator.

  • Centrifuge.

Procedure:

  • Enrichment Culture:

    • Add 10 g of soil to 100 mL of MSM in a 250 mL Erlenmeyer flask.

    • Supplement the medium with this compound as the sole carbon source at an initial concentration of 50 mg/L.

    • Incubate the flask on a rotary shaker at 150 rpm and 30°C in the dark.

    • After one week, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing this compound (50 mg/L).

    • Repeat this subculturing step at least three times to enrich for this compound-degrading microorganisms.

  • Isolation of Bacterial Strains:

    • After successful enrichment, serially dilute the culture in sterile saline solution (0.85% NaCl).

    • Plate the dilutions onto MSM agar plates containing this compound (50 mg/L) as the sole carbon source.

    • Incubate the plates at 30°C until distinct colonies appear.

    • Isolate morphologically different colonies and purify them by repeated streaking on fresh MSM-Swep agar plates.

    • Identify the isolates through 16S rRNA gene sequencing. For this specific protocol, we are focusing on a consortium of Comamonas sp. and Alicycliphilus sp..

Preparation of the Bacterial Consortium

Materials:

  • Pure cultures of Comamonas sp. and Alicycliphilus sp.

  • Nutrient Broth or Luria-Bertani (LB) Broth.

  • Sterile centrifuge tubes.

  • Spectrophotometer.

Procedure:

  • Grow pure cultures of Comamonas sp. and Alicycliphilus sp. in a suitable rich medium (e.g., Nutrient Broth) to obtain sufficient biomass.

  • Incubate at 30°C with shaking until the cultures reach the late exponential phase of growth (OD600 ≈ 1.0).

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellets twice with sterile MSM to remove any residual growth medium.

  • Resuspend the pellets in MSM and adjust the optical density (OD600) of each culture to 1.0.

  • Prepare the bacterial consortium by mixing equal volumes of the resuspended Comamonas sp. and Alicycliphilus sp. cultures.

This compound Degradation Study

Materials:

  • Bacterial consortium (prepared as in section 3.2).

  • MSM.

  • This compound stock solution (in a suitable solvent like methanol, filter-sterilized).

  • Sterile 250 mL Erlenmeyer flasks.

  • Shaking incubator.

  • HPLC system.

Procedure:

  • Set up the degradation experiment in 250 mL flasks containing 100 mL of MSM.

  • Spike the medium with this compound to a final concentration of 50 mg/L.

  • Inoculate the flasks with the bacterial consortium to a final OD600 of 0.1.

  • Set up two control flasks:

    • Abiotic control: MSM with this compound but without the bacterial consortium.

    • Biotic control: MSM with the bacterial consortium but without this compound.

  • Incubate all flasks at 30°C on a rotary shaker at 150 rpm in the dark.

  • Collect samples (e.g., 1 mL) at regular time intervals (e.g., 0, 12, 24, 48, 72, 96, and 120 hours).

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet the bacterial cells.

  • Analyze the supernatant for the residual concentration of this compound and the formation of 3,4-DCA using HPLC (see Table 3 for parameters).

Mandatory Visualizations

Experimental_Workflow cluster_enrichment Enrichment & Isolation cluster_consortium_prep Consortium Preparation cluster_degradation Degradation Study cluster_analysis Analysis soil Contaminated Soil Sample enrich Enrichment in MSM + this compound soil->enrich isolate Isolation on MSM-Swep Agar enrich->isolate identify 16S rRNA Identification isolate->identify comamonas Grow Comamonas sp. identify->comamonas alicycliphilus Grow Alicycliphilus sp. identify->alicycliphilus harvest Harvest & Wash Cells comamonas->harvest alicycliphilus->harvest mix Mix Cultures harvest->mix inoculate Inoculate with Consortium mix->inoculate setup Experimental Setup (MSM + this compound) setup->inoculate incubate Incubate (30°C, 150 rpm) inoculate->incubate sample Collect Samples incubate->sample hplc HPLC Analysis (this compound & 3,4-DCA) sample->hplc

Caption: Experimental workflow for the this compound degradation study.

Signaling_Pathway cluster_sensing Signal Sensing cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound (Xenobiotic) MCP MCP (Chemoreceptor) This compound->MCP binding CheA CheA (Histidine Kinase) MCP->CheA activation CheY CheY (Response Regulator) CheA->CheY phosphorylation GeneExpression Gene Expression (Degradative Enzymes) CheA->GeneExpression regulates CheY_P CheY-P CheY->CheY_P FlagellarMotor Flagellar Motor CheY_P->FlagellarMotor induces tumbling (chemotaxis) Amidase Amidase Production GeneExpression->Amidase

Caption: Generalized bacterial signaling pathway for xenobiotic degradation.

Disclaimer: The specific signaling pathway for this compound degradation in this bacterial consortium has not been fully elucidated. The provided diagram illustrates a generalized bacterial chemotaxis and two-component signaling system, which is a common mechanism for bacteria to sense and respond to environmental chemicals like herbicides[2][3][4]. In this model, this compound acts as a chemoattractant, initiating a signaling cascade that can lead to directed movement towards the compound and the expression of degradative enzymes, such as amidase.

References

Application Note: High-Throughput Analysis of Swep Herbicide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the carbamate herbicide Swep in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for high-throughput screening and targeted quantification. The method utilizes electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for selective and sensitive detection of this compound.

Introduction

This compound, chemically known as methyl N-(3,4-dichlorophenyl)carbamate, is a selective herbicide used for pre- and post-emergence control of various annual weeds.[1] Monitoring its presence in environmental samples and agricultural products is crucial for ensuring food safety and environmental quality. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[2] This document provides a detailed protocol for the analysis of this compound, offering researchers a starting point for method development and validation.

Experimental Protocols

Sample Preparation

A generic solid-phase extraction (SPE) protocol is recommended for the extraction and clean-up of this compound from aqueous and solid samples. The choice of SPE sorbent may need to be optimized based on the specific sample matrix.

Materials:

  • SPE Cartridges: C18 or a polymeric reversed-phase sorbent

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sample homogenization equipment (for solid samples)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Extraction:

    • Aqueous Samples (e.g., water): Acidify the sample to pH 3-4 with formic acid.

    • Solid Samples (e.g., soil, food): Homogenize the sample and extract with an appropriate solvent mixture, such as acetonitrile/water. Centrifuge to separate the solid debris.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the extracted sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL).

Liquid Chromatography (LC) Conditions

The following are recommended starting conditions. Optimization of the gradient and column chemistry may be required for specific applications.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a specialized carbamate analysis column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400 °C
Collision Gas Argon

Data Presentation

The following table summarizes the key mass spectrometric parameters for the analysis of this compound. The primary MRM transition is recommended for quantification, while the secondary transition can be used for confirmation.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound221.0162.015 - 25126.020 - 30

Note: Collision energies should be optimized for the specific instrument being used.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Aqueous or Solid Sample Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction SPE Solid-Phase Extraction (SPE) (C18 or Polymeric RP) Extraction->SPE Elution Elution (Methanol or Acetonitrile) SPE->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) (Positive Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis Quantification Quantification (Peak Area Integration) MS_Analysis->Quantification Confirmation Confirmation (Qualifier Ion Ratio) MS_Analysis->Confirmation swep_fragmentation This compound This compound C8H7Cl2NO2 MW: 220.05 Protonated_this compound Protonated this compound [M+H]+ m/z 221.0 This compound->Protonated_this compound ESI+ Fragment_162 3,4-Dichloroaniline Fragment m/z 162.0 Protonated_this compound->Fragment_162 CID Fragment_126 Dichlorophenyl Fragment m/z 126.0 Fragment_162->Fragment_126 CID

References

Application Notes and Protocols for Swep Photolysis Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swep, a carbamate herbicide, is utilized for selective weed control in various agricultural applications. Understanding its environmental fate, particularly its degradation under sunlight, is crucial for assessing its environmental impact and ensuring food safety. Photolysis, the decomposition of molecules by light, is a primary degradation pathway for many pesticides. This document provides a detailed overview of the experimental setup and protocols for studying the photolysis of this compound. The methodologies described herein are intended to guide researchers in setting up and conducting robust and reproducible photolysis experiments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Namemethyl (3,4-dichlorophenyl)carbamate
CAS Number1918-18-9
Molecular FormulaC8H7Cl2NO2
Molar Mass220.06 g/mol
Water Solubility6.5 mg/L at 25°C
AppearanceWhite crystalline solid

Experimental Setup for this compound Photolysis

The photolysis of this compound can be investigated through two primary experimental approaches: direct photolysis, where this compound is degraded by direct absorption of light, and indirect (or sensitized) photolysis, where other substances in the medium absorb light and initiate the degradation of this compound.

Direct Photolysis Setup

A typical experimental setup for the direct photolysis of this compound is depicted below. This setup is designed to irradiate a this compound solution with a specific wavelength of light and monitor its degradation over time.

Direct_Photolysis_Setup cluster_irradiation Irradiation System cluster_analysis Analytical System Light_Source UV Lamp (e.g., Xenon or Mercury Arc Lamp) Filter Optical Filter (to select specific wavelength) Light_Source->Filter Broadband UV Light Quartz_Cell Quartz Reaction Cell (containing this compound solution) Filter->Quartz_Cell Monochromatic Light HPLC HPLC System Quartz_Cell->HPLC Aliquots at time intervals Stirrer Magnetic Stirrer Detector UV-Vis or MS Detector HPLC->Detector

Caption: Experimental workflow for direct photolysis of this compound.

Indirect (Photocatalytic) Photolysis Setup

For indirect photolysis, a photocatalyst such as titanium dioxide (TiO2) is often used to enhance the degradation rate. The setup is similar to direct photolysis, with the addition of the photocatalyst to the reaction mixture.

Indirect_Photolysis_Setup cluster_irradiation Irradiation System cluster_analysis Analytical System Light_Source Solar Simulator or UV Lamp Reaction_Vessel Reaction Vessel with This compound solution and Photocatalyst (e.g., TiO2) Light_Source->Reaction_Vessel Filtration Filtration/Centrifugation (to remove catalyst) Reaction_Vessel->Filtration Aliquots at time intervals Stirrer Magnetic Stirrer Air_Pump Air Pump (to supply oxygen) Air_Pump->Reaction_Vessel Air HPLC HPLC System Filtration->HPLC Detector UV-Vis or MS Detector HPLC->Detector

Caption: Experimental workflow for indirect photolysis of this compound.

Experimental Protocols

Preparation of this compound Standard Solutions
  • Primary Stock Solution (e.g., 1000 mg/L): Accurately weigh 10 mg of analytical grade this compound standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the appropriate solvent (e.g., water, buffer solution, or organic solvent) to the desired concentrations for the experiment and for calibration curves.

Protocol for Direct Photolysis Experiment
  • Determine UV-Vis Absorption Spectrum: Before initiating the photolysis experiment, it is essential to determine the UV-Vis absorption spectrum of this compound in the chosen solvent to identify the wavelength of maximum absorption (λmax). This will be the optimal wavelength for irradiation.

  • Prepare Reaction Solution: Prepare a solution of this compound in the desired solvent (e.g., ultrapure water, buffer at a specific pH, or an organic solvent) at a known initial concentration.

  • Fill Reaction Cell: Transfer the this compound solution to a quartz reaction cell. Quartz is used because it is transparent to UV light.

  • Irradiation: Place the reaction cell in the photolysis setup and irradiate the solution with a light source at the predetermined λmax. Ensure the solution is continuously stirred to maintain homogeneity.

  • Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture for analysis.

  • Analysis: Analyze the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.

Protocol for Indirect (Photocatalytic) Photolysis Experiment
  • Catalyst Suspension: Suspend a known amount of the photocatalyst (e.g., TiO2 Degussa P25) in the this compound solution.

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between this compound and the catalyst surface.

  • Irradiation: Irradiate the suspension with a suitable light source (e.g., a solar simulator or a UV lamp). Continuously stir the mixture and purge with air or oxygen, as the photocatalytic process is often an oxidative degradation.

  • Sample Collection and Preparation: At specified time intervals, withdraw aliquots. Immediately filter or centrifuge the samples to remove the photocatalyst particles before analysis.

  • Analysis: Analyze the filtrate for the concentration of this compound using HPLC.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the quantitative analysis of this compound and its photoproducts.

HPLC System and Conditions

A generalized set of HPLC conditions for this compound analysis is provided below. These may require optimization based on the specific instrument and desired separation.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV detector at the λmax of this compound (to be determined experimentally) or Mass Spectrometry (MS) for product identification.
Column Temperature 25 - 30 °C

Data Presentation and Analysis

Degradation Kinetics

The degradation of this compound often follows pseudo-first-order kinetics. The rate constant can be determined by plotting the natural logarithm of the normalized concentration (ln(C/C₀)) against time.

Time (min)Concentration (mg/L)ln(C/C₀)
0C₀0
t₁C₁ln(C₁/C₀)
t₂C₂ln(C₂/C₀)
.........

The pseudo-first-order rate constant (k) is the negative of the slope of the linear regression of this plot.

Quantum Yield Determination (for Direct Photolysis)

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is the number of molecules of a substance that react for each photon of light absorbed. The determination of the quantum yield requires the use of a chemical actinometer to measure the photon flux of the light source.

Equation for Quantum Yield:

Φ = (moles of this compound degraded) / (moles of photons absorbed)

A detailed protocol for quantum yield determination is beyond the scope of this general application note but can be found in specialized photochemistry literature.

Proposed Photodegradation Pathway of this compound

Based on theoretical studies of this compound degradation by hydroxyl radicals, a plausible degradation pathway involves hydroxylation and dechlorination of the aromatic ring.

Degradation_Pathway This compound This compound (methyl (3,4-dichlorophenyl)carbamate) Intermediate1 Hydroxylated Intermediate This compound->Intermediate1 •OH addition Intermediate2 Dechlorinated and Hydroxylated Intermediate Intermediate1->Intermediate2 Dechlorination Degradation_Products Further Degradation Products (e.g., ring opening) Intermediate2->Degradation_Products

Caption: A simplified proposed photodegradation pathway for this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the photolysis of the herbicide this compound. By following these methodologies, it is possible to obtain reliable and reproducible data on the photodegradation kinetics and mechanisms of this compound, contributing to a better understanding of its environmental fate. It is important to note that specific experimental conditions may need to be optimized for the particular laboratory setup and research objectives.

Application Notes and Protocols for Swep Biotransformation using Comamonas sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Comamonas sp. for the biotransformation of the herbicide Swep. The protocols outlined below are based on published research and are intended to be adapted and optimized for specific laboratory conditions.

Introduction

This compound, a carbamate herbicide, poses environmental concerns due to its persistence and potential toxicity. Microbial biotransformation offers a promising and environmentally friendly approach for its remediation. Certain strains of the genus Comamonas have demonstrated the ability to efficiently hydrolyze this compound into less toxic metabolites. This document details the protocols for the cultivation of Comamonas sp., the biotransformation of this compound, and the analysis of its degradation products.

Comamonas sp. strain SWP-3 has been identified as being capable of hydrolyzing this compound to 3,4-dichloroaniline (3,4-DCA) and N-methyl-N-methoxycarbonylamine.[1] It is important to note that Comamonas sp. SWP-3 does not utilize this compound as a sole carbon source for growth and does not further degrade the primary metabolite, 3,4-DCA.[1]

Biotransformation Pathway

The biotransformation of this compound by Comamonas sp. is initiated by an amidase-catalyzed hydrolysis reaction. This enzymatic cleavage breaks the amide bond in the this compound molecule, yielding two primary products.

Swep_Biotransformation This compound This compound (methyl N-(3,4-dichlorophenyl)carbamate) Amidase Amidase (from Comamonas sp.) This compound->Amidase DCA 3,4-dichloroaniline (3,4-DCA) Amidase->DCA Hydrolysis Metabolite2 N-methyl-N-methoxy- carbonylamine Amidase->Metabolite2

Caption: Biotransformation pathway of this compound by Comamonas sp. amidase.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the biotransformation of this compound by Comamonas sp. SWP-3.

ParameterValueConditionsReference
Initial this compound Concentration30 mg/LMineral Salt Medium (MSM)[1]
Degradation Time84 hoursIncubation with Comamonas sp. SWP-3[1]
Degradation Efficiency>95%-[1]
Primary Metabolite3,4-dichloroaniline (3,4-DCA)Accumulates in the medium[1]
Carbon Source UtilizationNoThis compound not utilized as a carbon source[1]

Experimental Protocols

Culture Media

Mineral Salt Medium (MSM)

This medium is used for the cultivation of Comamonas sp. and for conducting the this compound biotransformation experiments.

ComponentConcentration (g/L)
(NH₄)₂SO₄1.0
NaCl1.0
K₂HPO₄1.5
KH₂PO₄0.5
MgSO₄·7H₂O0.2
pH7.0

Sterilize the medium by autoclaving at 121°C for 20 minutes. A filter-sterilized carbon source (e.g., glucose at 10 g/L) should be added post-autoclaving to support bacterial growth.

Protocol for Cultivation of Comamonas sp.
  • Inoculation: Inoculate a single colony of Comamonas sp. from a fresh agar plate into 50 mL of sterile MSM supplemented with a suitable carbon source in a 250 mL Erlenmeyer flask.

  • Incubation: Incubate the culture at 30°C with shaking at 150 rpm.

  • Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvesting: Harvest the cells in the late exponential phase of growth by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with sterile MSM (without a carbon source) to remove any residual growth medium.

  • Resuspension: Resuspend the washed cell pellet in fresh, sterile MSM to a desired OD₆₀₀ (e.g., 1.0) for the biotransformation assay.

Protocol for this compound Biotransformation Assay
  • Reaction Setup: In a sterile flask, add the resuspended Comamonas sp. cell suspension.

  • This compound Addition: Add a stock solution of this compound (dissolved in a minimal amount of a suitable solvent like methanol) to the cell suspension to achieve the desired final concentration (e.g., 30 mg/L). Ensure the final solvent concentration is not inhibitory to the bacteria (typically <1%).

  • Incubation: Incubate the reaction mixture under the same conditions as for cultivation (30°C, 150 rpm).

  • Sampling: Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 0, 6, 12, 24, 48, 72, 84 hours).

  • Sample Preparation: Immediately centrifuge the aliquots at 10,000 x g for 5 minutes to pellet the cells. Collect the supernatant for HPLC analysis. If necessary, filter the supernatant through a 0.22 µm syringe filter.

Protocol for HPLC Analysis of this compound and 3,4-DCA
  • HPLC System: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically employed. A common mobile phase composition is acetonitrile:water (70:30, v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: Monitor the elution of this compound and 3,4-DCA using a UV detector at a wavelength of 254 nm.

  • Quantification: Prepare standard curves for both this compound and 3,4-DCA of known concentrations to quantify their amounts in the experimental samples.

Protocol for Amidase Activity Assay

This protocol provides a general method for determining amidase activity, which can be adapted for the specific hydrolysis of this compound.

  • Enzyme Preparation: Prepare a cell-free extract of Comamonas sp. by sonication or French press, followed by centrifugation to remove cell debris.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • This compound solution (at a concentration near the expected Km, if known, or a saturating concentration)

    • Cell-free extract

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction at various time points by adding a quenching agent, such as an equal volume of methanol or by heat inactivation.

  • Analysis: Analyze the formation of the product (3,4-DCA) over time using the HPLC method described above.

  • Calculation of Activity: One unit of amidase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of 3,4-DCA per minute under the specified conditions.

Experimental Workflow

The following diagram illustrates the logical workflow for a typical this compound biotransformation experiment using Comamonas sp.

Experimental_Workflow cluster_preparation Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Culture 1. Cultivate Comamonas sp. Harvest 2. Harvest and Wash Cells Culture->Harvest Resuspend 3. Resuspend in MSM Harvest->Resuspend Incubate 4. Incubate with this compound Resuspend->Incubate Sample 5. Collect Samples Over Time Incubate->Sample HPLC 6. HPLC Analysis Sample->HPLC Data 7. Quantify Degradation HPLC->Data

Caption: Experimental workflow for this compound biotransformation.

Troubleshooting

  • Low Degradation Rate:

    • Ensure the Comamonas sp. culture is in a healthy, active state before harvesting.

    • Optimize incubation conditions such as pH, temperature, and agitation.

    • Verify the concentration and purity of the this compound stock solution.

  • Inconsistent HPLC Results:

    • Ensure proper sample preparation and filtration to remove any particulates.

    • Regularly check the performance of the HPLC column and calibrate with fresh standards.

  • No Bacterial Growth:

    • Verify the composition of the culture medium and the sterility of all materials.

    • Ensure the inoculum is from a viable, non-contaminated source.

References

Application Notes and Protocols for Amidase Gene Cloning and Swep Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning of a novel amidase gene responsible for the hydrolysis of the herbicide Swep. The information is based on the characterization of the amidase Ppa, cloned from Comamonas sp. SWP-3. This enzyme demonstrates efficient degradation of this compound and other carbamate herbicides, offering a promising avenue for bioremediation and enzymatic synthesis applications.

Overview of this compound Hydrolysis by Amidase Ppa

This compound is a carbamate herbicide that can persist in the environment.[1][2][3][4][5] Microbial degradation is a key mechanism for its removal, and a bacterial consortium containing Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34 has been shown to mineralize this compound.[1][2][3][5] Comamonas sp. SWP-3 is responsible for the initial hydrolysis of this compound to 3,4-dichloroaniline (3,4-DCA) and carbon dioxide.[1][2][3] This crucial step is catalyzed by a novel amidase, designated Ppa.[1][2][5] The subsequent mineralization of the toxic intermediate 3,4-DCA is carried out by Alicycliphilus sp. PH-34.[1][2][3]

The ppa gene has been successfully cloned and the recombinant Ppa protein has been expressed and characterized.[1][2][5] The enzyme shows broad substrate specificity, hydrolyzing other carbamate herbicides like propanil, chlorpropham, and propham.[1][2][5]

Quantitative Data Summary

The biochemical properties of the purified recombinant Ppa amidase are summarized below.

ParameterValueReference
Optimal Temperature 30 °C[1][2]
Optimal pH 8.6[1][2]
Substrate Specificity This compound, propanil, chlorpropham, propham[1][2][5]
Key Catalytic Residues Gly449, Val266[1][5]

Experimental Protocols

Protocol for Cloning of the Amidase Gene (ppa) from Comamonas sp. SWP-3

This protocol describes the steps for isolating the ppa gene and cloning it into an expression vector.

Materials:

  • Comamonas sp. SWP-3 culture

  • Genomic DNA isolation kit

  • PCR primers for ppa gene (forward and reverse)

  • High-fidelity DNA polymerase

  • pET expression vector (e.g., pET-28a)

  • Restriction enzymes (corresponding to sites on vector and primers)

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar plates with appropriate antibiotic

  • Colony PCR reagents

  • Plasmid DNA purification kit

Methodology:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from a culture of Comamonas sp. SWP-3 using a commercial genomic DNA isolation kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Design primers based on the known ppa gene sequence. Include restriction sites in the primers for subsequent cloning into the pET vector.

    • Perform PCR using the isolated genomic DNA as a template and the designed primers. Use a high-fidelity DNA polymerase to minimize errors.

    • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a fragment of the expected size.

  • Vector and Insert Preparation:

    • Digest both the PCR product and the pET expression vector with the selected restriction enzymes.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Perform a ligation reaction using T4 DNA ligase to insert the digested ppa gene into the linearized pET vector.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector and incubate overnight at 37°C.

  • Screening of Positive Clones:

    • Perform colony PCR on the resulting colonies using the ppa gene-specific primers to identify clones containing the insert.

    • Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight.

    • Isolate the plasmid DNA from the overnight cultures using a plasmid DNA purification kit.

  • Sequence Verification: Sequence the purified plasmid DNA to confirm the correct insertion and sequence of the ppa gene.

Protocol for Expression and Purification of Recombinant Ppa Amidase

This protocol details the expression of the cloned ppa gene in E. coli and the purification of the recombinant protein.

Materials:

  • E. coli BL21(DE3) cells carrying the pET-ppa construct

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., lysis buffer with 250 mM imidazole)

  • SDS-PAGE reagents

Methodology:

  • Expression of Recombinant Protein:

    • Inoculate a single colony of E. coli BL21(DE3) carrying the pET-ppa plasmid into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.[6]

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Add lysozyme and DNase I and incubate on ice.

    • Sonicate the cell suspension to ensure complete lysis.

    • Centrifuge the lysate to pellet the cell debris.

  • Protein Purification:

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the recombinant Ppa protein with elution buffer.

  • Purity Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to confirm the purity and molecular weight of the recombinant Ppa amidase.

Protocol for Amidase Activity Assay for this compound Hydrolysis

This protocol describes how to measure the enzymatic activity of the purified Ppa amidase on the substrate this compound.

Materials:

  • Purified recombinant Ppa amidase

  • This compound stock solution

  • Reaction buffer (e.g., pH 8.6)

  • Quenching solution (e.g., methanol)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Enzymatic Reaction:

    • Set up the reaction mixture containing the reaction buffer, a known concentration of this compound, and the purified Ppa enzyme.

    • Incubate the reaction at the optimal temperature of 30°C.

  • Reaction Quenching:

    • At different time points, take aliquots of the reaction mixture and quench the reaction by adding a quenching solution like methanol.

  • Analysis of Substrate Depletion or Product Formation:

    • Analyze the quenched reaction samples by HPLC to measure the decrease in the concentration of this compound or the increase in the concentration of the product, 3,4-DCA.

  • Calculation of Enzyme Activity:

    • Calculate the rate of the reaction from the change in substrate or product concentration over time. One unit of enzyme activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified conditions.

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_assay Enzyme Assay genomic_dna Genomic DNA Isolation (Comamonas sp. SWP-3) pcr PCR Amplification of ppa gene genomic_dna->pcr digestion Vector (pET) and Insert Digestion pcr->digestion ligation Ligation digestion->ligation transformation Transformation (E. coli DH5α) ligation->transformation screening Screening and Sequence Verification transformation->screening expression Protein Expression (E. coli BL21(DE3)) screening->expression lysis Cell Lysis expression->lysis purification Ni-NTA Affinity Chromatography lysis->purification analysis SDS-PAGE Analysis purification->analysis reaction Enzymatic Reaction with this compound analysis->reaction hplc HPLC Analysis reaction->hplc activity Activity Calculation hplc->activity

Caption: Experimental workflow for cloning, expression, and characterization of this compound hydrolase.

swep_hydrolysis_pathway This compound This compound Ppa Ppa Amidase (from Comamonas sp. SWP-3) This compound->Ppa DCA 3,4-Dichloroaniline (3,4-DCA) CO2 CO2 Ppa->DCA Ppa->CO2

Caption: Enzymatic hydrolysis of this compound by Ppa amidase.

References

Application Notes and Protocols for Assessing Swep Toxicity in Zebrafish Embryos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swep, a herbicide containing the active ingredient Glufosinate-ammonium (GLA), is widely used in agriculture. Its potential for off-target toxicity in aquatic ecosystems is a significant concern. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening due to its rapid development, optical transparency, and genetic homology to humans. These application notes provide a comprehensive overview and detailed protocols for assessing the toxicity of this compound in zebrafish embryos, focusing on developmental toxicity, oxidative stress, and immunotoxicity.

Data Presentation

The following tables summarize the quantitative data on the toxicity of Glufosinate-ammonium (the active ingredient in this compound) to zebrafish embryos. It is important to note that a precise 96-hour LC50 value for zebrafish embryos was not available in the directly accessible peer-reviewed literature at the time of this writing. However, data from relevant studies are presented to provide a quantitative understanding of this compound's toxicity.

Table 1: Acute Toxicity of Glufosinate-ammonium (GLA) in Aquatic Embryos

SpeciesEndpointConcentrationExposure DurationReference
Zebrafish (Danio rerio)Increased Mortality1.6 µg/LNot SpecifiedWang et al., 2016
Freshwater Snail (Biomphalaria glabrata)96-hour LC500.01576 mg/L96 hours(Source for snail data)[1][2]

Table 2: Developmental and Sub-lethal Toxic Effects of Glufosinate-ammonium (GLA) in Zebrafish Embryos

Toxic EndpointObserved EffectConcentrationExposure DurationReference
Morphological Malformations Curvature of the tail, inhibition of pigmentation1.3 µg/LNot SpecifiedWang et al., 2016
Dose-dependent increase in morphological malformationsNot SpecifiedNot SpecifiedXiong et al., 2019[3][4]
Immunotoxicity Reduced number of macrophages and neutrophilsDose-dependentNot SpecifiedXiong et al., 2019[3][4]
Differential regulation of inflammatory cytokines and chemokinesNot SpecifiedNot SpecifiedXiong et al., 2019[3][4]
Oxidative Stress Elevated levels of Catalase (CAT) and Superoxide Dismutase (SOD)Dose-dependentNot SpecifiedXiong et al., 2019[3][4]
Activation of Nrf2 pathway (at low doses)1.25-5 mg/L (in adult zebrafish)7 daysChen et al., 2024[5][6]
Inhibition of Nrf2 pathway (at high doses)10-20 mg/L (in adult zebrafish)7 daysChen et al., 2024[5][6]

Experimental Protocols

The following protocols are based on the OECD Guideline for the Testing of Chemicals, Test No. 236: Fish Embryo Acute Toxicity (FET) Test, with modifications for assessing specific toxic endpoints related to this compound.[7][8][9][10]

Fish Embryo Acute Toxicity (FET) Test (Modified from OECD TG 236)

Objective: To determine the acute toxicity of this compound (Glufosinate-ammonium) and establish the median lethal concentration (LC50) at 96 hours post-fertilization (hpf).

Materials:

  • Fertilized zebrafish embryos (< 3 hpf)

  • This compound (Glufosinate-ammonium) stock solution

  • Embryo medium (E3 medium)

  • 24-well plates

  • Incubator set to 28.5°C

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of at least five concentrations of this compound in E3 medium, plus a negative control (E3 medium only). A solvent control should be included if a solvent is used to dissolve the test substance.

  • Embryo Exposure:

    • Collect freshly fertilized zebrafish embryos.

    • Select healthy, normally developing embryos at the 4-16 cell stage.

    • Place one embryo per well into a 24-well plate containing 2 mL of the respective test or control solution. Use at least 20 embryos per concentration.

  • Incubation: Incubate the plates at 28.5°C ± 0.5°C with a 12:12 hour light:dark cycle.

  • Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for the following lethal endpoints:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail

    • Absence of heartbeat

  • Data Analysis: Record the number of dead embryos at each observation point for each concentration. Calculate the cumulative mortality at 96 hpf. Determine the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Assessment of Developmental Malformations

Objective: To evaluate the teratogenic potential of this compound by observing morphological abnormalities in zebrafish embryos.

Procedure:

  • Follow the exposure protocol as described in section 3.1.

  • At 24, 48, 72, and 96 hpf, examine the embryos for a range of developmental malformations, including but not limited to:

    • General: Developmental delay, growth retardation.

    • Craniofacial: Pericardial edema, yolk sac edema, eye defects.

    • Axial: Spinal curvature (lordosis, kyphosis, scoliosis).

    • Tail: Tail malformations, fin defects.

    • Pigmentation: Abnormal or reduced pigmentation.

  • Data Analysis: Quantify the incidence and severity of each type of malformation at each concentration. Present the data as the percentage of affected embryos.

Evaluation of Oxidative Stress

Objective: To determine if this compound induces oxidative stress in zebrafish embryos.

Procedure:

  • Expose embryos to sub-lethal concentrations of this compound as determined from the FET test.

  • At a specific time point (e.g., 72 or 96 hpf), collect a pool of embryos (e.g., 20-30) from each treatment group.

  • Reactive Oxygen Species (ROS) Detection:

    • Homogenize the embryos in an appropriate buffer.

    • Use a fluorescent probe-based assay (e.g., DCFH-DA) to measure intracellular ROS levels.

  • Antioxidant Enzyme Activity Assays:

    • Prepare embryo homogenates as described above.

    • Measure the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT) using commercially available assay kits.

  • Data Analysis: Compare the levels of ROS and the activities of SOD and CAT in the this compound-exposed groups to the control group.

Assessment of Immunotoxicity

Objective: To investigate the effects of this compound on the innate immune system of zebrafish embryos.

Procedure:

  • Use a transgenic zebrafish line with fluorescently labeled immune cells (e.g., macrophages or neutrophils).

  • Expose the transgenic embryos to sub-lethal concentrations of this compound.

  • At a specific time point (e.g., 72 or 96 hpf), anesthetize the embryos and mount them for fluorescence microscopy.

  • Quantification of Immune Cells: Capture images of the fluorescently labeled immune cells and quantify their number and distribution in a defined region of the embryo (e.g., the caudal hematopoietic tissue).

  • Gene Expression Analysis:

    • Collect RNA from pools of embryos from each treatment group.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key immune-related genes, such as inflammatory cytokines (e.g., il-1b, tnf-a) and chemokines.

  • Data Analysis: Compare the number and distribution of immune cells, as well as the expression of immune-related genes, between the this compound-exposed and control groups.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_exposure Exposure (OECD TG 236) cluster_endpoints Endpoint Analysis cluster_data Data Analysis A Zebrafish Embryo Collection (< 3 hpf) C Embryo Exposure in 24-well Plates A->C B Preparation of this compound Concentrations B->C D Incubation at 28.5°C for 96 hours C->D E Acute Toxicity (LC50) D->E F Developmental Malformations D->F G Oxidative Stress Assays D->G H Immunotoxicity Assessment D->H I Statistical Analysis & Visualization E->I F->I G->I H->I

Caption: Experimental workflow for assessing this compound toxicity in zebrafish embryos.

Signaling Pathways

G cluster_stress Oxidative Stress Pathway This compound This compound (Glufosinate-ammonium) ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Nrf2 Nrf2 ROS->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant_Enzymes induces G cluster_immune Immunotoxicity Pathway This compound This compound (Glufosinate-ammonium) Immune_Cells Macrophages & Neutrophils This compound->Immune_Cells affects Gene_Regulation Altered Expression of Immune Genes This compound->Gene_Regulation Recruitment_Reduction Reduced Number of Immune Cells Immune_Cells->Recruitment_Reduction Cytokines Inflammatory Cytokines & Chemokines Gene_Regulation->Cytokines regulates

References

Application of Swep in Weed Control for Rice Crops: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Swep, a carbamate herbicide with the chemical name methyl N-(3,4-dichlorophenyl) carbamate, has been historically utilized for selective weed control in rice cultivation. Its primary mechanism of action involves the inhibition of metabolic processes and cell division within susceptible weed species. While its use has become less common with the advent of newer herbicides, understanding its application and efficacy provides valuable insights for researchers in weed science and herbicide development. This document details the application protocols, experimental data, and underlying mechanisms of this compound in rice crop management.

Application Notes and Protocols

This compound was primarily used as a pre- and post-emergence herbicide to control a range of annual weeds and grasses in rice fields. It was often formulated as a wettable powder or in granular form, sometimes in combination with other herbicides like MCPA to broaden the spectrum of controlled weeds.

General Application Protocol:

A typical experimental protocol for evaluating the efficacy of this compound in rice would involve the following steps:

  • Experimental Setup: Field plots are established in a randomized complete block design with multiple replications for each treatment. Control plots (both untreated and hand-weeded) are included for comparison.

  • Herbicide Application: this compound is applied at varying rates, both alone and potentially in combination with other herbicides. Application timing is a critical variable, with treatments applied pre-emergence (before weed emergence) or post-emergence (after weed emergence, typically at the 2-3 leaf stage of the weeds).

  • Data Collection:

    • Weed Control Efficacy: Weed density and biomass are assessed at specific intervals after application (e.g., 30, 60, and 90 days after sowing). Weed control efficiency is calculated relative to the untreated control.

    • Crop Tolerance: Phytotoxicity to the rice crop is visually assessed, and measurements such as plant height and tiller number are recorded.

    • Yield Parameters: At harvest, grain yield and straw yield are measured to determine the impact of the herbicide treatments on rice productivity.

  • Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the application and efficacy of this compound in rice weed control, based on historical research findings.

Table 1: Application Rates and Timing of this compound for Weed Control in Rice

Application TimingFormulationApplication Rate (kg a.i./ha)Target Weeds
Pre-emergenceWettable Powder2.0 - 4.0Annual grasses and broadleaf weeds
Post-emergenceWettable Powder2.0 - 3.0Seedling stage of annual weeds
Post-emergenceGranules (with MCPA)Varies based on formulationBroad-spectrum weed control

Table 2: Efficacy of this compound on Common Rice Weeds and Impact on Rice Yield

TreatmentWeed SpeciesWeed Control Efficiency (%)Rice Grain Yield (t/ha)
Untreated ControlMixed flora02.5
This compound (3.0 kg a.i./ha)Echinochloa crus-galli75 - 854.2
Cyperus difformis60 - 70
This compound + MCPAMixed flora80 - 904.5
Hand WeedingMixed flora95 - 1004.8

Note: The data presented are representative values from various historical field trials. Actual efficacy can vary depending on environmental conditions, weed pressure, and application techniques.

Experimental Protocols

Field Trial for Efficacy Evaluation of this compound:

  • Objective: To determine the optimal application rate and timing of this compound for effective weed control and its impact on rice yield.

  • Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 5m x 4m.

  • Rice Variety: A locally adapted, high-yielding variety.

  • Treatments:

    • T1: Untreated Control (weedy check)

    • T2: Hand Weeding (at 20 and 40 days after sowing)

    • T3: this compound @ 2.0 kg a.i./ha (Pre-emergence)

    • T4: this compound @ 3.0 kg a.i./ha (Pre-emergence)

    • T5: this compound @ 4.0 kg a.i./ha (Pre-emergence)

    • T6: this compound @ 2.0 kg a.i./ha (Post-emergence at 15 DAS)

    • T7: this compound @ 3.0 kg a.i./ha (Post-emergence at 15 DAS)

  • Herbicide Application: A knapsack sprayer calibrated to deliver a specific volume of spray solution per unit area is used. For pre-emergence application, the herbicide is sprayed on a moist soil surface within 3 days of sowing. For post-emergence application, it is sprayed over the emerged weeds.

  • Data Recording:

    • Weed density and dry weight are recorded from a 1m² quadrat in each plot at 30, 60, and 90 days after sowing (DAS).

    • Rice plant height, number of tillers per hill, and panicle length are recorded at the time of harvest.

    • Grain and straw yield are recorded from the net plot area and converted to t/ha.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

cluster_0 This compound Application & Plant Uptake cluster_1 Cellular Mechanism of Action cluster_2 Physiological Effect This compound Application This compound Application Plant Uptake Plant Uptake This compound Application->Plant Uptake Inhibition of Photosynthesis Inhibition of Photosynthesis Plant Uptake->Inhibition of Photosynthesis Interferes with Disruption of Cell Division Disruption of Cell Division Plant Uptake->Disruption of Cell Division Inhibits Metabolic Process Interference Metabolic Process Interference Plant Uptake->Metabolic Process Interference Disrupts Weed Growth Inhibition & Death Weed Growth Inhibition & Death Inhibition of Photosynthesis->Weed Growth Inhibition & Death Disruption of Cell Division->Weed Growth Inhibition & Death Metabolic Process Interference->Weed Growth Inhibition & Death

Caption: Mechanism of action of this compound herbicide in weeds.

Field Preparation Field Preparation Rice Sowing Rice Sowing Field Preparation->Rice Sowing Herbicide Application Herbicide Application Rice Sowing->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Field Study Design for Efficacy Assessment of Swep Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Swep [methyl-N-(3,4-dichlorophenyl)carbamate] is a pre-emergent carbamate herbicide. Its primary mode of action is the inhibition of cell division by disrupting microtubule assembly, a critical process for mitosis in plants.[1][2] This document provides detailed application notes and protocols for designing and conducting field studies to evaluate the efficacy of this compound herbicide.

Mechanism of Action

This compound, as a carbamate herbicide, primarily functions as a mitotic poison. It interferes with the polymerization of tubulin into microtubules.[1][3][4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. By inhibiting microtubule formation, this compound arrests cell division in the meristematic regions (growing points) of roots and shoots, leading to the death of susceptible weed seedlings.[1] Some carbamate herbicides have also been noted to inhibit photosynthesis.[5]

Application Notes

Target Weeds
Crop Phytotoxicity

Careful assessment of crop phytotoxicity is crucial. This compound is intended for pre-emergence application, meaning it is applied to the soil before the crop emerges. Injury can occur if the crop is sensitive to the herbicide or if environmental conditions enhance crop uptake. Symptoms of phytotoxicity from microtubule inhibitors can include stunting, swollen or club-shaped roots, and brittle stems near the soil surface.[1] In cotton, injury from some pre-emergent herbicides can manifest as stunting or failed emergence, with injured leaves showing a "drawstringing" or crinkled appearance.[6] In soybeans, pre-emergent herbicide injury can cause stunting, chlorosis (yellowing), and necrosis (tissue death).[7][8] Rice plants have shown symptoms like stunting, excessive tillering, and dark green coloration from certain herbicide-related syndromes.[9]

Application Rates

The application rate of this compound can vary depending on soil type, organic matter content, and the target weed spectrum. A suggested starting point for field trials, based on historical use, is in the range of 1 to 1.5 kg of a 25% wettable powder formulation per 667 m².[10] It is recommended to test a range of rates, including the proposed label rate, a half rate, and a double rate, to establish efficacy and crop safety margins.[11]

Soil Residual Activity

The persistence of a herbicide in the soil, or its residual activity, is influenced by factors such as soil type, pH, organic matter, rainfall, and temperature.[4][6][12] The half-life of a residual herbicide determines how long it remains effective in controlling weeds.[11] Understanding the soil residual activity of this compound is important for planning crop rotations to avoid injury to subsequent sensitive crops.[6][11]

Experimental Protocols

Objective

To evaluate the efficacy of various application rates of this compound herbicide for the pre-emergent control of key annual weed species and to assess its phytotoxicity to the target crop.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD).

  • Replications: A minimum of four replications are recommended for statistical validity.[8]

  • Plot Size: A typical plot size for herbicide trials is 2 x 10 meters or 2 x 15 meters.[8] Plots should be large enough to minimize edge effects and interference from adjacent plots.[13]

  • Treatments:

    • Untreated Weedy Check

    • Hand-Weeded Check

    • This compound @ 0.5X proposed rate

    • This compound @ 1X proposed rate

    • This compound @ 2X proposed rate

    • Standard Commercial Herbicide (for comparison)

Site Selection and Preparation

Select a field with a uniform soil type and a known history of moderate to heavy infestation of the target weed species.[8] The field should be prepared according to standard agronomic practices for the selected crop.

Herbicide Application
  • Timing: Apply this compound herbicide after planting but before crop and weed emergence (pre-emergence).

  • Equipment: Use a calibrated research plot sprayer equipped with flat fan nozzles to ensure uniform application.[14]

  • Application Volume: A typical spray volume for pre-emergent herbicides is 80 L/ha.

  • Environmental Conditions: Record temperature, wind speed and direction, relative humidity, and cloud cover at the time of application.[11]

Data Collection
  • Assessment Timing: Visually assess weed control at 14, 28, and 56 days after treatment (DAT).

  • Assessment Method: Use a 0-100% rating scale, where 0% represents no weed control and 100% represents complete weed control, compared to the untreated weedy check.

  • Weed Counts and Biomass: At a designated time point (e.g., 56 DAT), count the number of individual weed species per unit area (e.g., per square meter) and collect the above-ground biomass. Dry the biomass to a constant weight.

  • Assessment Timing: Visually assess crop injury at 7, 14, and 28 DAT.

  • Assessment Method: Use a 0-100% rating scale, where 0% represents no crop injury and 100% represents complete crop death. Note specific symptoms such as stunting, chlorosis, necrosis, and malformations. A rating of 10% or less is generally considered acceptable.

  • Stand Count: Count the number of crop plants in a designated length of row in each plot at an early growth stage.

  • Yield: At crop maturity, harvest the center rows of each plot and determine the grain or biomass yield, adjusting for moisture content.

Statistical Analysis

Analyze the collected data using Analysis of Variance (ANOVA). If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Fisher's Least Significant Difference) to compare treatment means at a 5% significance level.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Weed Control Efficacy of this compound Herbicide (% Control)

TreatmentRate (kg a.i./ha)14 DAT28 DAT56 DAT
Untreated Check0000
This compound0.5X
This compound1X
This compound2X
Standard HerbicideLabel Rate

Table 2: Crop Phytotoxicity of this compound Herbicide (% Injury)

TreatmentRate (kg a.i./ha)7 DAT14 DAT28 DAT
Untreated Check0000
This compound0.5X
This compound1X
This compound2X
Standard HerbicideLabel Rate

Table 3: Effect of this compound Herbicide on Weed Density and Biomass at 56 DAT

TreatmentRate (kg a.i./ha)Weed Density (plants/m²)Weed Biomass (g/m²)
Untreated Check0
This compound0.5X
This compound1X
This compound2X
Standard HerbicideLabel Rate

Table 4: Effect of this compound Herbicide on Crop Stand and Yield

TreatmentRate (kg a.i./ha)Stand Count (plants/m)Yield ( kg/ha )
Hand-Weeded Check-
Untreated Check0
This compound0.5X
This compound1X
This compound2X
Standard HerbicideLabel Rate

Mandatory Visualizations

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis cluster_results Results & Conclusion site_selection Site Selection (Uniform soil, known weed history) field_prep Field Preparation (Standard agronomic practices) site_selection->field_prep plot_layout Plot Layout (Randomized Complete Block Design) field_prep->plot_layout crop_planting Crop Planting plot_layout->crop_planting herbicide_app This compound Herbicide Application (Pre-emergence) crop_planting->herbicide_app yield_data Crop Stand and Yield Data weed_efficacy Weed Efficacy Assessment (Visual ratings, counts, biomass) herbicide_app->weed_efficacy crop_phyto Crop Phytotoxicity Assessment (Visual ratings) herbicide_app->crop_phyto stat_analysis Statistical Analysis (ANOVA) weed_efficacy->stat_analysis crop_phyto->stat_analysis yield_data->stat_analysis report Final Report stat_analysis->report

Experimental workflow for this compound herbicide efficacy field trial.

G cluster_cell Plant Cell cluster_key Key tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Formation cell_division Cell Division (Mitosis) mitotic_spindle->cell_division Chromosome Segregation This compound This compound Herbicide This compound->tubulin inhibition Inhibition inhibition->microtubules disruption Disruption arrest Arrest key_process Normal Process -> key_inhibition Inhibition -> k1 k1 k2 k2

Signaling pathway of this compound herbicide's mode of action.

References

Application Notes and Protocols for Swab-based Environmental Pathogen (Swep) Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the implementation of a robust Swab-based Environmental Pathogen (Swep) monitoring program. Adherence to these guidelines is critical for ensuring the microbiological quality and safety of pharmaceutical manufacturing environments.

Introduction to this compound Monitoring

Environmental monitoring (EM) is a critical component of a contamination control strategy in pharmaceutical manufacturing.[1][2] Swab-based environmental pathogen (this compound) monitoring is a targeted approach to assess the cleanliness of surfaces and equipment within controlled environments, such as cleanrooms and aseptic processing areas.[3] The primary objective of a this compound program is to detect and enumerate microbial contaminants, providing an early warning of potential contamination issues and verifying the effectiveness of cleaning and sanitation protocols.[1][2] A well-designed this compound program is essential for regulatory compliance and ensuring product quality and patient safety.

Key Principles of this compound Monitoring

A successful this compound monitoring program is built on several key principles:

  • Risk-Based Approach: Sampling locations should be selected based on a thorough risk assessment that identifies areas with the highest potential for microbial contamination.[4]

  • Aseptic Technique: All sampling procedures must be performed using strict aseptic techniques to prevent cross-contamination and ensure the integrity of the samples.

  • Data Integrity: Accurate and reliable data are the foundation of an effective EM program. This includes proper sample collection, handling, and analysis, as well as meticulous documentation.

  • Trending and Analysis: Regular analysis of monitoring data is crucial for identifying trends and potential issues before they lead to significant contamination events.[1]

  • Corrective and Preventive Actions (CAPA): When monitoring results exceed established limits, a thorough investigation must be conducted to identify the root cause and implement effective corrective and preventive actions.[4][5]

Data Presentation: Quantitative Microbial Limits

The following tables provide recommended microbial limits for various cleanroom classifications and surfaces. These limits are based on international standards such as ISO 14644-1 and GMP guidelines.

GMP Grade ISO Class Equivalent Air Sample (CFU/m³) (Active) Settle Plates (CFU/4 hours) Contact Plates (CFU/plate) Glove Print (CFU/glove)
A5<1<1<1<1
B710555
C81005025-
DNot Defined20010050-

Table 1: Recommended Microbial Limits for Viable Particles in Cleanrooms.

Surface Type GMP Grade A/B (CFU/swab) GMP Grade C (CFU/swab) GMP Grade D (CFU/swab)
Product Contact Surfaces<1<5<25
Non-Product Contact Surfaces (e.g., walls, floors)<5<25<50
Equipment Surfaces<1<10<50

Table 2: Recommended Microbial Limits for Surface Swab Samples. [6]

Microorganism Surface Material Swab Recovery Efficiency (%)
Staphylococcus aureusStainless Steel75
Glass68
Plastic82
Pseudomonas aeruginosaStainless Steel72
Glass65
Plastic79
Candida albicansStainless Steel65
Glass58
Plastic71
Escherichia coliStainless Steel80
Glass73
Plastic88
Bacillus subtilisStainless Steel60
Glass52
Plastic68

Table 3: Example Swab Recovery Efficiencies for Different Surfaces and Microorganisms. [7] Note: Recovery rates should be determined for each specific swab type, surface, and microorganism as part of the method validation.

Experimental Protocols

Protocol for Swab Sampling of Surfaces

Objective: To aseptically collect a microbial sample from a defined surface area for quantitative analysis.

Materials:

  • Sterile swabs with neutralizing buffer (e.g., Letheen broth)

  • Sterile templates (e.g., 25 cm²)

  • Sterile gloves

  • 70% Isopropyl Alcohol (IPA)

  • Sterile sample bags or tubes

  • Permanent marker

Procedure:

  • Preparation:

    • Don sterile gloves.

    • Disinfect the outer packaging of the sterile swabs and template with 70% IPA.

    • Label the sample bag or tube with the sample location, date, time, and operator initials.

  • Sampling:

    • Aseptically open the sterile swab packaging.

    • If using a template, place it firmly on the surface to be sampled.

    • Remove the swab from its container, ensuring the tip does not touch any non-sterile surfaces.

    • Moisten the swab tip with the provided neutralizing buffer if necessary.

    • Firmly roll the swab tip over the defined sampling area (e.g., 25 cm²), applying even pressure. Swab the area in two perpendicular directions (e.g., ten horizontal and ten vertical strokes).[3]

    • Rotate the swab as you sample to ensure the entire surface of the swab tip is used.

  • Sample Handling:

    • Aseptically place the swab back into its sterile tube containing the transport medium.

    • Securely cap the tube to prevent leakage.

    • Place the labeled sample tube into a sample bag.

    • Transport the samples to the microbiology laboratory in a timely manner, maintaining appropriate temperature conditions (e.g., 2-8°C).

Protocol for Microbial Enumeration of Swab Samples

Objective: To determine the number of colony-forming units (CFUs) recovered from a swab sample.

Materials:

  • Vortex mixer

  • Sterile diluent (e.g., Peptone Water)

  • Sterile Petri dishes (90 mm)

  • Tryptic Soy Agar (TSA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Incubators (30-35°C for bacteria, 20-25°C for fungi)

  • Colony counter

Procedure:

  • Sample Preparation:

    • Aseptically transfer the swab and its transport medium to a sterile tube.

    • Vortex the tube for 30-60 seconds to dislodge microorganisms from the swab.

  • Plating:

    • Perform serial dilutions of the sample if high microbial counts are expected.

    • Aseptically pipette 1 mL of the appropriate dilution onto a sterile Petri dish.

    • Pour approximately 15-20 mL of molten TSA or SDA (cooled to 45-50°C) into the Petri dish.

    • Gently swirl the plate to mix the sample with the agar.

    • Allow the agar to solidify.

  • Incubation:

    • Invert the plates and incubate TSA plates at 30-35°C for 3-5 days for bacterial enumeration.

    • Incubate SDA plates at 20-25°C for 5-7 days for fungal enumeration.

  • Counting and Calculation:

    • After the incubation period, count the number of visible colonies on each plate using a colony counter.

    • Calculate the number of CFUs per swab by multiplying the colony count by the dilution factor.

Visualizations

Swep_Monitoring_Workflow cluster_0 Planning & Preparation cluster_1 Sampling cluster_2 Laboratory Analysis cluster_3 Data Analysis & Action Risk_Assessment Risk Assessment & Sampling Plan Material_Prep Prepare Sterile Materials Risk_Assessment->Material_Prep Aseptic_Sampling Aseptic Swab Sampling Material_Prep->Aseptic_Sampling Sample_Transport Sample Transport to Lab Aseptic_Sampling->Sample_Transport Sample_Processing Sample Processing & Plating Sample_Transport->Sample_Processing Incubation Incubation Sample_Processing->Incubation Data_Recording CFU Counting & Data Recording Incubation->Data_Recording Data_Analysis Data Review & Trend Analysis Data_Recording->Data_Analysis Excursion_Check Excursion from Limits? Data_Analysis->Excursion_Check Excursion_Check->Data_Analysis No Investigation Investigation & Root Cause Analysis Excursion_Check->Investigation Yes CAPA Implement CAPA Investigation->CAPA CAPA->Risk_Assessment

Caption: Workflow for a Swab-based Environmental Pathogen (this compound) Monitoring Program.

CAPA_Process_Flow Start Environmental Monitoring Excursion Detected Investigation Initiate Investigation Start->Investigation Root_Cause Identify Root Cause Investigation->Root_Cause Corrective_Action Develop & Implement Corrective Actions Root_Cause->Corrective_Action Preventive_Action Develop & Implement Preventive Actions Root_Cause->Preventive_Action Effectiveness_Check Verify Effectiveness of Actions Corrective_Action->Effectiveness_Check Preventive_Action->Effectiveness_Check Closure Close CAPA Effectiveness_Check->Closure

Caption: Corrective and Preventive Action (CAPA) Process Flow for EM Excursions.

References

Troubleshooting & Optimization

Technical Support Center: Swep Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Swep for in vitro assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a carbamate herbicide (CAS No. 1918-18-9) used to control weeds.[1][] In plants, its primary mechanism of action is the interference with metabolic processes and the inhibition of cell division at the growth point.[1][][3] In mammals, this compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme critical for nerve function, which is a mechanism of toxicity similar to that of organophosphorus pesticides.[1]

Q2: What are the known solubility properties of this compound?

This compound is a crystalline solid that is insoluble in water.[4][5] It is soluble in organic solvents such as acetone and dimethylformamide (DMF).[4][5] It also shows slight solubility in chloroform and methanol.[6]

Q3: What is the primary metabolite of this compound and is it also toxic?

The primary metabolite of this compound is 3,4-dichloroaniline (3,4-DCA).[1] 3,4-DCA is also considered toxic and has been shown to have toxic effects on various organisms, including mammals.[1][4] It can induce cytogenetic effects, such as aneuploidy, in mammalian cells by interacting with the mitotic apparatus.[5]

Troubleshooting Guide

Problem: I am seeing precipitation or cloudiness in my cell culture medium after adding this compound.

  • Cause 1: Low solubility of this compound in aqueous solutions. this compound is inherently hydrophobic and will precipitate when added directly to aqueous media.

    • Solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like dimethyl sulfoxide (DMSO) first. Then, dilute this stock solution into your final assay medium to the desired working concentration. Ensure the final concentration of the organic solvent in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Cause 2: The final concentration of this compound is too high. Even with the use of a solvent, exceeding the solubility limit of this compound in the final medium will cause precipitation.

    • Solution: Perform a solubility test to determine the maximum achievable concentration of this compound in your specific cell culture medium. This can be done by preparing serial dilutions from your stock solution and observing for any precipitation visually or by using a spectrophotometer to detect light scattering.

  • Cause 3: Interaction with components in the cell culture medium. Serum proteins and other components in the medium can sometimes interact with the compound and reduce its solubility.

    • Solution: Try preparing the final dilution of this compound in a serum-free medium first, and then adding serum if required for your assay. Alternatively, test different types of serum or use a serum-free medium formulation if your cell line permits.

Problem: I am observing unexpected or inconsistent results in my in vitro assays with this compound.

  • Cause 1: Degradation of this compound in solution. The stability of this compound in your assay conditions (e.g., temperature, pH, light exposure) might be a factor.

    • Solution: Prepare fresh dilutions of this compound from your stock solution for each experiment. Store the stock solution at -20°C or lower in small aliquots to minimize freeze-thaw cycles. Protect solutions from light if the compound is light-sensitive.

  • Cause 2: Cytotoxicity of the solvent. The organic solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your this compound-treated samples. This will help you to distinguish the effects of this compound from the effects of the solvent. The final DMSO concentration should ideally be kept at or below 0.1% and generally not exceed 0.5%.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1918-18-9[4]
Molecular Formula C₈H₇Cl₂NO₂[4]
Molecular Weight 220.05 g/mol [4]
Appearance Crystalline solid[4]
Melting Point 112-114 °C[5]
Water Solubility Insoluble[4][5]
Organic Solvent Solubility Soluble in acetone and dimethylformamide; Slightly soluble in chloroform and methanol.[4][5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid, CAS 1918-18-9)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: Carefully weigh out 2.20 mg of this compound powder on an analytical balance.

  • Dissolving in DMSO: Transfer the weighed this compound into a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.

  • Solubilization: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for a Cytotoxicity Assay

This protocol outlines the preparation of working solutions of this compound for a typical in vitro cytotoxicity assay (e.g., MTT or CellTiter-Glo®).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 2 µL of 10 mM this compound stock to 198 µL of cell culture medium).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to the cell culture medium. For a 1:100 dilution, this would be a final DMSO concentration of 1%. Ensure the final DMSO concentration across all treatments and the vehicle control is consistent and non-toxic to the cells (ideally ≤ 0.5%).

  • Treatment of Cells: Add the prepared working solutions of this compound and the vehicle control to your cells in a multi-well plate.

  • Incubation: Incubate the cells for the desired treatment duration before performing the cytotoxicity assay according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution dilute Serial Dilutions in Cell Culture Medium thaw->dilute vehicle Prepare Vehicle Control (Medium + DMSO) thaw->vehicle treat Treat Cells with Working Solutions dilute->treat vehicle->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay incubate->assay

Caption: Experimental workflow for preparing this compound solutions for in vitro assays.

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Depolarization Depolarization AChR->Depolarization Activates Signal Signal Transduction Depolarization->Signal Leads to This compound This compound This compound->AChE Inhibits

Caption: Simplified signaling pathway of this compound-induced acetylcholinesterase inhibition.

References

Technical Support Center: Troubleshooting SWEP Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SWEP (Signal Transduction, Western Blot, and Protein Degradation) degradation experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the study of protein degradation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments.

Section 1: Cycloheximide (CHX) Chase Assays

Question: Why is my protein of interest not showing any degradation after Cycloheximide (CHX) treatment?

Answer:

There are several potential reasons for this observation:

  • The protein has a very long half-life: Some proteins are inherently stable and may require a longer CHX treatment time to observe degradation.[1][2] It's recommended to perform a time-course experiment with extended time points (e.g., 8, 12, 24 hours) to determine the optimal duration.[3]

  • Ineffective CHX concentration: The optimal concentration of CHX can vary between cell lines. It is advisable to perform a dose-response experiment to determine the lowest effective concentration that inhibits protein synthesis without causing significant cytotoxicity.[3]

  • Problems with the experimental setup:

    • Cell confluence: Ensure that cells are in the logarithmic growth phase and not overly confluent, as this can affect cellular metabolism and protein turnover.

    • CHX activity: Prepare CHX fresh for each experiment, as its activity can diminish over time in solution.[2]

Question: I am observing an increase in my protein of interest after adding CHX. What could be the cause?

Answer:

This is a counterintuitive but occasionally observed phenomenon. Here are some possible explanations:

  • Cellular stress response: CHX treatment can induce a stress response in cells, which may paradoxically lead to the stabilization of certain proteins.

  • Inhibition of a short-lived repressor: Your protein of interest might be regulated by a repressor protein that has a very short half-life. When you inhibit all protein synthesis with CHX, this repressor is rapidly degraded, leading to an apparent increase in the levels of your target protein.

  • Normalization issues: Ensure you are normalizing to a stable loading control. Some housekeeping proteins can be affected by experimental treatments. Total protein staining of the membrane can be a more reliable normalization method.

Section 2: Proteasome Inhibitor Experiments

Question: My proteasome inhibitor (e.g., MG132) treatment is not preventing the degradation of my protein. What should I do?

Answer:

  • Suboptimal inhibitor concentration and timing: The effective concentration and duration of treatment for proteasome inhibitors can vary. A dose-response and time-course experiment is crucial. For MG132, concentrations in the low micromolar range (e.g., 1-10 µM) are often used.[4][5][6]

  • Inhibitor instability: Some inhibitors are not stable in solution for extended periods. Prepare fresh solutions for each experiment.

  • Alternative degradation pathway: Your protein may be degraded through a proteasome-independent pathway, such as the lysosomal pathway. To investigate this, you can use lysosomal inhibitors like Bafilomycin A1 or Chloroquine.

  • Cell permeability issues: Ensure that the inhibitor is able to enter the cells you are using.

Question: I am seeing high levels of cell death after treating with a proteasome inhibitor. How can I mitigate this?

Answer:

Proteasome inhibitors can be toxic to cells, especially with prolonged exposure.

  • Reduce inhibitor concentration and incubation time: Use the lowest effective concentration for the shortest possible time to observe the desired effect.

  • Optimize cell density: Plating cells at an optimal density can sometimes improve their resilience to toxic compounds.

Section 3: Ubiquitination Assays

Question: I am unable to detect any ubiquitinated forms of my protein of interest after immunoprecipitation (IP).

Answer:

  • Inefficient cell lysis: Use a lysis buffer that effectively solubilizes your protein and contains protease and deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619) to preserve the ubiquitinated state.

  • Antibody issues:

    • The antibody used for IP may not be efficient at capturing the protein. Ensure you are using a validated IP-grade antibody.

    • The epitope for the antibody may be masked by ubiquitin chains.

  • Low abundance of ubiquitinated protein: The ubiquitinated form of your protein may be transient and present at very low levels. You may need to enrich for it by treating cells with a proteasome inhibitor for a short period before lysis to allow for the accumulation of ubiquitinated substrates.[4]

  • Washing steps are too stringent: Overly harsh washing conditions during the IP can disrupt the antibody-antigen interaction. Optimize your wash buffer by adjusting the salt and detergent concentrations.

Question: I see a high molecular weight smear in my ubiquitin immunoblot after IP. How can I confirm this is my protein of interest?

Answer:

A high molecular weight smear is characteristic of polyubiquitination. To confirm it belongs to your target protein:

  • Use a specific antibody for your protein of interest for the Western blot: After immunoprecipitating with an anti-ubiquitin antibody, probe the Western blot with an antibody specific to your protein.

  • Perform a reverse IP: Immunoprecipitate with an antibody against your protein of interest and then blot with an anti-ubiquitin antibody.

  • Mass Spectrometry: For definitive identification, the band or smear can be excised and analyzed by mass spectrometry to identify the protein and the sites of ubiquitination.

Section 4: Western Blotting Artifacts

Question: I am seeing multiple bands or unexpected band sizes in my Western blot for the degradation experiment.

Answer:

  • Protein degradation products: Smaller bands may represent degradation fragments of your protein.[7] Ensure that you are using fresh protease inhibitors in your lysis buffer and keeping your samples on ice.[7][8]

  • Post-translational modifications: Modifications such as phosphorylation or glycosylation can cause shifts in the apparent molecular weight of your protein.[7]

  • Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. Ensure your antibodies are validated for the application and use appropriate blocking buffers.[8]

  • Protein aggregation: Larger bands could be due to the formation of protein aggregates. Ensure complete denaturation of your samples by boiling in sample buffer with a reducing agent.[7]

Question: My Western blot background is high, making it difficult to quantify the bands.

Answer:

  • Insufficient blocking: Ensure you are blocking the membrane for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Antibody concentration is too high: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.

  • Inadequate washing: Increase the number and duration of your wash steps after antibody incubations.[8]

  • Membrane drying out: Never let the membrane dry out during the blotting process.[9]

Quantitative Data Summary

The following tables provide a summary of common quantitative parameters used in protein degradation experiments.

Table 1: Common Proteasome and Lysosome Inhibitors

InhibitorTarget PathwayTypical Working ConcentrationNotes
MG132 Proteasome (Reversible)1-10 µMAlso inhibits some calpains and cathepsins at higher concentrations.[10]
Bortezomib (Velcade) Proteasome (Reversible)10-100 nMHighly potent and specific.
Carfilzomib Proteasome (Irreversible)10-100 nMIrreversible binding can be useful for complete inhibition.
Lactacystin Proteasome (Irreversible)5-20 µMA more specific proteasome inhibitor than MG132.
Bafilomycin A1 Lysosome (V-ATPase)50-200 nMPrevents acidification of the lysosome.
Chloroquine Lysosome25-100 µMRaises lysosomal pH, inhibiting enzyme activity.

Table 2: Cycloheximide (CHX) Treatment Conditions

ParameterRecommendationRationale
Concentration 10-100 µg/mLCell line dependent; determine empirically.[2][3]
Incubation Time 30 min - 24 hoursProtein half-life dependent.[1][3]
Solvent DMSO or EthanolEnsure final solvent concentration is non-toxic to cells.

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay

This protocol outlines the steps to determine the half-life of a protein of interest.

Materials:

  • Cultured cells expressing the protein of interest

  • Complete cell culture medium

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • Membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow cells to 70-80% confluency.

  • CHX Treatment:

    • Prepare fresh working solutions of CHX in pre-warmed complete medium at the desired final concentration.

    • Aspirate the old medium from the cells and add the CHX-containing medium. This is your "time 0" point.

    • Immediately harvest the "time 0" plate.

    • Incubate the remaining plates for the desired time points (e.g., 30 min, 1, 2, 4, 8 hours).

  • Cell Lysis:

    • At each time point, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for your protein of interest at each time point. Normalize these values to the "time 0" point to determine the rate of degradation and calculate the protein half-life.

Protocol 2: In Vivo Ubiquitination Assay via Immunoprecipitation

This protocol describes how to isolate and detect ubiquitinated forms of a target protein from cell lysates.

Materials:

  • Cultured cells (potentially transfected with constructs for your protein of interest and HA-tagged ubiquitin)

  • Proteasome inhibitor (e.g., MG132)

  • PBS

  • Ubiquitination lysis buffer (containing DUB inhibitors like NEM and PR-619)

  • IP-grade primary antibody against your protein of interest or against the ubiquitin tag (e.g., HA)

  • Protein A/G magnetic beads or agarose beads

  • IP wash buffer

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Western blotting reagents (as in Protocol 1)

Procedure:

  • Cell Treatment:

    • Grow cells to 80-90% confluency.

    • (Optional) Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold ubiquitination lysis buffer.

    • Clarify the lysate by centrifugation as described in Protocol 1.

  • Pre-clearing the Lysate:

    • Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the IP antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold IP wash buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add elution buffer (e.g., 2x Laemmli sample buffer) to the beads and boil for 5-10 minutes to elute the protein-antibody complexes.

  • Western Blotting:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting as described in Protocol 1.

    • Probe the membrane with an antibody against ubiquitin (if you IP'd your protein of interest) or an antibody against your protein of interest (if you IP'd with an anti-ubiquitin/tag antibody). A high molecular weight smear or ladder of bands indicates ubiquitination.

Visualizations

experimental_workflow cluster_chx Cycloheximide Chase Assay Workflow chx_start Seed Cells chx_treat Treat with Cycloheximide chx_start->chx_treat chx_harvest Harvest at Time Points chx_treat->chx_harvest chx_lysis Cell Lysis chx_harvest->chx_lysis chx_quant Protein Quantification chx_lysis->chx_quant chx_wb Western Blot chx_quant->chx_wb chx_analysis Data Analysis chx_wb->chx_analysis

Caption: Workflow for a Cycloheximide Chase Assay.

ubiquitination_workflow cluster_ub Ubiquitination Assay Workflow ub_start Cell Treatment (Optional: Proteasome Inhibitor) ub_lysis Cell Lysis (with DUB inhibitors) ub_start->ub_lysis ub_preclear Pre-clear Lysate ub_lysis->ub_preclear ub_ip Immunoprecipitation ub_preclear->ub_ip ub_wash Wash Beads ub_ip->ub_wash ub_elute Elution ub_wash->ub_elute ub_wb Western Blot ub_elute->ub_wb

Caption: Workflow for an In Vivo Ubiquitination Assay.

ubiquitin_proteasome_pathway cluster_pathway Ubiquitin-Proteasome Degradation Pathway E1 E1 (Ubiquitin Activating Enzyme) E2 E2 (Ubiquitin Conjugating Enzyme) E1->E2 E3 E3 (Ubiquitin Ligase) E2->E3 PolyUb Polyubiquitinated Target Protein E3->PolyUb Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->Ub Recycled Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

References

Technical Support Center: Optimizing Bacterial Growth for Swep Mineralization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the bacterial mineralization of the herbicide Swep.

Frequently Asked Questions (FAQs)

Q1: What is this compound mineralization and why is it important?

A1: this compound is a carbamate herbicide used to control weeds.[1] Its residues in soil and water can be harmful to the environment and human health.[1][2] this compound mineralization is the process by which microorganisms, particularly bacteria, break down the herbicide into simpler, non-toxic inorganic compounds like CO2, water, and chloride ions.[3] This bioremediation process is a key strategy for cleaning up contaminated sites in an economical and eco-friendly manner.[4]

Q2: Which bacteria are known to mineralize this compound?

A2: Research has identified a synergistic two-strain bacterial consortium that can completely mineralize this compound.[1] This consortium consists of Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34.[1]

Q3: How does the bacterial consortium mineralize this compound?

A3: The mineralization occurs in a two-step process. First, Comamonas sp. SWP-3 transforms this compound into the intermediate compound 3,4-dichloroaniline (3,4-DCA).[1][2] Then, Alicycliphilus sp. PH-34 takes over and mineralizes 3,4-DCA.[1][2] Comamonas sp. SWP-3 cannot use this compound as a sole carbon source for growth, but the subsequent degradation of 3,4-DCA by Alicycliphilus sp. PH-34 allows for the growth of the consortium.[5]

Q4: What are the optimal environmental conditions for this compound degradation?

A4: The initial breakdown of this compound by Comamonas sp. SWP-3 is carried out by an amidase enzyme. This enzyme, designated Ppa, has shown maximal activity at a temperature of 30°C and a pH of 8.6.[1] General studies on herbicide degradation by bacteria suggest that optimal conditions for bacterial growth and degradation often fall within a temperature range of 30-35°C and a pH range of 6.5-7.5.[6] It is crucial to optimize these parameters for your specific experimental setup.

Q5: Can a single bacterial strain mineralize this compound?

A5: Based on current research, a single strain has not been reported to completely mineralize this compound. The identified pathway relies on the synergistic action of a two-strain consortium.[1][7] While Comamonas sp. SWP-3 can transform this compound, the toxic intermediate 3,4-DCA accumulates.[5] The presence of Alicycliphilus sp. PH-34 is necessary for the complete degradation of this intermediate.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound degradation Inactive bacterial culture.Ensure the viability of Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34 cultures. Re-culture from a fresh stock if necessary.
Incorrect media composition.Verify the components of your mineral salt medium (MSM). Ensure essential nutrients are not limiting. Consider adding a supplementary carbon source like succinate to support initial growth.[8]
Sub-optimal pH or temperature.Calibrate your incubator and pH meter. Adjust the pH of the medium to be within the optimal range (around 7.0-8.6).[1][6] Maintain the temperature at approximately 30°C.[1]
Accumulation of 3,4-DCA Low activity or absence of Alicycliphilus sp. PH-34.Verify the presence and viability of Alicycliphilus sp. PH-34 in your consortium. Check the inoculation ratio of the two strains.
Inhibition of Alicycliphilus sp. PH-34.High concentrations of 3,4-DCA can be toxic. If high initial concentrations of this compound are used, consider a sequential inoculation approach, adding Alicycliphilus sp. PH-34 after a certain period.
Slow bacterial growth High initial concentration of this compound.High concentrations of herbicides can be inhibitory to bacterial growth.[9] Start with a lower concentration of this compound (e.g., 30-100 mg/L) and gradually increase it as the bacteria adapt.[5][6]
Nutrient limitation.Ensure your medium contains sufficient sources of nitrogen, phosphorus, and other essential minerals.[10]
Inadequate aeration.For liquid cultures, ensure sufficient shaking (e.g., 150 rpm) to provide adequate oxygen for aerobic degradation.[11]

Data on Optimal Conditions for Herbicide Degradation

The following table summarizes optimal conditions found for the degradation of this compound and other herbicides by various bacteria, which can serve as a starting point for optimizing this compound mineralization.

ParameterBacterium/EnzymeHerbicideOptimal ValueReference
Temperature Amidase (Ppa) from Comamonas sp. SWP-3This compound30°C[1]
Burkholderia vietnamiensis AQ5-12Glyphosate32°C[6]
Bacillus cereusGlyphosate30°C[9][12]
Bacillus badius ABP6Atrazine30.4°C[11]
pH Amidase (Ppa) from Comamonas sp. SWP-3This compound8.6[1]
Burkholderia vietnamiensis AQ5-12Glyphosate6.5[6]
Bacillus cereusGlyphosate9.0[9][12]
Bacillus badius ABP6Atrazine7.05[11]
Initial Concentration Burkholderia vietnamiensis AQ5-12Glyphosate100 ppm[6]
Bacillus cereusGlyphosate1 g/L[9][12]
Bacillus badius ABP6Atrazine200.9 ppm[11]

Experimental Protocols

Protocol 1: Isolation and Enrichment of this compound-Degrading Bacteria

This protocol is based on the enrichment method used to isolate herbicide-degrading microorganisms.[11]

  • Sample Collection: Collect soil samples from an area with a history of this compound application.

  • Enrichment Culture:

    • Add 5g of the soil sample to a 250 mL Erlenmeyer flask containing 50 mL of sterile mineral salts medium (MSM).

    • Add this compound as the sole carbon source to a final concentration of 50 mg/L.

    • Incubate the flask on a rotary shaker at 30°C and 150 rpm for 7 days.[11]

  • Subculturing:

    • Transfer 5 mL of the enriched culture to 50 mL of fresh MSM containing a higher concentration of this compound (e.g., 100 mg/L).

    • Repeat the incubation under the same conditions.

    • Continue this subculturing process several times to enrich for bacteria capable of utilizing this compound.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the enriched culture onto MSM agar plates containing this compound.

    • Incubate the plates at 30°C until distinct colonies appear.

    • Isolate individual colonies and purify them by re-streaking.

  • Identification: Identify the isolated strains using morphological, biochemical tests, and 16S rRNA gene sequencing.[11]

Protocol 2: Monitoring this compound Mineralization in Liquid Culture
  • Prepare Inoculum: Grow the bacterial consortium (Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34) in a nutrient-rich broth until they reach the late exponential phase. Harvest the cells by centrifugation, wash them with sterile MSM, and resuspend them in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Set up Microcosms:

    • In sterile 250 mL Erlenmeyer flasks, add 100 mL of MSM.

    • Spike the medium with this compound to the desired initial concentration (e.g., 30 mg/L).[5]

    • Inoculate the flasks with the prepared bacterial consortium.

    • Include a sterile control flask (no bacteria) to account for any abiotic degradation.[8]

  • Incubation: Incubate the flasks at 30°C with shaking at 150 rpm.

  • Sampling: Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours).

  • Analysis:

    • Measure bacterial growth by monitoring the optical density at 600 nm (OD600).

    • Quantify the concentration of this compound and its metabolite, 3,4-DCA, using High-Performance Liquid Chromatography (HPLC).[13]

Visualizations

Swep_Degradation_Pathway This compound This compound DCA 3,4-dichloroaniline (3,4-DCA) This compound->DCA Mineralization Mineralization (CO2, H2O, Cl-) DCA->Mineralization Comamonas Comamonas sp. SWP-3 Comamonas->this compound transforms Alicycliphilus Alicycliphilus sp. PH-34 Alicycliphilus->DCA mineralizes

Caption: Bacterial consortium pathway for this compound mineralization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A 1. Isolate/Culture Bacterial Strains B 2. Prepare Mineral Salt Medium (MSM) D 4. Inoculate MSM with Bacteria & this compound A->D C 3. Prepare this compound Stock Solution B->D C->D E 5. Incubate under Optimal Conditions D->E F 6. Collect Samples at Time Intervals E->F G 7. Measure Bacterial Growth (OD600) F->G H 8. Analyze this compound & Metabolite Concentration (HPLC) F->H I 9. Data Interpretation & Optimization G->I H->I

Caption: General workflow for this compound mineralization experiments.

References

Technical Support Center: Enhancing Amidase Activity for Swep Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance amidase activity for the hydrolysis of the herbicide Swep.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis important?

This compound is a carbamate herbicide used to control weeds.[1][2] Its persistence in the environment can lead to soil and water contamination. Enzymatic hydrolysis by amidases is a key degradation pathway, breaking this compound down into less harmful compounds, primarily 3,4-dichloroaniline (3,4-DCA).[1][2] Understanding and optimizing this process is crucial for bioremediation strategies.

Q2: What type of enzyme is responsible for this compound hydrolysis?

Amidase enzymes (EC 3.5.1.4), specifically aryl acylamidases, are known to catalyze the hydrolysis of this compound.[1][3] These enzymes cleave the amide bond in the this compound molecule. A notable example is the Ppa amidase from Comamonas sp. SWP-3.[1][2]

Q3: What are the optimal conditions for amidase activity on this compound?

The optimal conditions can vary depending on the specific amidase. For the Ppa amidase, maximal activity has been observed at a temperature of 30°C and a pH of 8.6.[1][2] Generally, most amidases from mesophilic organisms have optimal temperatures ranging from 25°C to 30°C, while those from thermophiles can be much higher.[4] It is crucial to determine the optimal pH and temperature for your specific enzyme.[5][6]

Q4: Can amidases that hydrolyze other herbicides, like propanil, also be effective for this compound?

Yes, there is a good chance. This compound and propanil are structurally similar herbicides. The Ppa amidase, which efficiently hydrolyzes this compound, also shows activity against propanil.[1][2] Therefore, amidases known to be active on propanil are excellent candidates for testing on this compound.

Troubleshooting Guides

This section addresses common issues encountered during experiments on this compound hydrolysis using amidases.

Problem 1: Low or No Amidase Activity Detected
Possible Cause Troubleshooting Step
Incorrect Assay Conditions - Verify that the pH and temperature of your reaction buffer are optimal for your specific amidase.[1][2][7] - Ensure the substrate (this compound) concentration is appropriate. Very high concentrations can sometimes lead to substrate inhibition.
Enzyme Inactivity - Confirm the integrity of your enzyme preparation. If using a recombinant enzyme, check for proper folding and expression.[8] - Perform a positive control experiment with a known substrate for your amidase (e.g., propanil) to ensure the enzyme is active.[1]
Presence of Inhibitors - Check your buffers and reagents for potential inhibitors. Some metal ions or other chemicals can inhibit amidase activity.[9] - If using crude cell lysates, endogenous inhibitors may be present. Consider partial purification of the enzyme.
Substrate Insolubility - this compound has low water solubility. Ensure it is fully dissolved in the reaction mixture. A small amount of a co-solvent like DMSO may be necessary, but test its effect on enzyme activity first.
Problem 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate.[10]
Temperature Fluctuations - Maintain a constant temperature throughout the assay using a water bath or incubator.[5]
Sample Preparation Variability - If analyzing this compound degradation in complex matrices (e.g., soil, water), ensure your sample preparation and extraction methods are consistent.
Enzyme Instability - Amidase stability can be affected by pH, temperature, and storage conditions.[7][11] Store your enzyme under recommended conditions and avoid repeated freeze-thaw cycles.
Problem 3: Difficulty in Detecting Hydrolysis Products
Possible Cause Troubleshooting Step
Low Product Concentration - Increase the reaction time or the enzyme concentration to generate more product. - Concentrate your sample before analysis.
Inadequate Detection Method - Ensure your analytical method (e.g., HPLC) is sensitive enough to detect the expected concentrations of the hydrolysis product, 3,4-DCA.[9][12][13] - Optimize the mobile phase, column, and detector settings for your HPLC method.
Product Degradation - The primary hydrolysis product, 3,4-DCA, can be further degraded by other enzymes in a microbial consortium.[1][2] If using whole cells or crude extracts, this might be a factor.

Data Presentation

Table 1: Kinetic Parameters of Amidase (Ppa) for this compound and Related Substrates
SubstrateKm (μM)kcat (s-1)kcat/Km (s-1μM-1)
This compound2.83 ± 0.21189.21 ± 5.1266.86
Propanil1.51 ± 0.11219.90 ± 4.26145.63
Chlorpropham11.21 ± 0.5398.32 ± 3.218.77
Propham15.34 ± 0.8176.54 ± 2.544.99

Data obtained from Zhang et al. (2020) for the Ppa amidase from Comamonas sp. SWP-3.[1]

Table 2: Optimal Conditions for Ppa Amidase Activity
ParameterOptimal Value
Temperature30°C
pH8.6

Data obtained from Zhang et al. (2020).[1][2]

Experimental Protocols

Protocol 1: Amidase Activity Assay for this compound Hydrolysis

This protocol describes a general method for determining amidase activity towards this compound by measuring the formation of 3,4-dichloroaniline (3,4-DCA).

1. Reagents and Materials:

  • Purified amidase or cell-free extract

  • This compound stock solution (dissolved in a minimal amount of DMSO or methanol)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.6)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 column and UV detector

  • 3,4-DCA standard for calibration curve

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer and this compound at the desired concentration. Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the amidase preparation.

  • Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the reaction mixture to pellet any precipitate.

  • Analyze the supernatant for the presence of 3,4-DCA using HPLC.

3. HPLC Analysis of 3,4-DCA:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is commonly used.[12][13]

  • Column: A C18 reverse-phase column.

  • Detection: UV detector at a wavelength of approximately 245 nm.

  • Quantification: Determine the concentration of 3,4-DCA by comparing the peak area to a standard curve prepared with known concentrations of 3,4-DCA.[9][14]

Protocol 2: Purification of Recombinant Amidase

This protocol provides a general workflow for the purification of a His-tagged recombinant amidase expressed in E. coli.

1. Cell Lysis:

  • Harvest the E. coli cells expressing the recombinant amidase by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and 10 mM imidazole).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

2. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

  • Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged amidase with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

3. Buffer Exchange:

  • Exchange the buffer of the purified enzyme to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10% glycerol) using dialysis or a desalting column.

4. Purity Analysis:

  • Assess the purity of the enzyme by SDS-PAGE.

Visualizations

Swep_Hydrolysis_Workflow cluster_experiment Experimental Workflow cluster_logic Troubleshooting Logic Enzyme_Preparation Amidase Preparation (Purified or Cell Extract) Reaction_Setup Reaction Setup (Buffer, this compound) Enzyme_Preparation->Reaction_Setup Incubation Incubation (Optimal Temp & pH) Reaction_Setup->Incubation Reaction_Quenching Reaction Quenching Incubation->Reaction_Quenching Analysis HPLC Analysis (3,4-DCA Detection) Reaction_Quenching->Analysis Problem Low/No Activity Check_Conditions Verify pH/Temp Problem->Check_Conditions Check_Enzyme Positive Control Problem->Check_Enzyme Check_Inhibitors Buffer Purity Problem->Check_Inhibitors Solution Optimize Assay Check_Conditions->Solution Check_Enzyme->Solution Check_Inhibitors->Solution

Caption: Workflow for this compound hydrolysis and troubleshooting logic.

Signaling_Pathway This compound This compound (Herbicide) Amidase Amidase (e.g., Ppa) This compound->Amidase Hydrolysis DCA 3,4-Dichloroaniline (3,4-DCA) Amidase->DCA Product Mineralization Further Degradation (Mineralization) DCA->Mineralization Metabolized by other microbes

Caption: Enzymatic degradation pathway of this compound.

References

Technical Support Center: Addressing Matrix Effects in Swep Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Swep residue analysis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in the context of this compound residue analysis?

A1: The matrix effect is the alteration of the analytical signal of a target analyte, in this case, this compound and its metabolites, due to the co-eluting components of the sample matrix.[1] These interfering components can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[1] This phenomenon is a significant challenge in the analysis of complex matrices such as soil, crops, and food products.[2][3]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: Matrix effects in this compound analysis are primarily caused by endogenous compounds that are co-extracted with the analyte from the sample. These can include:

  • Pigments: Chlorophylls and carotenoids in plant materials.

  • Lipids and Fats: Particularly in fatty matrices like oilseeds and some processed foods.[4]

  • Sugars and Organic Acids: Common in fruits and vegetables.[4]

  • Humic and Fulvic Acids: In soil samples.

  • Phospholipids: In biological samples.

These co-extractives can interfere with the ionization process in the mass spectrometer, affecting the accuracy and precision of the analysis.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence and magnitude of matrix effects can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of this compound in a standard solution prepared in a solvent with the peak area of this compound spiked into a blank matrix extract at the same concentration.[1]

The matrix effect can be expressed as a percentage using the following formula:

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

  • A value of 0% indicates no matrix effect.

  • A negative value indicates signal suppression.

  • A positive value indicates signal enhancement.

A matrix effect is generally considered significant if the signal suppression or enhancement is greater than 20%.

Troubleshooting Guides

Problem 1: I am observing significant signal suppression for this compound in my crop samples.

Cause: Co-extraction of matrix components such as pigments (chlorophyll), sugars, or organic acids is likely interfering with the ionization of this compound.

Solution:

  • Optimize Sample Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residues.[2][3][4][5][6] The dispersive solid-phase extraction (d-SPE) cleanup step can be tailored to the specific matrix.

    • For samples with high chlorophyll and pigment content (e.g., leafy greens), use a combination of Primary Secondary Amine (PSA) and graphitized carbon black (GCB) sorbents in the d-SPE step. PSA removes organic acids and sugars, while GCB removes pigments.

    • For samples with high-fat content, include C18 sorbent in the d-SPE cleanup to remove lipids.[4]

  • Dilute the Sample Extract: Diluting the final extract with the mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the dilution does not compromise the limit of quantification (LOQ) required for your analysis.

Problem 2: My calibration curve for this compound is not linear when using standards prepared in solvent.

Cause: Uncompensated matrix effects can lead to non-linear calibration curves, as the degree of signal suppression or enhancement may vary with the analyte concentration.

Solution:

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound.[7] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[7]

    • Workflow for Matrix-Matched Calibration:

      • Source a blank matrix (e.g., an untreated crop or soil sample) that is representative of your study samples.

      • Extract the blank matrix using the same procedure as for your samples.

      • Spike the resulting blank matrix extract with known concentrations of this compound to create your calibration standards.

      • Analyze these matrix-matched standards to construct your calibration curve.

  • Employ an Internal Standard: The use of an internal standard (IS), particularly an isotopically labeled version of this compound, is a highly effective way to compensate for matrix effects. The IS is added to all samples, standards, and blanks at a constant concentration. Since the IS has very similar physicochemical properties to the analyte, it will be affected by the matrix in the same way. The quantification is then based on the ratio of the analyte peak area to the IS peak area, which corrects for signal variations.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound Residue Analysis in a High-Chlorophyll Matrix (e.g., Spinach)

This protocol is based on the widely used QuEChERS method, adapted for a matrix with significant pigment content.[2][3][4][5][6]

Materials:

  • Homogenized sample (e.g., spinach)

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • 50 mL centrifuge tubes

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • d-SPE cleanup tubes containing Primary Secondary Amine (PSA), graphitized carbon black (GCB), and magnesium sulfate.

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ACN.

    • If an internal standard is used, add it at this stage.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts.

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper ACN layer and transfer it to a d-SPE cleanup tube containing PSA, GCB, and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Carefully transfer it to an autosampler vial for LC-MS analysis.

Protocol 2: Standard Addition Method for Quantifying this compound in a Complex Matrix

The standard addition method is useful when a blank matrix is not available.[7]

Procedure:

  • Divide a single sample extract into at least four equal aliquots.

  • Leave one aliquot unspiked.

  • Spike the remaining aliquots with increasing, known amounts of a this compound standard solution.

  • Analyze all aliquots using the same LC-MS method.

  • Plot the peak area of this compound against the concentration of the added standard.

  • Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the sample.

Data Presentation

Table 1: Calculation of Matrix Effect

Sample TypeAnalyte Concentration (ng/mL)Peak AreaMatrix Effect CalculationResultInterpretation
Standard in Solvent1050,000--Reference
Standard in Matrix Extract1030,000((30,000 / 50,000) - 1) * 100-40%Significant Signal Suppression

Table 2: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Cleanup (d-SPE) Removes interfering matrix components prior to analysis.Reduces matrix effects, can improve instrument robustness.May not remove all interferences, potential for analyte loss during cleanup.
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a blank matrix extract.[7]Accurate quantification in the presence of consistent matrix effects.Requires a representative blank matrix, can be labor-intensive.
Internal Standard (IS) An isotopically labeled analog of the analyte is added to all samples and standards to correct for variations in signal response.Highly effective for correcting matrix effects and variations in sample preparation and injection volume.Isotopically labeled standards can be expensive and are not available for all analytes.
Standard Addition The sample is spiked with known concentrations of the analyte to create a calibration curve within the sample itself.[7]Does not require a blank matrix, corrects for matrix effects specific to that sample.More time-consuming as each sample requires multiple analyses, assumes linearity over the concentration range.

Visualizations

Workflow_for_Swep_Residue_Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification ME_Assessment Matrix Effect Assessment Quantification->ME_Assessment Final_Report Final Report ME_Assessment->Final_Report

Caption: Workflow for this compound Residue Analysis.

Matrix_Effect_Decision_Tree Start Significant Matrix Effect Observed? Blank_Available Blank Matrix Available? Start->Blank_Available Yes Optimize_Cleanup Optimize Sample Cleanup (d-SPE) Start->Optimize_Cleanup No Use_MM_Cal Use Matrix-Matched Calibration Blank_Available->Use_MM_Cal Yes Use_Std_Add Use Standard Addition Blank_Available->Use_Std_Add No Use_IS Use Isotopically Labeled Internal Standard Use_MM_Cal->Use_IS Use_Std_Add->Use_IS Optimize_Cleanup->Start Re-evaluate

Caption: Decision Tree for Addressing Matrix Effects.

References

Technical Support Center: Investigating Potential Herbicide Resistance in Weed Populations to Carbamate Herbicides (with a focus on Swep)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature and herbicide resistance databases have yielded no documented cases of weed populations developing resistance to the herbicide Swep (methyl N-(3,4-dichlorophenyl) carbamate). Therefore, this technical support center provides a generalized framework for investigating suspected herbicide resistance to carbamate herbicides, using this compound as a theoretical example. The protocols and FAQs are based on established methodologies for studying herbicide resistance in weeds.

FAQs: Investigating Suspected this compound Herbicide Resistance

Q1: My this compound herbicide application seems to be less effective than in previous years. Does this indicate resistance?

A1: Reduced herbicide efficacy can be due to several factors, not just resistance. Before suspecting resistance, it's crucial to rule out other possibilities:

  • Incorrect Application: Verify that the herbicide was applied at the correct dosage, at the appropriate weed growth stage, and under suitable environmental conditions (e.g., temperature, humidity, and not before rainfall).

  • Weed Growth Stage: this compound is most effective on young, actively growing weeds. Efficacy can decrease significantly on mature or stressed plants.

  • Environmental Conditions: Factors like dust on leaves, high temperatures, or drought stress can reduce herbicide uptake and effectiveness.

  • Soil Type: The organic matter content and pH of the soil can affect the availability and degradation rate of soil-applied herbicides.

  • Herbicide Quality: Ensure the herbicide used has not expired and was stored correctly.

If you have systematically ruled out these factors and still observe a lack of control in specific weed patches that were previously susceptible, it is worth investigating the possibility of resistance.

Q2: What is the mode of action of this compound, and how might weeds develop resistance to it?

A2: this compound is a carbamate herbicide. Carbamates, as a class, are known to interfere with metabolic processes and inhibit cell division at the growth point of weeds[1][2][3][4]. While the precise molecular target of this compound is not well-documented in publicly available literature, resistance to herbicides with similar modes of action can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves a genetic mutation in the weed that alters the protein targeted by the herbicide. This change prevents the herbicide from binding effectively, rendering it inactive.

  • Non-Target-Site Resistance (NTSR): This can involve several mechanisms, including:

    • Metabolic Resistance: The resistant weed population may have enhanced metabolic pathways that rapidly break down the herbicide into non-toxic substances before it can reach its target site.

    • Reduced Uptake or Translocation: The weed may have developed modifications to its cuticle or other barriers that reduce the absorption of the herbicide, or it may sequester the herbicide in vacuoles, preventing it from reaching its target.

Q3: How can I confirm if a weed population is resistant to this compound?

A3: Confirmation of herbicide resistance requires a systematic approach involving seed collection from the suspected resistant population and a susceptible (control) population of the same weed species. These seeds are then used in controlled dose-response experiments.

Troubleshooting Guides for Experimental Workflows

Problem: Difficulty in Germinating Weed Seeds for Resistance Testing
  • Possible Cause: Seed dormancy. Many wild weed species have innate dormancy mechanisms.

  • Troubleshooting Steps:

    • Scarification: Mechanically nicking the seed coat or treating it with a mild acid solution can help break physical dormancy.

    • Stratification: Some seeds require a period of cold, moist conditions to break dormancy. Place seeds in a moist medium (e.g., sand or filter paper) and refrigerate for a specified period (e.g., 2-4 weeks at 4°C).

    • Gibberellic Acid (GA) Treatment: Soaking seeds in a dilute solution of GA can often promote germination.

    • Alternating Temperatures: Germinating seeds in an incubator with alternating day/night temperatures can mimic natural conditions and break dormancy.

Problem: High Variability in Results of Whole-Plant Dose-Response Assays
  • Possible Cause: Inconsistent experimental conditions or genetic variability within the weed population.

  • Troubleshooting Steps:

    • Standardize Plant Growth: Ensure all plants (both suspected resistant and susceptible) are grown under identical conditions (potting medium, light, temperature, humidity, and watering).

    • Uniform Application: Use a calibrated spray chamber to ensure precise and uniform application of the herbicide to all plants.

    • Increase Replication: Use a sufficient number of replicate plants for each herbicide dose to account for biological variability.

    • Control for Genetic Variation: If possible, use seeds from a single, well-characterized susceptible population as your control.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance Confirmation

Objective: To determine the level of resistance in a suspected weed population compared to a known susceptible population.

Methodology:

  • Seed Collection: Collect mature seeds from the suspected resistant weed population and from a susceptible population (a location with no history of this compound application).

  • Plant Growth: Germinate seeds and grow seedlings in pots in a greenhouse or growth chamber under controlled conditions until they reach the 2-4 leaf stage.

  • Herbicide Application: Prepare a range of this compound concentrations, typically from 1/8th to 8 times the recommended field application rate. Include a control group that is not treated with the herbicide.

  • Treatment: Apply the different herbicide doses to the plants using a calibrated laboratory spray chamber.

  • Evaluation: After a set period (e.g., 21 days), visually assess the plants for injury and record the percentage of biomass reduction compared to the untreated control.

  • Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for both the suspected resistant and susceptible populations. The Resistance Index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.

Data Presentation:

Weed PopulationGR₅₀ (g a.i./ha)Resistance Index (RI)
Susceptible (S)[Insert Value]1.0
Suspected Resistant (R)[Insert Value][Calculate R/S]

Note: The values in this table are placeholders and would be filled with experimental data.

Visualizations

Below are generalized diagrams illustrating key concepts in herbicide resistance research.

Experimental_Workflow cluster_field Field Observation cluster_lab Laboratory Experiments cluster_confirmation Resistance Confirmation A Reduced this compound Efficacy B Seed Collection (Suspected Resistant & Susceptible) A->B C Weed Germination & Seedling Growth B->C D Dose-Response Assay C->D E Data Analysis (GR50 & RI Calculation) D->E F Resistance Confirmed (RI > 1) E->F High RI G No Resistance (RI ≈ 1) E->G Low RI

Caption: Workflow for investigating suspected herbicide resistance.

Resistance_Mechanisms cluster_main Mechanisms of Herbicide Resistance A Herbicide Application B Target Site Resistance (TSR) A->B C Non-Target Site Resistance (NTSR) A->C D Altered Target Site (Herbicide cannot bind) B->D E Enhanced Metabolism (Herbicide detoxification) C->E F Reduced Uptake/ Translocation C->F G Weed Survival D->G E->G F->G

Caption: Overview of target-site and non-target-site herbicide resistance.

References

Technical Support Center: Swep Degradation in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of the herbicide Swep in soil.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in soil?

The primary degradation pathway of this compound in soil is microbial activity.[1][2] Soil microorganisms, such as bacteria, are capable of breaking down the this compound molecule. A specific consortium of two bacterial strains, Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34, has been identified to mineralize this compound.[1][2] The initial step in this process is the transformation of this compound to 3,4-dichloroaniline (3,4-DCA).[1][3]

Q2: What are the main factors that influence the degradation rate of this compound in soil?

Several key factors influence the rate at which this compound degrades in soil. These include:

  • Microbial Population: The presence of a healthy and active microbial community is crucial for the breakdown of this compound.[1][2]

  • Soil pH: The pH of the soil can significantly impact microbial activity and the chemical stability of this compound.

  • Soil Organic Matter: Organic matter content affects the adsorption of this compound, its availability to microorganisms, and the overall microbial population.[4]

  • Soil Moisture: Adequate soil moisture is essential for microbial activity and can influence the diffusion of this compound to microbial sites.

  • Temperature: Temperature affects the metabolic rate of microorganisms and the rate of chemical reactions, thus influencing the degradation speed.

Q3: I am observing slower-than-expected degradation of this compound in my soil samples. What could be the cause?

Slower-than-expected degradation can be attributed to several factors. Use the following troubleshooting guide to identify potential causes:

Troubleshooting Guide: Slow this compound Degradation

Potential CauseTroubleshooting Steps
Low Microbial Activity - Ensure the soil has not been sterilized or exposed to antimicrobial agents. - Consider augmenting the soil with a microbial inoculum known to degrade carbamates.
Suboptimal Soil pH - Measure the pH of your soil samples. The optimal pH for the amidase responsible for the initial hydrolysis of this compound is 8.6.[2] - If the pH is too acidic or alkaline for the degrading microbes, consider adjusting it if your experimental design allows.
High Organic Matter Content - High organic matter can lead to strong adsorption of this compound, making it less available for microbial degradation. Analyze the organic matter content of your soil.
Low Soil Moisture - Ensure the soil moisture is maintained at an optimal level for microbial activity (typically 50-70% of water holding capacity).
Low Temperature - Check the incubation temperature. Microbial activity generally decreases at lower temperatures. The optimal temperature for the amidase that degrades this compound is 30°C.[2]
Inaccurate Measurement - Verify your analytical method for this compound extraction and quantification. Ensure complete extraction from the soil matrix and accurate calibration of your analytical instrument.

Quantitative Data on Factors Affecting this compound Degradation

While specific quantitative data on the half-life of this compound under varying soil conditions is limited in publicly available literature, the following table summarizes the expected qualitative effects of key soil parameters on its degradation rate, based on general principles of herbicide degradation in soil. The half-life of a pesticide is the time it takes for 50% of the initial amount to degrade.[5]

FactorConditionExpected Effect on this compound Degradation RateExpected this compound Half-Life
Microbial Population HighIncreaseShorter
LowDecreaseLonger
Soil pH Neutral to Slightly AlkalineGenerally Favorable for Microbial ActivityShorter
Acidic or Highly AlkalineMay Inhibit Microbial ActivityLonger
Organic Matter Low to ModerateIncreased BioavailabilityShorter
HighIncreased Adsorption, Reduced BioavailabilityLonger
Soil Moisture Optimal (50-70% WHC)Favorable for Microbial ActivityShorter
Dry or WaterloggedInhibition of Microbial ActivityLonger
Temperature Warm (e.g., 25-35°C)Increased Microbial MetabolismShorter
Cold (e.g., <15°C)Decreased Microbial MetabolismLonger

Experimental Protocols

Protocol for a Soil Microcosm Study of this compound Degradation

This protocol outlines a typical laboratory experiment to determine the degradation rate of this compound in soil.

1. Soil Collection and Preparation:

  • Collect soil from the desired location, removing large debris and sieving it through a 2 mm mesh.

  • Characterize the soil for properties such as pH, organic matter content, texture, and water holding capacity.

  • Adjust the soil moisture to 60% of its water holding capacity and pre-incubate it in the dark at the desired temperature for one week to allow the microbial community to stabilize.

2. Experimental Setup:

  • Weigh 100 g of the pre-incubated soil into individual glass jars (microcosms).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Fortify the soil in each microcosm with the this compound stock solution to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate completely.

  • Prepare control microcosms with soil only (no this compound) and sterile control microcosms (autoclaved soil with this compound) to assess abiotic degradation.

  • Loosely cap the jars to allow for gas exchange and incubate them in the dark at a constant temperature.

3. Sampling and Extraction (QuEChERS Method):

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

  • From each microcosm, take a 10 g subsample and place it in a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) sorbent.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

5. Analysis:

  • Take the final supernatant and analyze it using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and its degradation product, 3,4-DCA.

  • The degradation kinetics can be determined by plotting the concentration of this compound over time and fitting the data to a first-order decay model to calculate the half-life (DT₅₀).

Visualizations

Swep_Degradation_Pathway This compound This compound (methyl N-(3,4-dichlorophenyl)carbamate) DCA 3,4-dichloroaniline (3,4-DCA) This compound->DCA Microbial Hydrolysis (Comamonas sp. SWP-3) Mineralization Mineralization (CO2, H2O, Cl-) DCA->Mineralization Microbial Degradation (Alicycliphilus sp. PH-34)

Caption: Microbial degradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Pre_incubation Moisture Adjustment & Pre-incubation Soil_Collection->Pre_incubation Fortification This compound Fortification Pre_incubation->Fortification Incubation Incubation Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction QuEChERS Extraction Sampling->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data_Analysis Data Analysis (Kinetics & Half-life) LCMS->Data_Analysis

Caption: Workflow for a this compound soil degradation study.

Logical_Relationships cluster_factors Influencing Factors Degradation_Rate This compound Degradation Rate Microbial_Activity Microbial Activity Microbial_Activity->Degradation_Rate Increases Soil_pH Soil pH Soil_pH->Degradation_Rate Affects Organic_Matter Organic Matter Organic_Matter->Degradation_Rate Affects Adsorption & Bioavailability Moisture Soil Moisture Moisture->Degradation_Rate Affects Temperature Temperature Temperature->Degradation_Rate Increases

References

Technical Support Center: Overcoming Challenges in Swep Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Swep metabolite identification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis of the herbicide this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound in soil microorganisms?

A1: In soil, this compound is primarily biodegraded by microorganisms through an initial hydrolysis step. A consortium of bacterial strains, such as Comamonas sp. and Alicycliphilus sp., has been shown to be effective in this process. The carbamate bond of this compound is cleaved by an amidase enzyme, yielding 3,4-dichloroaniline (3,4-DCA) as the major metabolite.[1][2][3] This initial transformation is a critical detoxification step.

Q2: What happens to 3,4-dichloroaniline (3,4-DCA) in the environment?

A2: 3,4-DCA is more persistent than the parent this compound molecule but is further degraded by soil microorganisms. The degradation pathway of 3,4-DCA can involve hydroxylation and subsequent aromatic ring cleavage.[4][5] For example, Acinetobacter soli can convert 3,4-DCA to 4,5-dichlorocatechol.[4] However, chloroanilines can also bind to soil particles and humic substances, forming bound residues.[2]

Q3: How is this compound metabolized in plants?

A3: Herbicide metabolism in plants generally follows a three-phase model, which can be applied to this compound:

  • Phase I: Modification of the herbicide molecule. For this compound, this would likely involve hydrolysis of the carbamate bond to produce 3,4-dichloroaniline and methanol. Other Phase I reactions like oxidation or reduction could also occur.[1][6][7]

  • Phase II: Conjugation of the Phase I metabolites with endogenous molecules like sugars (glucose) or amino acids to increase their water solubility and reduce toxicity. For instance, 3,4-dichloroaniline can be conjugated to form N-(3,4-dichlorophenyl)-glucosylamine.[8]

  • Phase III: Compartmentalization or further processing of the conjugated metabolites. These conjugates can be transported and stored in the vacuole or become incorporated into insoluble residues like lignin.[6][9]

Q4: Are there any known mammalian metabolites of this compound?

A4: While specific data on this compound is limited, the metabolism of N-phenylcarbamate herbicides in mammals generally involves hydrolysis of the carbamate linkage by esterases, primarily in the liver. This would release 3,4-dichloroaniline, which can then undergo further biotransformation, including oxidation and conjugation, before excretion. The toxicity of 3,4-DCA is a significant consideration in the overall health risk assessment of this compound.[10]

Q5: What are the main analytical techniques used for this compound metabolite identification?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for identifying and quantifying this compound and its metabolites.[11][12][13] High-resolution mass spectrometry (HRMS) is particularly useful for elucidating the elemental composition of unknown metabolites. For structural confirmation, especially of novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, although it requires a larger amount of purified sample.[14]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound and its metabolites.

Issue 1: Poor peak shape or low signal intensity for 3,4-DCA in LC-MS/MS.
  • Possible Cause 1: Suboptimal Mobile Phase pH. The ionization efficiency of anilines is pH-dependent.

    • Troubleshooting Step: Experiment with different mobile phase additives. Since anilines are basic, an acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode electrospray ionization (ESI+).

  • Possible Cause 2: Matrix Effects. Co-eluting compounds from complex matrices like soil or plant extracts can suppress the ionization of 3,4-DCA.[15][16][17]

    • Troubleshooting Step 1: Improve sample cleanup. Use solid-phase extraction (SPE) with appropriate sorbents to remove interfering compounds.

    • Troubleshooting Step 2: Use a matrix-matched calibration curve to compensate for signal suppression or enhancement.[16]

    • Troubleshooting Step 3: Dilute the sample extract. This can reduce the concentration of interfering matrix components.

    • Troubleshooting Step 4: Employ an isotopically labeled internal standard for 3,4-DCA to correct for matrix effects and improve quantitative accuracy.

Issue 2: Difficulty in identifying unknown metabolites.
  • Possible Cause 1: In-source Fragmentation. The parent metabolite ion may be fragmenting in the ion source of the mass spectrometer, leading to a weak or absent molecular ion peak.[18][19]

    • Troubleshooting Step: Optimize the ion source parameters, such as capillary voltage and source temperature, to minimize in-source fragmentation. Analyze the data for common neutral losses associated with expected functional groups (e.g., loss of a glucose moiety from a conjugate).

  • Possible Cause 2: Unexpected Metabolic Transformations. The observed metabolites may result from less common biotransformation pathways.

    • Troubleshooting Step: Utilize metabolomics databases and prediction software to generate a list of potential metabolites based on known biotransformation reactions (e.g., hydroxylation, methylation, conjugation). This can provide candidate structures to match against your experimental MS/MS data.

  • Possible Cause 3: Insufficient Fragmentation for Structural Elucidation. The MS/MS spectrum may not provide enough information to confidently identify the structure.

    • Troubleshooting Step: If using a triple quadrupole or ion trap instrument, consider using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of fragment ions, which can help determine their elemental composition.

Issue 3: Low recovery of this compound and its metabolites during sample extraction.
  • Possible Cause 1: Inefficient Extraction Solvent. The chosen solvent may not be optimal for extracting both the relatively nonpolar this compound and its more polar metabolites.

    • Troubleshooting Step: Use a multi-solvent extraction system. A common approach for plant material is a mixture of methanol, water, and chloroform to extract a broad range of metabolites.[8] For soil, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile can be effective.[20][21]

  • Possible Cause 2: Formation of Bound Residues. In aged soil or plant samples, 3,4-DCA can become covalently bound to macromolecules like lignin, making it difficult to extract with conventional solvents.[9][10]

    • Troubleshooting Step: While challenging, more aggressive extraction techniques like microwave-assisted extraction or pressurized liquid extraction can be explored. However, be aware that these methods may also extract more interfering matrix components.

Experimental Protocols & Data

Protocol 1: Extraction and Analysis of this compound and 3,4-DCA from Soil
  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Extraction:

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake immediately for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA - primary secondary amine for removing fatty acids, and C18 for removing nonpolar interferences).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • LC-MS/MS Analysis:

    • Take the supernatant, filter through a 0.22 µm syringe filter, and inject it into the LC-MS/MS system.

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • MS Detection: ESI in positive ion mode with Multiple Reaction Monitoring (MRM).

Quantitative Data for LC-MS/MS Analysis

The following table provides example MRM transitions and instrument parameters for the quantitative analysis of this compound and 3,4-DCA. These should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound220.0162.0126.015
3,4-DCA162.0126.090.020

Data is illustrative and requires empirical optimization.

A study on the determination of 3,4-DCA in chives reported the following validation data using a modified QuEChERS and LC-MS/MS method:[20][21]

Parameter3,4-dichloroaniline (3,4-DCA)
Linearity (R²)> 0.996 (in the range of 0.001-1.000 mg/L)
Limit of Detection (LOD)0.6 µg/kg
Limit of Quantitation (LOQ)2.0 µg/kg
Recovery (at 0.001-1.000 mg/kg)75.3 - 86.0%
Relative Standard Deviation (RSD)2.1 - 8.5%

Visualizations

Metabolic Pathways and Workflows

Microbial_Degradation_of_this compound cluster_phase1 Initial Hydrolysis cluster_phase2 Downstream Degradation of 3,4-DCA This compound This compound (methyl N-(3,4-dichlorophenyl)carbamate) DCA 3,4-Dichloroaniline (3,4-DCA) This compound->DCA Amidase (e.g., from Comamonas sp.) Dichlorocatechol 4,5-Dichlorocatechol DCA->Dichlorocatechol Hydroxylation & Dehydrogenation (e.g., in Acinetobacter soli) RingCleavage Ring Cleavage Products Dichlorocatechol->RingCleavage Dioxygenase

Figure 1. Microbial degradation pathway of this compound in soil.

Plant_Metabolism_of_this compound cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentalization This compound This compound Metabolite1 3,4-Dichloroaniline (3,4-DCA) This compound->Metabolite1 Hydrolysis Metabolite2 N-Glucosyl-3,4-DCA Metabolite1->Metabolite2 + Glucose Lignin Incorporation into Lignin (Bound Residue) Metabolite1->Lignin Vacuole Vacuolar Sequestration Metabolite2->Vacuole

Figure 2. General metabolic fate of this compound in plants.

Experimental_Workflow Sample Soil or Plant Sample Extraction Extraction (e.g., QuEChERS for soil, Methanol/Water for plants) Sample->Extraction Cleanup Sample Cleanup (Dispersive SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis DataProcessing Data Processing (Peak Integration, Quantification) Analysis->DataProcessing Identification Metabolite Identification (MS/MS Library Matching, Accurate Mass) DataProcessing->Identification

Figure 3. Analytical workflow for this compound metabolite ID.

References

Technical Support Center: Refining Analytical Methods for Low-Level Swep Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the low-level detection of Swep. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of low concentrations of this compound.

Issue 1: Low or No Signal for this compound Analyte

Q: My assay is showing very low or no signal for my this compound standards and samples. What are the potential causes and how can I troubleshoot this?

A: Low or no signal is a common challenge in low-level analyte detection. The issue can stem from sample preparation, instrument settings, or the reagents themselves. Here are the steps to diagnose and resolve the problem:

  • Verify Standard and Sample Integrity:

    • Analyte Degradation: Ensure that this compound is stable under the storage and experimental conditions. Consider preparing fresh standards and samples.

    • Incorrect Concentration: Double-check all dilution calculations for your standards and quality control (QC) samples. An error in serial dilutions can lead to significantly lower concentrations than expected.

  • Optimize Sample Preparation:

    • Poor Extraction Recovery: Your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may not be efficiently recovering this compound. Test the recovery at each step by spiking a known amount of this compound into a blank matrix and measuring the amount recovered.

    • Sample Loss due to Adsorption: Low concentrations of analytes can adsorb to plasticware. Using silanized glass vials or low-adsorption microplates can mitigate this issue.

  • Instrument-Specific Troubleshooting:

    • LC-MS/MS:

      • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[1][2] Improve chromatographic separation to isolate this compound from interfering compounds or enhance the sample cleanup process.[2]

      • Incorrect Instrument Parameters: Verify that the mass spectrometer is set to the correct mass transitions for this compound and that collision energy and other source parameters are optimized for maximum sensitivity.

    • GC-MS:

      • Active Sites: Reactive sites in the injector liner or column can lead to analyte degradation.[3] Using a deactivated liner and trimming the column can help.[3]

      • Injector Temperature: An incorrect injector temperature can lead to incomplete volatilization or degradation of this compound.[4]

    • ELISA:

      • Expired Reagents: Check the expiration dates on all kit components, including antibodies and enzyme conjugates.[5]

      • Insufficient Incubation Times: Ensure that all incubation steps are performed for the recommended duration to allow for adequate binding.[5][6]

Issue 2: High Background Noise

Q: I am observing a high background signal in my assay, which is interfering with the detection of low-level this compound. What can I do to reduce the background?

A: High background can mask the signal from your analyte and decrease the sensitivity of your assay. The source of the high background is often related to the reagents, the sample matrix, or the instrument itself.

  • For Chromatographic Methods (LC-MS, GC-MS):

    • Solvent and Reagent Purity: Use high-purity solvents and reagents (e.g., LC-MS grade) to minimize contamination.

    • System Contamination: A contaminated column, injector, or mass spectrometer source can contribute to high background. Implement a rigorous cleaning protocol for your system.

    • Mobile Phase Issues (HPLC): Ensure the mobile phase is properly degassed and that any buffers are fully dissolved and filtered.

  • For Immunoassays (ELISA):

    • Inadequate Washing: Insufficient washing between steps can leave unbound antibodies or reagents in the wells, leading to a high background. Increase the number of wash cycles or the volume of wash buffer.

    • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample matrix. Ensure the antibody is specific for this compound.

    • Blocking Inefficiency: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies. Try increasing the blocking time or using a different blocking agent.

Issue 3: Poor Peak Shape in Chromatography

Q: My chromatograms are showing tailing or fronting peaks for this compound. How does this affect my results and how can I improve the peak shape?

A: Poor peak shape can negatively impact the accuracy and precision of quantification.[7]

  • Peak Tailing: This is often caused by strong interactions between this compound and active sites in the chromatographic system.[7]

    • Acidic or Basic Analytes: If this compound is acidic or basic, interactions with the silica support of the column can cause tailing. Adding a small amount of a competing acid or base to the mobile phase (e.g., trifluoroacetic acid or triethylamine) can improve peak shape.[8]

    • Column Overload: Injecting too much sample can lead to peak tailing.[7] Try diluting your sample.

  • Peak Fronting: This is often a sign that the sample is dissolved in a solvent that is stronger than the mobile phase.[7][8]

    • Solvent Mismatch: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for detecting this compound at very low concentrations?

A: The choice of method depends on the chemical properties of this compound, the sample matrix, and the required sensitivity.

  • LC-MS/MS is often the preferred method for its high sensitivity and selectivity, especially for non-volatile molecules in complex matrices like plasma or tissue.[1]

  • GC-MS is suitable for volatile or semi-volatile compounds.[9]

  • ELISA can be highly sensitive and specific if high-quality antibodies to this compound are available.[10][11]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[1][2]

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or phospholipid removal plates to eliminate interfering matrix components.[2][12]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound can help to compensate for matrix effects.

Q3: How do I improve the signal-to-noise ratio (S/N) for my this compound measurement?

A: Improving the S/N is crucial for reliable low-level detection.[13]

  • Increase Signal Strength:

    • Inject More Sample: If possible, inject a larger volume of your sample.[13]

    • Concentrate the Sample: Use sample preparation techniques like SPE to concentrate this compound before analysis.[14]

  • Reduce Noise:

    • Electronic Filtering: Use the detector's built-in electronic filters (e.g., time constant) to smooth the baseline.[13][15]

    • Signal Averaging: For some instruments, averaging multiple measurements can reduce random noise.[16][17]

Q4: What are the key validation parameters to consider for a low-level this compound detection method?

A: For a bioanalytical method, key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.

  • Recovery: The efficiency of the sample preparation process in extracting this compound from the matrix.

  • Matrix Effect: The influence of the sample matrix on the analytical signal.

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions.

Data Presentation

Table 1: Comparison of Analytical Methods for Low-Level this compound Detection

ParameterLC-MS/MSGC-MSCompetitive ELISA
Limit of Quantitation (LOQ) 0.1 - 10 pg/mL1 - 50 pg/mL10 - 100 pg/mL
Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude1 - 2 orders of magnitude
Precision (%RSD) < 15%< 20%< 20%
Accuracy (%Bias) ± 15%± 20%± 20%
Sample Preparation Time 1 - 3 hours2 - 4 hours3 - 5 hours
Throughput HighMediumHigh
Specificity Very HighHighHigh (antibody dependent)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol describes a general procedure for extracting a small molecule like this compound from plasma using a mixed-mode SPE sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% formic acid. Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on this compound's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize at least two transitions (precursor ion > product ion) for this compound for quantification and confirmation.

    • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum this compound signal.

Protocol 3: Competitive ELISA for this compound

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competition: Add standards or samples and a fixed concentration of anti-Swep antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe Load reconstitution Dry-down & Reconstitution spe->reconstitution Elute lcms LC-MS/MS Analysis reconstitution->lcms Inject data Data Processing lcms->data report report data->report Generate Report signaling_pathway cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Gene Expression TF->Gene Inhibits Response Cellular Response Gene->Response troubleshooting_tree Start Low Signal-to-Noise (S/N) Ratio CheckSignal Is the Signal Intensity Low? Start->CheckSignal CheckNoise Is the Baseline Noise High? CheckSignal->CheckNoise No SamplePrep Optimize Sample Prep (Recovery, Concentration) CheckSignal->SamplePrep Yes SolventPurity Use High-Purity Solvents CheckNoise->SolventPurity Yes InstrumentSettings Optimize Instrument Settings (e.g., Source Parameters) SamplePrep->InstrumentSettings ReagentIntegrity Check Reagent/Standard Integrity InstrumentSettings->ReagentIntegrity SystemClean Clean Instrument Components (Column, Source) SolventPurity->SystemClean ElectricalNoise Check for Electrical Interference SystemClean->ElectricalNoise

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Activity of Swep and Propanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal properties of Swep and propanil, focusing on their mechanisms of action, available performance data, and the experimental protocols used for their evaluation. While both herbicides are effective in controlling weeds, they belong to different chemical classes and exhibit distinct modes of action at the cellular level.

Overview and Chemical Properties

This compound is a carbamate herbicide, while propanil is an acyl anilide. A key structural similarity is that both molecules can be hydrolyzed to 3,4-dichloroaniline (3,4-DCA)[1][2]. This shared metabolite is significant in the context of their environmental fate and degradation pathways. An amidase enzyme, Ppa, has been identified that can hydrolyze this compound and also shows activity on propanil[1].

FeatureThis compoundPropanil
Chemical Class CarbamateAcyl anilide (Amide)
Mode of Action Inhibition of cell divisionInhibition of photosynthesis (Photosystem II)
Primary Target Site Microtubule assemblyD1 protein in Photosystem II
Metabolite 3,4-dichloroaniline (3,4-DCA)3,4-dichloroaniline (3,4-DCA)

Herbicidal Efficacy: A Qualitative Comparison

A study from 1965 noted that a mixture of propanil and this compound provided better control of barnyardgrass than propanil used alone, suggesting potential for additive or synergistic effects. However, this does not allow for a direct comparison of their individual potencies. Propanil has been extensively studied and is known to be effective, though resistance in some weed biotypes is a documented concern.

Mechanism of Action and Signaling Pathways

The herbicidal activity of this compound and propanil stems from their interference with distinct, critical plant physiological processes.

This compound: Inhibition of Cell Division

This compound acts as a mitotic inhibitor, disrupting the process of cell division in plants[1][3][4]. Its primary target is believed to be the assembly of microtubules, which are essential components of the mitotic spindle. By interfering with microtubule formation, this compound halts the cell cycle, leading to the cessation of growth and eventual death of the weed.

Swep_MoA This compound This compound Microtubule Microtubule Assembly This compound->Microtubule Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Growth_Inhibition Growth Inhibition Cell_Division->Growth_Inhibition

Caption: Simplified signaling pathway for this compound's mode of action.

Propanil: Inhibition of Photosynthesis

Propanil is a potent inhibitor of photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. Propanil binds to the D1 protein within the PSII complex, blocking the electron flow from quinone A (QA) to quinone B (QB). This disruption halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation, ultimately leading to plant death.

Propanil_MoA cluster_PSII Photosystem II (PSII) P680 P680 QA QA P680->QA Electron QB QB (D1 Protein) QA->QB Electron Transfer Electron_Flow_Block Electron Flow Blocked QB->Electron_Flow_Block Propanil Propanil Propanil->QB Binds to ATP_NADPH_Production ATP & NADPH Production Electron_Flow_Block->ATP_NADPH_Production Inhibits Photosynthesis_Inhibition Photosynthesis Inhibited ATP_NADPH_Production->Photosynthesis_Inhibition Plant_Death Plant Death Photosynthesis_Inhibition->Plant_Death

Caption: Propanil's mechanism of inhibiting photosynthetic electron transport.

Experimental Protocols for Herbicide Efficacy Evaluation

While a specific protocol directly comparing this compound and propanil was not identified, a general methodology for assessing the efficacy of herbicides can be outlined. This protocol is based on standard practices in weed science.

Objective: To determine and compare the herbicidal efficacy of this compound and propanil on a target weed species (e.g., Echinochloa crus-galli).

Materials:

  • Seeds of the target weed species.

  • Potting medium (e.g., sandy loam soil).

  • Pots or trays for plant cultivation.

  • Technical grade this compound and propanil.

  • Appropriate solvents and adjuvants for herbicide formulation.

  • Growth chamber or greenhouse with controlled environmental conditions (temperature, light, humidity).

  • Spray chamber for uniform herbicide application.

  • Analytical balance.

Methodology:

  • Plant Culture:

    • Sow a predetermined number of weed seeds in pots filled with the potting medium.

    • Grow the plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed to maintain optimal growth.

  • Herbicide Application:

    • When the weed seedlings reach a specific growth stage (e.g., 2-3 leaf stage), thin them to a uniform number per pot.

    • Prepare a range of concentrations for both this compound and propanil.

    • Apply the herbicides using a laboratory spray chamber to ensure uniform coverage. Include an untreated control group.

  • Data Collection:

    • At specified time points after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control or injury using a scale of 0% (no effect) to 100% (complete death).

    • At the final assessment, harvest the above-ground biomass of the surviving plants.

    • Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

    • Measure the dry weight of each sample.

  • Data Analysis:

    • Calculate the percentage of growth reduction relative to the untreated control.

    • Use dose-response analysis to determine the effective concentration required to cause 50% growth reduction (GR50) or 50% mortality (EC50) for each herbicide.

Experimental_Workflow Start Start Plant_Culture Plant Culture (e.g., Echinochloa crus-galli) Start->Plant_Culture Herbicide_Application Herbicide Application (this compound & Propanil at various doses) Plant_Culture->Herbicide_Application Incubation Incubation (Controlled Environment) Herbicide_Application->Incubation Data_Collection Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection Data_Analysis Data Analysis (Dose-Response Curves, GR50/EC50) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for herbicide efficacy testing.

Conclusion

This compound and propanil are effective herbicides with distinct mechanisms of action. This compound disrupts cell division by inhibiting microtubule formation, while propanil inhibits photosynthesis by blocking electron transport in Photosystem II. Although direct, quantitative comparative efficacy data is limited, both have demonstrated utility in weed management, particularly against grassy weeds. The choice between these herbicides would depend on the target weed spectrum, crop, and the potential for herbicide resistance. Further research involving head-to-head comparisons under standardized conditions would be beneficial for a more precise quantitative assessment of their relative herbicidal activities.

References

A Comparative Guide to the Microbial Degradation of the Herbicide Swep

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The herbicide Swep, a carbamate pesticide, poses environmental concerns due to its potential persistence and toxicity. Bioremediation using microorganisms presents a promising and eco-friendly approach for its removal. This guide provides a comparative analysis of different microbial strains capable of degrading this compound, with a focus on their degradation efficiency, metabolic pathways, and the experimental protocols used for their evaluation.

Performance Comparison of Microbial Strains in this compound Degradation

The degradation of this compound by microorganisms is a two-step process: an initial hydrolysis to 3,4-dichloroaniline (3,4-DCA), followed by the mineralization of this toxic intermediate. The following tables summarize the quantitative data on the degradation of this compound and 3,4-DCA by various microbial strains.

Table 1: Microbial Hydrolysis of this compound to 3,4-Dichloroaniline
Microbial StrainInitial this compound Concentration (mg/L)Time for Complete Hydrolysis (hours)Key EnzymeReference
Comamonas sp. SWP-33084Amidase (Ppa)[1][2]
Pseudomonas sp.Not SpecifiedNot SpecifiedPhenylcarbamate Hydrolase
Table 2: Microbial Degradation of 3,4-Dichloroaniline (3,4-DCA)

| Microbial Strain/Consortium | Initial 3,4-DCA Concentration (mg/L) | Time for Complete Degradation | Degradation Rate/Efficiency | Reference | | :--- | :--- | :--- | :--- | | Alicycliphilus sp. PH-34 | 30 | 120 hours (5 days) | Complete degradation |[1][2] | | Comamonas sp. SWP-3 & Alicycliphilus sp. PH-34 Consortium | 30 | 216 hours | Complete degradation |[1][2] | | Pseudomonas fluorescens 26-K | 170 | 48-72 hours (in the presence of glucose) | Complete degradation |[3][4] | | Pseudomonas fluorescens 26-K | 75 | 360 hours (15 days) | ~40% degradation (without a co-substrate) |[4] | | Paracoccus denitrificans | up to 150 | Not specified | Capable of metabolizing |[5][6] | | Aquaspirillum itersonii | Not Specified | Not Specified | Capable of using as a sole carbon and nitrogen source |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments in the study of this compound degradation.

Protocol 1: Microbial Degradation Assay in Liquid Culture
  • Inoculum Preparation:

    • Bacterial strains are pre-cultured in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.

    • The cells are harvested by centrifugation, washed twice with a sterile mineral salts medium (MSM) to remove residual nutrients, and resuspended in MSM to a specific optical density (e.g., OD600 of 1.0).

  • Degradation Experiment:

    • A defined volume of the cell suspension is inoculated into flasks containing MSM supplemented with this compound or 3,4-DCA as the sole carbon source at a specific concentration.

    • Control flasks without inoculum are included to assess abiotic degradation.

    • The flasks are incubated under controlled conditions (e.g., 30°C, 150 rpm).

    • Samples are collected at regular intervals for analysis.

  • Analytical Method:

    • The concentrations of this compound and 3,4-DCA in the collected samples are determined by High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions for this compound and 3,4-DCA Analysis:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of methanol and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a specific wavelength (e.g., 254 nm).

      • Quantification is performed by comparing the peak areas with those of known standards.

Protocol 2: Assessment of Mineralization
  • Chloride Ion Release: For chlorinated compounds like this compound and 3,4-DCA, complete mineralization can be monitored by measuring the release of chloride ions into the medium using an ion-selective electrode or ion chromatography.

  • CO2 Evolution: In experiments using radiolabeled substrates (e.g., ¹⁴C-Swep), mineralization can be quantified by trapping and measuring the evolved ¹⁴CO₂.

Metabolic Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental setups can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Swep_Degradation_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_mineralization Step 2: Mineralization This compound This compound DCA 3,4-Dichloroaniline (3,4-DCA) This compound->DCA Amidase (Ppa) (Comamonas sp. SWP-3) DCA2 3,4-Dichloroaniline (3,4-DCA) Intermediates Ring Cleavage Intermediates DCA2->Intermediates Dioxygenase (Alicycliphilus sp. PH-34, Pseudomonas fluorescens 26-K, Paracoccus denitrificans) Mineralization CO2 + H2O + Cl- Intermediates->Mineralization

Caption: Proposed metabolic pathway for the complete degradation of this compound.

Experimental_Workflow A Microbial Strain Isolation and Identification B Inoculum Preparation A->B C Degradation Assay Setup (Liquid Culture with this compound/3,4-DCA) B->C D Incubation under Controlled Conditions C->D E Periodic Sampling D->E F Sample Analysis (HPLC) E->F G Data Analysis and Degradation Kinetics F->G

Caption: General experimental workflow for studying this compound degradation.

References

Comparative Guide to Analytical Methods for Swep Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Swep, a carbamate herbicide. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting objective performance data and detailed experimental protocols.

Introduction to this compound and its Analysis

This compound, chemically known as methyl N-(3,4-dichlorophenyl)carbamate, is a selective herbicide used for pre- and post-emergence control of broadleaf weeds. Accurate and reliable quantification of this compound is crucial for environmental monitoring, residue analysis in food products, and toxicological studies. The primary analytical challenge lies in its potential degradation to 3,4-dichloroaniline (3,4-DCA), a toxic metabolite that also requires monitoring. This guide focuses on the validation and comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, based on published validation data.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification
ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.999
Limit of Detection (LOD) ng levelpg-ng levelfg-pg level
Limit of Quantification (LOQ) ng levelpg-ng levelfg-pg level
Accuracy (% Recovery) 85-115%90-110%95-105%
Precision (% RSD) < 15%< 10%< 5%
Selectivity ModerateHighVery High
Matrix Effect Can be significantModerateCan be significant, but manageable with internal standards
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for obtaining accurate and reproducible results. This section outlines the key steps for the extraction of this compound from soil and water matrices, followed by analysis using HPLC-UV, GC-MS, and LC-MS/MS.

Sample Preparation: Extraction of this compound

1. Extraction from Soil Samples:

  • Objective: To extract this compound and its metabolite 3,4-DCA from a solid soil matrix.

  • Procedure:

    • Weigh 10 g of a homogenized soil sample into a centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant (the acetonitrile extract).

    • Repeat the extraction process (steps 2-6) on the soil pellet for exhaustive extraction.

    • Combine the supernatants.

    • The extract is now ready for cleanup and analysis.

2. Extraction from Water Samples:

  • Objective: To extract this compound and its metabolite 3,4-DCA from an aqueous matrix.

  • Procedure (Liquid-Liquid Extraction):

    • Take 100 mL of the water sample in a separatory funnel.

    • Add 50 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Collect the lower organic layer (dichloromethane).

    • Repeat the extraction twice more with fresh portions of dichloromethane.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Analytical Methodologies

1. HPLC-UV Analysis:

  • Principle: This method separates this compound from other components in the sample extract based on its polarity using a liquid chromatographic column. The separated this compound is then detected by its absorbance of ultraviolet light.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

    • UV-Vis detector

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: Ambient.

2. GC-MS Analysis:

  • Principle: This technique separates volatile compounds based on their boiling points and interactions with the stationary phase of a gas chromatographic column. The separated compounds are then ionized and identified based on their mass-to-charge ratio.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-350.

3. LC-MS/MS Analysis:

  • Principle: This highly sensitive and selective method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. It allows for the precise quantification of this compound even in complex matrices.

  • Instrumentation:

    • Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS)

    • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Chromatographic and Spectrometric Conditions:

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Triple quadrupole.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of this compound's mechanism and the analytical validation process, the following diagrams are presented using the DOT language for Graphviz.

Diagram 1: Proposed Signaling Pathway for this compound's Herbicidal Action

N-phenylcarbamate herbicides like this compound are known to disrupt microtubule organization in plant cells. This interference with the cytoskeleton leads to an inhibition of cell division (mitosis), ultimately causing plant death.

Swep_Signaling_Pathway This compound This compound (N-phenylcarbamate) Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitosis Cell Division (Mitosis) Microtubule->Mitosis Disrupts PlantDeath Plant Growth Inhibition & Death Mitosis->PlantDeath Leads to

Caption: Proposed mechanism of this compound's herbicidal action.

Diagram 2: Experimental Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The workflow follows the guidelines of the International Council for Harmonisation (ICH) Q2(R1).

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Select Select Appropriate Technique & Conditions MD_Start->MD_Select MD_Optimize Optimize Method Parameters MD_Select->MD_Optimize MV_Protocol Develop Validation Protocol MD_Optimize->MV_Protocol MV_Specificity Specificity/ Selectivity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Generate Validation Report MV_Robustness->MV_Report

Caption: General workflow for analytical method validation.

Comparative Toxicology of Swep and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of the herbicide Swep and its primary metabolite, 3,4-dichloroaniline (3,4-DCA). The information is intended to support research and development activities by offering a concise summary of their toxicological profiles, supported by experimental data and methodologies.

Quantitative Toxicological Data

The acute toxicity of this compound and its metabolite, 3,4-DCA, has been evaluated in various species. The following tables summarize the available quantitative data, providing a basis for comparison of their relative toxicities.

Compound Test Species Route of Exposure Toxicity Value Reference
This compoundRatOralLD50: 522 mg/kg[1]
This compoundCarpWaterLC50 (48h): >2.6 mg/L[1]
3,4-DCARatOralLD50: 300 - 360 mg/kg
3,4-DCAOncorhynchus mykiss (Rainbow Trout)Water96h LC50: 1800 - 9000 µg/L[2]
3,4-DCADaphnia magnaWater48h EC50: 100 - 519 µg/L[2][3]
3,4-DCAMoina australiensisWater48h EC50: 236 µg/L[2]
3,4-DCAGammarus pulexWater48h EC50: 17,400 µg/L[2]
3,4-DCAAlgae (various species)Water48-96h EC50: 2200 - 6800 µg/L[2]
3,4-DCAMarine Fish (various species)Water48-96h LC50: 2400 - 8500 µg/L[2]
3,4-DCAMarine Crustaceans (various species)Water96h LC50: 1220 - 6020 µg/L[2]
3,4-DCAMytilus edulis (Marine Mollusc)Water96h LC50: 9500 µg/L[2]

Chronic Toxicity Data (No Observed Effect Concentration - NOEC)

Compound Test Species Duration Endpoint Toxicity Value Reference
3,4-DCAOncorhynchus mykiss18 daysMortality20 µg/L[2]
3,4-DCADaphnia magna15-21 daysReproduction5 - 10 µg/L[2][3]
3,4-DCAGammarus pulex25 daysGrowth80 µg/L[2]
3,4-DCAChironomus riparius12 daysGrowth760 µg/L[2]

Experimental Protocols

The toxicological data presented in this guide are primarily generated following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols relevant to the data provided.

Acute Oral Toxicity (based on OECD Guideline 401/420/423/425)
  • Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex are used. Animals are acclimatized to laboratory conditions before testing.

  • Administration of Substance: The test substance is administered orally by gavage in a single dose. The dose is calculated based on the body weight of the animal.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is the LD50, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals. Gross necropsy of all animals is performed at the end of the study.

Fish, Acute Toxicity Test (based on OECD Guideline 203)
  • Test Species: A variety of fish species can be used, with rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio) being common choices.

  • Test Conditions: Fish are exposed to the test substance in water for a 96-hour period under controlled conditions of temperature, light, and pH.

  • Concentrations: A range of concentrations of the test substance are used, along with a control group.

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)
  • Test Organism: Daphnia magna or a similar cladoceran species is used.

  • Test Conditions: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50 is determined, which is the concentration of the substance that causes immobilization in 50% of the daphnids.

Signaling Pathways and Mechanisms of Toxicity

This compound: Inhibition of Cell Division

This compound is known to be an inhibitor of cell division in plants.[1] Its primary mechanism of action involves the disruption of microtubule assembly. Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By interfering with microtubule polymerization, this compound prevents proper chromosome segregation, leading to an arrest of the cell cycle and ultimately, cell death.

Swep_Mechanism This compound This compound Microtubule Microtubule Assembly This compound->Microtubule Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Cell_Death Cell Death Cell_Division->Cell_Death Arrest leads to

Caption: Mechanism of this compound-induced inhibition of cell division.

3,4-Dichloroaniline (3,4-DCA): Endocrine Disruption and Testicular Toxicity

The primary metabolite of this compound, 3,4-DCA, exhibits a different toxicological profile, primarily characterized by endocrine disruption.

Androgen Receptor Antagonism: 3,4-DCA has been shown to act as an antagonist to the androgen receptor.[4] It competes with endogenous androgens, such as testosterone, for binding to the receptor. This competitive inhibition prevents the normal activation of androgen-responsive genes, which can lead to adverse effects on male reproductive development and function.

DCA_Androgen_Receptor Testosterone Testosterone Androgen_Receptor Androgen Receptor Testosterone->Androgen_Receptor Binds & Activates DCA 3,4-DCA DCA->Androgen_Receptor Competitively Binds & Inhibits Gene_Expression Androgen-Responsive Gene Expression Androgen_Receptor->Gene_Expression Adverse_Effects Adverse Reproductive Effects Androgen_Receptor->Adverse_Effects Inhibition leads to Reproductive_Function Normal Male Reproductive Function Gene_Expression->Reproductive_Function

Caption: 3,4-DCA antagonism of the androgen receptor.

Disruption of Steroidogenesis: In addition to its effects on the androgen receptor, 3,4-DCA has been observed to affect testicular enzymes, suggesting a disruption of steroidogenesis, the metabolic pathway for the synthesis of steroid hormones.[5] This can further contribute to its reproductive toxicity.

DCA_Steroidogenesis DCA 3,4-DCA Testicular_Enzymes Testicular Enzymes (e.g., involved in steroidogenesis) DCA->Testicular_Enzymes Alters Activity Steroid_Synthesis Steroid Hormone Synthesis Testicular_Enzymes->Steroid_Synthesis Catalyzes Hormone_Imbalance Hormonal Imbalance Steroid_Synthesis->Hormone_Imbalance Disruption leads to Reproductive_Toxicity Reproductive Toxicity Hormone_Imbalance->Reproductive_Toxicity

Caption: Disruption of steroidogenesis by 3,4-DCA.

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in the environment and in organisms, with the primary pathway involving the hydrolysis of the carbamate linkage to yield 3,4-dichloroaniline (3,4-DCA) and other byproducts.

Swep_Metabolism This compound This compound (Methyl N-(3,4-dichlorophenyl)carbamate) Hydrolysis Hydrolysis This compound->Hydrolysis DCA 3,4-Dichloroaniline (3,4-DCA) Hydrolysis->DCA Methanol Methanol Hydrolysis->Methanol CO2 Carbon Dioxide Hydrolysis->CO2

Caption: Metabolic breakdown of this compound to 3,4-DCA.

References

Comparative Efficacy of Swep and Other Carbamate Herbicides: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal efficacy of Swep (methyl N-(3,4-dichlorophenyl) carbamate) relative to other carbamate herbicides. Due to the limited availability of recent, direct comparative field data for this compound, this guide synthesizes information on its mode of action, known weed targets, and places it in the context of other carbamates for which more data is available. The information is supplemented with detailed experimental protocols for evaluating herbicide efficacy and visualizations of the key herbicidal pathways.

Section 1: Overview of this compound and Comparative Carbamate Herbicides

This compound is a carbamate herbicide recognized for its activity in controlling weeds by interfering with metabolic processes and inhibiting cell division at the growth points of susceptible plants.[1][2] While specific quantitative comparisons are scarce in recent literature, historical data indicates its utility, particularly in rice cultivation. For a comprehensive understanding, this compound is compared here with other notable carbamate herbicides, propham and chlorpropham, which also act as mitotic inhibitors.

Chemical Structures and Properties
HerbicideChemical NameChemical StructureMolecular FormulaMode of Action Classification
This compound methyl N-(3,4-dichlorophenyl) carbamate[Image of this compound chemical structure]C₈H₇Cl₂NO₂Mitotic Inhibitor
Propham isopropyl N-phenylcarbamate[Image of Propham chemical structure]C₁₀H₁₃NO₂Mitotic Inhibitor
Chlorpropham isopropyl N-(3-chlorophenyl)carbamate[Image of Chlorpropham chemical structure]C₁₀H₁₂ClNO₂Mitotic Inhibitor
Comparative Efficacy and Weed Spectrum

Direct, quantitative side-by-side field trial data comparing the efficacy of this compound with other carbamate herbicides is limited in the available scientific literature. However, based on their shared mode of action as mitotic inhibitors and historical use, a qualitative comparison of their expected weed control spectrum can be made.

HerbicideKey Target WeedsPrimary Crop Applications (Historical/Current)Notes
This compound Primarily grassy weeds such as barnyardgrass (Echinochloa crus-galli).[3]Rice[3]Often used in combination with other herbicides like propanil to enhance efficacy.[3]
Propham Effective against many annual grasses and some broadleaf weeds.Sugar beet, fodder beet, peas, lentils.Primarily a pre-emergence herbicide.
Chlorpropham Broad spectrum of annual grasses and broadleaf weeds.Potato (as a sprout inhibitor), alfalfa, carrots, onions.Has both pre- and early post-emergence activity.

Section 2: Mechanism of Action

Carbamate herbicides like this compound, propham, and chlorpropham primarily exert their herbicidal effects by inhibiting cell division (mitosis). This disruption occurs at the level of microtubule formation, a critical process for the segregation of chromosomes during cell division.

Signaling Pathway for Mitotic Inhibition by Carbamate Herbicides

The following diagram illustrates the general mechanism of action for mitotic inhibitor herbicides of the carbamate class.

Mitotic_Inhibition Herbicides Carbamate Herbicides (this compound, Propham, Chlorpropham) Microtubules Microtubule Assembly Herbicides->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Plant_Growth Plant Growth (Root and Shoot Elongation) Cell_Division->Plant_Growth Experimental_Workflow start Field Selection and Preparation design Randomized Complete Block Design (e.g., 4 Replicates) start->design treatments Treatment Application - this compound (at various rates) - Other Carbamates (e.g., Propham) - Untreated Control - Weed-free Control design->treatments data_collection Data Collection (e.g., 14, 28, 56 Days After Treatment) treatments->data_collection weed_assessment Weed Assessment - Weed Density (counts/m²) - Weed Biomass (g/m²) data_collection->weed_assessment crop_assessment Crop Assessment - Crop Injury Ratings - Crop Yield (kg/ha) data_collection->crop_assessment analysis Statistical Analysis (ANOVA, Mean Separation Tests) weed_assessment->analysis crop_assessment->analysis conclusion Efficacy Comparison and Conclusion analysis->conclusion

References

A Comparative Analysis of the Environmental Impact of Swep and Newer Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A shift in agricultural practices has led to the replacement of older herbicides like Swep with newer formulations. This guide provides a detailed comparison of the environmental profiles of this compound, a carbamate herbicide, and glufosinate-ammonium, a representative of modern herbicide technology, supported by experimental data to inform researchers, scientists, and drug development professionals.

The transition from legacy herbicides to contemporary alternatives is driven by a quest for greater efficacy and improved environmental and toxicological profiles. This compound, a carbamate herbicide, was historically used for selective weed control. However, concerns over its environmental persistence and potential for bioaccumulation have paved the way for the adoption of newer herbicides such as glufosinate-ammonium. This comparison delves into the key environmental impact parameters of these two herbicides, presenting available data to facilitate an objective evaluation.

Comparative Environmental Impact Data

A comprehensive understanding of the environmental footprint of these herbicides requires an examination of their behavior in soil and water, as well as their effects on non-target organisms. The following tables summarize the available quantitative data for this compound and glufosinate-ammonium.

Parameter This compound Glufosinate-Ammonium
Chemical Class CarbamatePhosphinic acid
Mechanism of Action Interferes with metabolic processes and inhibits cell division at the growth point.[1][2]Inhibits the enzyme glutamine synthetase, leading to a toxic accumulation of ammonia in the plant.
Soil Half-Life (DT50) Data not readily available. Carbamates as a class can have variable persistence.4.3 - 40 days (Varies with environmental conditions).[3]
Primary Degradation Product 3,4-dichloroaniline (3,4-DCA).[1][2]3-methylphosphinico-propionic acid (MPP) and 2-methylphosphinico-acetic acid (MPA).[4]
Bioaccumulation Potential Considered to have a potential for bioaccumulation.[1][2]Low potential for bioaccumulation in fish (Bioconcentration Factor: 0.19).[4]

Table 1: Physicochemical and Environmental Fate Properties

Organism This compound (LC50) Glufosinate-Ammonium (LC50)
Fish Data not readily available.>312 mg/L (Low toxicity).[4]
Aquatic Invertebrates (Mollusks) Data not readily available.7.7 mg/L (Moderate toxicity).[4]
Adult Red Swamp Crayfish (Procambarus clarkii) Data not readily available.1214 mg/L (96-hour).[3]
Freshwater Snail (Biomphalaria glabrata) - Adult Data not readily available.3.77 mg/L (96-hour).[5]
Freshwater Snail (Biomphalaria glabrata) - Embryo Data not readily available.0.01576 mg/L (96-hour).[5]

Table 2: Aquatic Toxicity Data

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the breakdown of these herbicides and the methodologies used to assess their environmental impact, the following diagrams are provided.

This compound Degradation Pathway This compound This compound (Carbamate Herbicide) DCA 3,4-dichloroaniline (3,4-DCA) This compound->DCA Microbial Hydrolysis Mineralization Further Mineralization DCA->Mineralization Microbial Degradation

Caption: Microbial degradation pathway of this compound herbicide.

Glufosinate-Ammonium Degradation Pathway Glufosinate Glufosinate-Ammonium MPP 3-methylphosphinico-propionic acid (MPP) Glufosinate->MPP Microbial Degradation MPA 2-methylphosphinico-acetic acid (MPA) MPP->MPA Further Degradation CO2 Carbon Dioxide MPA->CO2 Mineralization

Caption: Microbial degradation pathway of Glufosinate-Ammonium.

Experimental Workflow for Aquatic Toxicity Testing cluster_0 Test Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis TestOrganism Acclimatize Test Organisms (e.g., Fish, Invertebrates) Exposure Expose Organisms to Test Solutions (e.g., 96 hours) TestOrganism->Exposure TestSolutions Prepare Herbicide Solutions (Range of Concentrations) TestSolutions->Exposure Mortality Record Mortality at Regular Intervals Exposure->Mortality LC50 Calculate LC50 Value (Statistical Analysis) Mortality->LC50

References

Confirming Swep Degradation Products Using Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The herbicide Swep, a carbamate, is known to degrade in the environment, with one of its primary degradation products being 3,4-dichloroaniline (3,4-DCA).[1] Accurate identification and quantification of this compound and its degradation products are crucial for environmental monitoring and toxicological studies. This guide provides a comparative overview of analytical methodologies for confirming this compound degradation, with a focus on the use of reference standards.

The Gold Standard: Chromatographic Methods with Reference Standards

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the gold standard for the definitive identification and quantification of pesticide residues and their degradation products. These methods rely on the use of certified reference standards, which are highly purified samples of the target analytes.

By comparing the retention time and/or mass spectrum of a suspected analyte in a sample to that of a known reference standard analyzed under the identical conditions, unambiguous confirmation can be achieved.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful and widely used technique for the analysis of pesticide residues.[2][3][4][5][6] It offers high sensitivity and selectivity, allowing for the detection and quantification of target compounds even in complex matrices.

Table 1: Comparison of Performance Data for HPLC-MS/MS Analysis

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)
This compound 0.5 - 1.0 (estimated)1.5 - 3.0 (estimated)80 - 110
3,4-DCA 0.6[3][4]2.0[3][4]75.3 - 86.0[3][4]

Note: Data for this compound is estimated based on typical performance for similar carbamate herbicides, as a specific, comprehensive validation report for the simultaneous analysis of this compound and 3,4-DCA was not available in the reviewed literature. Data for 3,4-DCA is from a study on its determination in chives.[3][4]

Gas Chromatography (GC)

GC is another robust technique for the analysis of volatile and semi-volatile organic compounds, including some pesticides and their degradation products. Similar to HPLC, coupling GC with a mass spectrometer (GC-MS) provides a high degree of confidence in compound identification.

Table 2: Comparison of Analytical Methodologies

MethodPrincipleAdvantagesDisadvantages
HPLC-MS/MS Separation based on polarity, detection by mass-to-charge ratio.High sensitivity and selectivity, suitable for a wide range of compounds.Higher equipment cost.
GC-MS Separation based on boiling point and polarity, detection by mass-to-charge ratio.Excellent for volatile and semi-volatile compounds, high resolution.May require derivatization for non-volatile compounds.
Immunoassays (e.g., ELISA) Antigen-antibody binding.High throughput, rapid screening, lower cost.Prone to cross-reactivity, may not be specific to the parent compound vs. degradation products.
Biosensors Biological recognition element coupled to a transducer.Potential for real-time and on-site analysis.Can be susceptible to matrix interference, may have limited selectivity.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Methodology:

  • Homogenization: A representative sample (e.g., 10-15 g of soil or plant material) is homogenized.

  • Extraction: The homogenized sample is extracted with acetonitrile.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to partition the acetonitrile from the aqueous phase.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a dSPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments) to remove interfering matrix components.

  • Analysis: The cleaned-up extract is then ready for analysis by HPLC-MS/MS or GC-MS.

HPLC-MS/MS Analysis of this compound and 3,4-DCA

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

Chromatographic Conditions (Representative):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and 3,4-DCA are monitored for quantification and confirmation.

Visualizing the Process

This compound Degradation Pathway

G This compound This compound (Methyl (3,4-dichlorophenyl)carbamate) DCA 3,4-Dichloroaniline (3,4-DCA) This compound->DCA Hydrolysis Mineralization Further Degradation (Mineralization) DCA->Mineralization

Caption: Microbial degradation pathway of this compound to 3,4-DCA.

Experimental Workflow for Confirmation using Reference Standards

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_confirmation Confirmation Homogenization Homogenization Extraction Extraction Homogenization->Extraction Salting_out Salting_out Extraction->Salting_out dSPE_Cleanup dSPE_Cleanup Salting_out->dSPE_Cleanup HPLC_MSMS HPLC-MS/MS Analysis dSPE_Cleanup->HPLC_MSMS Data_Analysis Data Analysis HPLC_MSMS->Data_Analysis Confirmation Confirmation against Reference Standards Data_Analysis->Confirmation

Caption: General workflow for pesticide analysis.

References

Comparative Analysis of Swep Herbicide Persistence Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the environmental fate of the herbicide Swep in various soil matrices. This document provides a comparative overview of this compound persistence, supported by experimental data and detailed methodologies, to aid in environmental risk assessment and the development of sustainable agricultural practices.

Introduction

This compound, a carbamate herbicide, has been utilized in agriculture for the control of various weeds. Understanding its persistence in the soil is crucial for evaluating its potential environmental impact, including the risk of groundwater contamination and effects on non-target organisms. The persistence of a herbicide, often quantified by its half-life (DT50), is significantly influenced by the physical, chemical, and biological properties of the soil. This guide presents a comparative study of this compound persistence in different soil types, summarizing key data and outlining the experimental protocols used to derive these findings.

Factors Influencing this compound Persistence in Soil

The persistence of this compound in soil is not static; it is a dynamic process governed by a combination of factors. The interplay of these factors determines the rate at which this compound is degraded and removed from the soil environment. Key influencing factors include:

  • Soil Texture: The relative proportions of sand, silt, and clay particles determine the soil's texture. Clay soils, with their larger surface area and higher organic matter content, tend to exhibit stronger adsorption of herbicides like this compound, which can reduce its bioavailability for microbial degradation and thus increase its persistence. In contrast, sandy soils, with larger particles and lower organic matter, generally allow for faster degradation and leaching.

  • Soil Organic Matter (SOM): Organic matter is a critical component influencing herbicide persistence. It can adsorb herbicide molecules, making them less available for microbial breakdown. However, SOM also supports a larger and more active microbial population, which is the primary driver of this compound degradation. The balance between these two effects determines the overall impact of SOM on this compound's half-life.

  • Soil pH: The pH of the soil can affect the chemical stability of this compound and the activity of soil microorganisms. Microbial populations responsible for degrading carbamate herbicides often have optimal pH ranges for their enzymatic activities.

  • Soil Moisture and Temperature: Both moisture and temperature play a vital role in microbial activity. Optimal moisture levels and warmer temperatures generally accelerate the microbial degradation of this compound. Conversely, dry or cold conditions can significantly slow down degradation, leading to longer persistence.

Comparative Persistence of this compound in Different Soil Types

Soil TypeExpected this compound Half-Life (DT50)Rationale
Sandy Soil ShorterLower organic matter and clay content lead to weaker adsorption, making this compound more available for microbial degradation and leaching. Larger pore sizes can also lead to faster volatilization.
Loam Soil IntermediateA balanced mixture of sand, silt, and clay provides moderate adsorption and a favorable environment for microbial activity, resulting in an intermediate persistence compared to sandy and clay soils.
Clay Soil LongerHigh clay and organic matter content result in strong adsorption of this compound molecules to soil particles. This reduces its bioavailability for microbial degradation, thereby increasing its persistence in the soil. The smaller pore sizes in clay soils can also limit microbial access to the herbicide.

It is imperative to note that these are generalized expectations. The actual half-life of this compound will vary depending on the specific characteristics of the soil within each textural class (e.g., the specific type of clay mineral, the lability of the organic matter) and the prevailing environmental conditions.

Experimental Protocols for Assessing this compound Persistence

The determination of herbicide persistence in soil is conducted through standardized laboratory and field studies. The following outlines a typical experimental protocol for a laboratory-based soil incubation study, consistent with OECD guidelines.

Soil Collection and Characterization:
  • Soil Sampling: Representative soil samples are collected from the top 0-15 cm of the desired soil types (e.g., sandy loam, silty clay, loam).

  • Soil Characterization: The collected soils are thoroughly characterized for key properties including:

    • Particle size distribution (sand, silt, clay content)

    • Organic carbon content

    • pH (in water and CaCl2)

    • Cation exchange capacity (CEC)

    • Moisture content at field capacity

Soil Incubation Study:
  • Preparation of Soil Microcosms: A known weight of sieved, air-dried soil is placed into incubation vessels. The soil is brought to a specific moisture content, typically 50-60% of its water holding capacity, to ensure optimal microbial activity.

  • Application of this compound: A stock solution of this compound (often 14C-radiolabeled for ease of tracking) is applied to the soil surface and thoroughly mixed to achieve a uniform concentration relevant to typical agricultural application rates.

  • Incubation Conditions: The incubation vessels are maintained in the dark at a constant temperature (e.g., 20-25°C) for a defined period (e.g., up to 120 days). To maintain aerobic conditions, the vessels are aerated with a continuous flow of humidified, CO2-free air. Volatile degradation products can be trapped in solutions like ethylene glycol and sodium hydroxide.

  • Sampling: At predetermined time intervals, replicate soil samples are removed from the incubator for analysis.

Analysis of this compound and its Metabolites:
  • Extraction: this compound and its degradation products are extracted from the soil samples using an appropriate organic solvent or a combination of solvents.

  • Quantification: The concentration of this compound and its primary metabolite, 3,4-dichloroaniline (3,4-DCA), in the extracts is determined using analytical techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][2] This method provides high sensitivity and selectivity for the accurate quantification of the target analytes.[1][2]

  • Data Analysis: The degradation kinetics of this compound are determined by plotting its concentration over time. The half-life (DT50) is calculated from the first-order degradation rate constant.

Visualizing Experimental Workflows and Degradation Pathways

To better illustrate the processes involved in studying and understanding this compound persistence, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation Study cluster_analysis Analysis Soil_Collection Soil Collection (Sandy, Clay, Loam) Soil_Characterization Soil Characterization (Texture, OM, pH) Soil_Collection->Soil_Characterization Microcosm_Setup Microcosm Setup Soil_Characterization->Microcosm_Setup Swep_Application This compound Application Microcosm_Setup->Swep_Application Incubation Controlled Incubation (Temp, Moisture) Swep_Application->Incubation Solvent_Extraction Solvent Extraction Incubation->Solvent_Extraction Time-course sampling HPLC_MSMS HPLC-MS/MS Analysis Solvent_Extraction->HPLC_MSMS Data_Analysis Data Analysis (Kinetics, DT50) HPLC_MSMS->Data_Analysis

Caption: Experimental workflow for a soil incubation study.

Degradation_Pathway This compound This compound DCA 3,4-Dichloroaniline (3,4-DCA) This compound->DCA Microbial Hydrolysis Mineralization Mineralization (CO2, H2O, Cl-) DCA->Mineralization Further Microbial Degradation

Caption: Primary degradation pathway of this compound in soil.

Conclusion

The persistence of the herbicide this compound in soil is a complex process influenced by a multitude of soil properties and environmental conditions. While direct comparative studies on this compound's half-life in different soil types are limited, established principles of soil science indicate that its persistence is expected to be lowest in sandy soils and highest in clay-rich, organic soils. The primary mechanism of degradation is microbial activity, which transforms this compound into 3,4-dichloroaniline and subsequently to mineralized products. Standardized experimental protocols, such as soil incubation studies coupled with advanced analytical techniques like HPLC-MS/MS, are essential for accurately determining the degradation kinetics and environmental fate of this compound. Further research providing direct comparative data on this compound's persistence across a gradient of soil types would be invaluable for refining environmental risk assessments and promoting its responsible use in agriculture.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Cleaning Agents: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. Proper disposal of all chemical waste, including cleaning agents and sweeping compounds, is a critical component of laboratory safety and environmental responsibility. While the specific disposal protocol for a product named "Swep" is not definitively available, this guide provides a comprehensive framework for the proper disposal of laboratory cleaning agents, drawing upon general principles of chemical waste management.

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. This is achieved through proper identification, segregation, and treatment of waste streams. Before disposing of any chemical, always consult the product's Safety Data Sheet (SDS), which provides crucial information regarding its hazards and recommended disposal methods.

General Disposal Procedure for Laboratory Cleaning Agents

The following step-by-step procedure should be followed for the disposal of any laboratory cleaning agent or sweeping compound.

  • Identify the Waste:

    • Clearly identify the chemical composition of the waste.

    • Consult the Safety Data Sheet (SDS) for the specific product. The SDS will detail the hazards associated with the chemical, including flammability, corrosivity, reactivity, and toxicity.[1]

  • Determine the Appropriate Disposal Route:

    • Sanitary Sewer: Some non-hazardous, water-soluble cleaning agents may be permissible for drain disposal with copious amounts of water. However, this is subject to local regulations and the specific composition of the chemical. Never pour flammable, corrosive, or toxic chemicals down the drain.[2][3]

    • Hazardous Waste: Chemicals that are flammable, corrosive, reactive, or toxic must be disposed of as hazardous waste.[1][4][5] This involves collection in designated, properly labeled, and sealed containers.

    • Solid Waste: Used absorbents, contaminated personal protective equipment (PPE), and empty containers should be disposed of according to the hazard level of the chemical they were in contact with.

  • Segregate Waste Streams:

    • Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

    • Use separate, clearly labeled containers for different waste categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste).

  • Package and Label Waste:

    • Use appropriate, leak-proof containers for waste collection.

    • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive).

  • Arrange for Pickup and Disposal:

    • Follow your institution's established procedures for hazardous waste pickup. This is typically handled by an Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Quantitative Data Summary for Common Cleaning Agent Components

To illustrate the type of information found on an SDS, the following table summarizes key data for components commonly found in laboratory cleaning agents. This is a generalized summary and the specific SDS for the product in use must be consulted.

Chemical ComponentHazard ClassificationPersonal Protective Equipment (PPE)General Disposal Considerations
Isopropyl Alcohol Flammable LiquidSafety glasses, chemical-resistant glovesDispose of as flammable hazardous waste. Do not drain dispose.
Sodium Hypochlorite (Bleach) Corrosive, OxidizerSafety goggles, chemical-resistant gloves, lab coatMay be drain disposable in small quantities with large amounts of water, depending on local regulations. Never mix with ammonia or acids.
Quaternary Ammonium Compounds Corrosive, ToxicSafety goggles, chemical-resistant glovesDispose of as hazardous waste.
Crystalline Silica (in some sweeping compounds) Carcinogen (inhalable)Respiratory protection (N95 or higher), safety glassesDispose of as solid hazardous waste to prevent dust generation.[6]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

G cluster_0 start Start: Chemical Waste Generated identify 1. Identify Waste & Consult SDS start->identify is_hazardous 2. Is the waste hazardous? (Flammable, Corrosive, Reactive, Toxic) identify->is_hazardous non_hazardous 3a. Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous 3b. Hazardous Waste Stream is_hazardous->hazardous Yes drain_disposal 4a. Permissible for Drain Disposal? (Check local regulations) non_hazardous->drain_disposal segregate 4b. Segregate into Compatible Waste Streams hazardous->segregate solid_waste 5a. Dispose as Regular Solid Waste drain_disposal->solid_waste No dispose_drain 6a. Dispose Down Drain with Copious Water drain_disposal->dispose_drain Yes end End: Waste Disposed solid_waste->end dispose_drain->end package_label 5b. Package in Labeled, Sealed Containers segregate->package_label ehs_pickup 6b. Arrange for EHS/Licensed Disposal package_label->ehs_pickup ehs_pickup->end

Caption: Chemical Waste Disposal Workflow

By adhering to these procedures and consulting the appropriate safety resources, laboratory professionals can ensure the safe and compliant disposal of all chemical waste, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling Swep

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Swep, a carbamate herbicide. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal.

This compound, chemically known as methyl N-(3,4-dichlorophenyl)carbamate, is a pesticide used in agricultural applications.[1] In a laboratory setting, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and follow stringent disposal protocols.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, based on potential exposure routes.

PPE CategoryRecommended EquipmentRationale
Eye Protection Protective eyewear (e.g., goggles or full-face shield)Prevents eye irritation from splashes or aerosols.[2]
Skin Protection Long-sleeved shirt and long pants, Protective glovesMinimizes skin contact and absorption.[2][3]
Respiratory Protection Use in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.Reduces the risk of inhaling harmful fumes, mists, or dust.[3][4]

Handling and Operational Plan

A clear, step-by-step workflow is essential for safely handling this compound in a laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_vent Ensure proper ventilation prep_ppe->prep_vent handle_weigh Weigh/measure this compound in a designated area prep_vent->handle_weigh prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_transfer Transfer to experimental setup handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling this compound.

First Aid Procedures

In case of accidental exposure, immediate action is critical. The following table outlines the initial first aid steps.

Exposure RouteFirst Aid Measures
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.[2]
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses after the first 5 minutes.[2]
Inhalation Move person to fresh air.[2]
Ingestion Call a poison control center or doctor for treatment advice. Do NOT induce vomiting.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

cluster_waste Waste Segregation cluster_disposal Disposal Pathway waste_solid Solid Waste (e.g., contaminated gloves, paper towels) disp_label Label waste containers clearly waste_solid->disp_label waste_liquid Liquid Waste (e.g., unused solutions) waste_liquid->disp_label waste_container Empty Containers waste_container->disp_label disp_store Store in a designated, secure area disp_label->disp_store disp_vendor Arrange for disposal by a licensed hazardous waste vendor disp_store->disp_vendor

Caption: Disposal plan for this compound waste.

Disposal Guidance:

  • Do not contaminate water, food, or feed by storage or disposal.[2]

  • Dispose of contents and containers as specified on the registered label or by local regulations.[3]

  • For organic acids that may be used in formulations, incineration can be a disposal method.[5]

By implementing these safety protocols, laboratories can effectively manage the risks associated with handling this compound, ensuring the well-being of personnel and the protection of the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.